molecular formula C10H6F3NO B1333351 6-(Trifluoromethyl)quinolin-4-ol CAS No. 49713-51-1

6-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B1333351
CAS No.: 49713-51-1
M. Wt: 213.16 g/mol
InChI Key: CEIVPELVRVTMJW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinolin-4-ol is a chemical compound based on the quinoline scaffold, a nitrogen-containing heterocycle recognized for its diverse and significant pharmacological properties. The quinoline core is a privileged structure in medicinal chemistry, known for its flexibility and ability to be modified with various substituents, making it a vital component in modern drug discovery research . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into quinoline derivatives has demonstrated immense potential, particularly in the field of oncology. Specific trifluoromethyl quinoline derivatives have been identified as potent inhibitors of cancer cell proliferation, inducing apoptosis and arresting the cell cycle, with one study highlighting a derivative that targets and inhibits HDAC1 to combat cervical cancer . Furthermore, quinoline derivatives are being actively investigated as topoisomerase I (TOP1) inhibitors, a validated chemotherapeutic target for various cancers, by stabilizing TOP1-DNA cleavage complexes and causing cancer cell death . Beyond anticancer applications, the quinoline scaffold is also prominent in antiviral research. Structural analogs of this compound have shown significant anti-influenza virus activity against multiple strains, including H1N1 and H3N2. The mechanism of action is associated with the disruption of the viral ribonucleoprotein (RNP) complex, specifically by inhibiting the function of the RNA-dependent RNA polymerase (RdRp), which is crucial for the virus replication cycle . As a building block, this compound provides researchers with a versatile core structure to explore these and other mechanisms of action. Handling should be conducted with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVPELVRVTMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379406
Record name 6-(Trifluoromethyl)quinolin-4(1H)-one
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49713-51-1
Record name 6-(Trifluoromethyl)-4-quinolinol
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Record name 6-(Trifluoromethyl)quinolin-4(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Trluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trluoromethyl)quinolin-4-ol is a heterocyclic organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position. The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry and drug development. This electron-withdrawing moiety is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Quinoline derivatives themselves are scaffolds for a wide array of biologically active compounds, including antimalarial and anticancer agents.[2] This guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 6-(Trluoromethyl)quinolin-4-ol to support research and development efforts.

Core Chemical Properties

The fundamental chemical and physical properties of 6-(Trluoromethyl)quinolin-4-ol are summarized below. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)quinolin-4-ol

PropertyValueReference(s)
CAS Number 49713-51-1[3]
Molecular Formula C₁₀H₆F₃NO[3]
Molecular Weight 213.16 g/mol [3]
Melting Point 265 °C[3]
Appearance Off-white to Light-colored solid (anticipated)[4]
Storage Conditions 2-8°C, Store under inert gas (Nitrogen)[3]

Note: Appearance is inferred from similar compounds like 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Synthesis Protocol

The synthesis of 4-hydroxyquinoline derivatives, including 6-(Trluoromethyl)quinolin-4-ol, is commonly achieved via the Conrad-Limpach reaction or a similar acid-catalyzed cyclization. The following protocol describes a general and effective method for synthesizing substituted 4-hydroxy-2-(trifluoromethyl)quinolines.[5]

General Experimental Protocol: Acid-Catalyzed Cyclization

This procedure involves the reaction of a substituted aniline with an ethyl β-ketoester followed by thermal cyclization. For the synthesis of 6-(Trluoromethyl)quinolin-4-ol, 4-(trifluoromethyl)aniline would be the appropriate starting aniline.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Saturated aqueous NH₄HCO₃ solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the substituted aniline (e.g., 4-(trifluoromethyl)aniline, 2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).[5]

  • Heat the reaction mixture to 140°C and allow it to reflux overnight. Water generated during the reaction is collected in the Dean-Stark trap.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄HCO₃ solution, water, and saturated brine.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.[5]

  • Purify the residue using silica gel column chromatography (e.g., with a petroleum ether:ethyl acetate gradient, such as 80:20) to yield the final product as a solid.[5]

Synthesis Workflow Diagram

Synthesis_Workflow General Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Reactant1 4-(Trifluoromethyl)aniline Reaction Reflux at 140°C (Dean-Stark Trap) Reactant1->Reaction Reactant2 Ethyl 4,4,4-trifluoro-3-oxobutanoate Reactant2->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup (Wash with NH4HCO3, H2O, Brine) Reaction->Workup Drying Dry over Na2SO4 & Concentrate Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectral Properties

While specific spectral data for 6-(Trluoromethyl)quinolin-4-ol is not widely published, the expected characteristics can be inferred from analyses of closely related trifluoromethylated quinoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons on the quinoline ring system are expected to appear in the δ 7.0-8.5 ppm range. The hydroxyl proton may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons of the quinoline core. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling, with a typical ¹JCF coupling constant of around 275 Hz.[6]

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[7] A single, sharp singlet is expected for the -CF₃ group, with a chemical shift typically in the range of -60 to -65 ppm relative to CFCl₃.[6][8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

  • C-F Stretches: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 213.16 g/mol . Fragmentation patterns would likely involve the loss of fragments such as CO, HCN, and CF₃.

Biological Activity and Applications

The this compound scaffold is a valuable starting point for drug discovery due to the established bioactivity of related compounds.

  • Anticancer Potential: The introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of molecules against tumor cells.[1] Quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown anticancer activity in vitro.[9]

  • Antimalarial Activity: The quinoline core is fundamental to many antimalarial drugs. Trifluoromethylated quinoline derivatives have been synthesized and shown to be effective against drug-resistant strains of malaria.[2]

  • Metabolic Stability: The trifluoromethyl group is known to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of drug candidates.[10]

  • Precursor for Further Synthesis: The hydroxyl group at the 4-position can be a handle for further chemical modification, such as nucleophilic substitution, to generate libraries of new compounds for screening. For instance, related fluoro-hydroxy-trifluoromethyl-quinolines are used as precursors for synthesizing thioquinolines with antitubercular and antiplasmodial activities.[4]

No specific signaling pathways involving this compound have been definitively elucidated in the available literature. However, based on the activity of related isoquinolinone inhibitors, potential targets could include pathways involved in DNA repair (e.g., PARP inhibition) or epigenetic regulation.[11] Experimental validation is required to confirm such activities for this specific compound.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and materials science. Its synthesis is achievable through established protocols, and its chemical structure suggests a strong potential for biological activity, particularly in oncology and infectious diseases. The physicochemical and spectral data outlined in this guide provide a foundational resource for researchers aiming to explore the therapeutic potential and applications of this and related trifluoromethylated quinoline derivatives.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-ol (CAS: 49713-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)quinolin-4-ol, with the CAS number 49713-51-1, is a fluorinated heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 6-position is anticipated to modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. While specific experimental data on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and hypothesized biological activities based on the well-established chemistry and pharmacology of related quinoline derivatives. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts centered on this promising molecule.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. The high melting point is characteristic of the quinolin-4-ol scaffold, which can exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. This tautomerism can influence its hydrogen bonding capabilities and solubility.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 49713-51-1[1]
Molecular Formula C₁₀H₆F₃NO[1]
Molecular Weight 213.16 g/mol [1]
Melting Point 265 °C[1]
Appearance Off-white solid (predicted)[2]
Storage Temperature 2-8°C, stored under nitrogen[1]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Conrad-Limpach/Gould-Jacobs Reaction

A highly plausible route to this compound is through a Conrad-Limpach or Gould-Jacobs type reaction, starting from 4-(trifluoromethyl)aniline and a β-ketoester such as diethyl malonate.

Synthetic_Pathway A 4-(Trifluoromethyl)aniline C Intermediate Adduct A->C Condensation B Diethyl malonate B->C D This compound C->D Thermal Cyclization (e.g., Dowtherm A, ~250 °C)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure adapted from established methods for the synthesis of quinolin-4-ols. Optimization will be necessary for the specific synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., Dowtherm A)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 4-(trifluoromethyl)aniline and diethyl malonate are mixed. The mixture is heated, typically at 140-160 °C, for a period of 2-4 hours to facilitate the initial condensation reaction and elimination of ethanol, forming the intermediate ethyl 3-(4-(trifluoromethyl)anilino)acrylate. Progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The reaction mixture containing the intermediate is added to a high-boiling solvent such as Dowtherm A, preheated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes to effect cyclization. Alternatively, the intermediate can be isolated and then treated with a cyclizing agent like polyphosphoric acid at an elevated temperature.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with a suitable solvent like petroleum ether to precipitate the crude product. The solid is collected by filtration and washed with a non-polar solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid). Purity can be assessed by melting point determination and chromatographic techniques.

Hypothesized Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available. However, the quinoline scaffold is known for a wide range of pharmacological effects, and the introduction of a trifluoromethyl group often enhances biological activity.

Potential Anti-inflammatory Activity

Many quinoline derivatives exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways. It is hypothesized that this compound may modulate pathways such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Antiviral_Workflow A Virus Inoculation of Host Cells B Treatment with This compound A->B C Incubation B->C D Quantification of Viral Replication (e.g., Plaque Assay, qPCR) C->D E Determination of EC50 D->E

References

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 6-(Trifluoromethyl)quinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring a quinoline core. The trifluoromethyl group at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

Table 1: Compound Identification

IdentifierValue
CAS Number 49713-51-1[1]
Molecular Formula C₁₀H₆F₃NO[1]
Molecular Weight 213.16 g/mol [1]
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=O)C=C2
InChI Key CEIVPELVRVTMJW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 265 °C[1]
Boiling Point 265.5 °C (at 760 mmHg)[2]
Density 1.427 g/cm³[2]
Flash Point 114.4 °C[2]
Storage Temperature 2-8°C, stored under nitrogen[1]

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be estimated using computational models and by comparison with structurally similar quinolin-4-one derivatives.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2~6.3s
H3~7.9d
H5~8.3s
H7~7.8d
H8~7.6d
NH~12.0br s

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C2~110
C3~140
C4~178
C4a~125
C5~122
C6~128 (q, J ≈ 30 Hz)
C7~120
C8~118
C8a~142
CF₃~124 (q, J ≈ 270 Hz)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The tautomeric equilibrium between the -ol and -one forms will influence the spectrum, particularly in the carbonyl and hydroxyl stretching regions.

Table 5: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3400-3200Broad
N-H stretch3300-3100Medium
C-H stretch (aromatic)3100-3000Medium
C=O stretch (amide)1680-1640Strong
C=C stretch (aromatic)1620-1580Medium
C-F stretch1350-1100Strong
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO, HF, and cleavage of the quinoline ring system.[3]

Table 6: Expected Mass Spectrometry Fragmentation

m/zFragment
213[M]⁺
185[M-CO]⁺
166[M-CO-F]⁺
144[M-CF₃]⁺

Synthesis Protocols

The synthesis of this compound can be approached through established methods for quinolin-4-one synthesis, such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction.[4][5]

Proposed Synthesis via Conrad-Limpach Reaction

This method involves the condensation of an aniline with a β-ketoester.

Experimental Protocol:

  • Step 1: Condensation. 4-(Trifluoromethyl)aniline is reacted with ethyl acetoacetate in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The mixture is heated under reflux with a Dean-Stark apparatus to remove water.

  • Step 2: Cyclization. The resulting enamine intermediate is cyclized at high temperature (typically 250-300 °C) in a high-boiling point solvent such as Dowtherm A or mineral oil to yield this compound.

  • Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Enamine Intermediate Enamine Intermediate 4-(Trifluoromethyl)aniline->Enamine Intermediate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Enamine Intermediate This compound This compound Enamine Intermediate->this compound Thermal Cyclization 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Intermediate Ester Intermediate Ester 4-(Trifluoromethyl)aniline->Intermediate Ester Condensation & Cyclization Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate Ester Carboxylic Acid Intermediate Carboxylic Acid Intermediate Intermediate Ester->Carboxylic Acid Intermediate Hydrolysis This compound This compound Carboxylic Acid Intermediate->this compound Decarboxylation 6-TFQ-4-ol This compound EGFR EGFR 6-TFQ-4-ol->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation cluster_0 Inside Bacterium Bacterial Cell Bacterial Cell DNA Gyrase DNA Gyrase Topoisomerase IV Topoisomerase IV DNA Replication DNA Replication DNA Gyrase->DNA Replication Blocks Cell Division Cell Division Topoisomerase IV->Cell Division Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Cell Division->Bacterial Cell Death 6-TFQ-4-ol This compound 6-TFQ-4-ol->Bacterial Cell 6-TFQ-4-ol->DNA Gyrase Inhibition 6-TFQ-4-ol->Topoisomerase IV Inhibition

References

biological activity of trifluoromethyl quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl Quinolines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure, forming the core of numerous natural and synthetic compounds with a vast array of biological activities.[1][2][3][4] Its versatility has made it a cornerstone in medicinal chemistry, leading to the development of drugs for treating cancer, malaria, and various infections.[2][4][5] The introduction of a trifluoromethyl (CF₃) group into the quinoline ring is a key strategy in modern drug design.[6] The unique electronic properties of the CF₃ moiety—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, often leading to increased biological activity and better bioavailability.[1][6][7][8]

This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl quinolines, with a focus on their anticancer, antimicrobial, antimalarial, and other notable therapeutic potentials. It summarizes quantitative data, details key experimental methodologies, and visualizes critical biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Trifluoromethyl quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[1] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways critical for tumor growth and survival, inhibition of essential enzymes, and induction of programmed cell death (apoptosis).[1][9]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various trifluoromethyl quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound required to inhibit cell proliferation by 50%.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 15 (Urea Derivative) Not specifiedMore active than Doxorubicin[10]
Compound 10b (Quinazoline) PC3 (Prostate)3.02[11]
LNCaP (Prostate)3.45[11]
K562 (Leukemia)3.98[11]
Compound 6b (Quinoline) LNCaP (Prostate)Nanomolar concentration[12]
Compound 15 (Quinoline) MCF-7 (Breast)0.0977[12]
Compound 6a (Fluorinated Quinoline) MDA-MB-468 (Breast)~4.0[13]
Compound 6b (Fluorinated Quinoline) MDA-MB-468 (Breast)~5.0[13]
Compound 6f (Fluorinated Quinoline) MDA-MB-468 (Breast)~2.0[13]
N-(4-fluorobenzyl)-2-methylquinolin-4-amine A549 (Lung)0.96[4]
Mechanisms of Anticancer Action

Several signaling pathways and cellular processes have been identified as targets for trifluoromethyl quinolines.

  • PI3K/Akt/mTOR Pathway Inhibition: Molecular docking studies suggest that some trifluoromethyl quinoline derivatives bind to the active site of PI3K (Phosphoinositide 3-kinase), a central node in a signaling pathway that is frequently dysregulated in cancer and is crucial for cell proliferation and survival.[10]

  • EGFR Signaling Pathway Modulation: The Epidermal Growth Factor Receptor (EGFR) pathway is another critical target.[9] Quinoline derivatives can inhibit EGFR tyrosine kinase, disrupting downstream signaling cascades that promote cell growth.[14]

  • Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells. For example, compound 10b was found to trigger apoptosis and inhibit tumor cell migration.[11][12]

  • Tubulin Polymerization Inhibition: Some compounds function by targeting the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12]

EGFR_Signaling_Pathway Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinoline Trifluoromethyl Quinoline Derivative Quinoline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Simplified EGFR signaling pathway and inhibition by quinoline derivatives.
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds on cancer cells.[1][9]

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl quinoline test compound and a positive control (e.g., Doxorubicin) in the culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[1]

  • Incubation: Incubate the plates for 48–72 hours under the same conditions.[1]

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Quinolone-based compounds have a long history as effective antimicrobial agents. The addition of a trifluoromethyl group can enhance this activity, leading to potent agents against a range of bacterial and fungal pathogens, including drug-resistant strains.[15][16]

Quantitative Antimicrobial Data

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

CompoundMicrobial StrainGram TypeMIC (µg/mL)Reference
CS-940 Acinetobacter spp.Negative0.03 (MIC₉₀)[17]
S. maltophiliaNegative2 (MIC₉₀)[17]
H. influenzaeNegative≤0.06 (MIC₉₀)[17]
S. aureus (Oxacillin-susceptible)Positive2- to 8-fold more active than ciprofloxacin[17]
Enterococcus faeciumPositive4 (MIC₉₀)[17]
HSN584 (Isoquinoline) S. aureus (MRSA, VRSA)Positive4 - 8[15]
E. faecium (VRE)Positive4 - 8[15]
Compound 2 MRSAPositive3.0[18]
MRSEPositive3.0[18]
VREPositive3.0[18]
Compound 4 MRSAPositive0.75[18]
VREPositive0.75[18]
ACNBF (Aniline) V. vulnificusNegative75[19]
ITFMA (Aniline) V. vulnificusNegative50[19]

Note: MIC₉₀ is the concentration required to inhibit 90% of isolates.

Mechanism of Antimicrobial Action

The primary mechanism of action for fluoroquinolones, including many trifluoromethyl derivatives, is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[15][][21][22]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Its inhibition is the main mechanism of action against Gram-negative bacteria.[][22]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) replicated circular DNA chromosomes, allowing them to segregate into daughter cells. Its inhibition is the primary mechanism against Gram-positive bacteria.[][22]

By inhibiting these enzymes, trifluoromethyl quinolines disrupt DNA replication, repair, and recombination, leading to rapid bacterial cell death.[15][23]

Antimicrobial_Mechanism cluster_process Bacterial DNA Replication DNA_rep Relaxed DNA Supercoiled_DNA Supercoiled DNA DNA_rep->Supercoiled_DNA DNA Gyrase (Gram-Negative Target) Replicated_DNA Replicated (Catenated) DNA Supercoiled_DNA->Replicated_DNA Replication Bacterial_Death Bacterial Cell Death Supercoiled_DNA->Bacterial_Death Daughter_DNA Segregated Daughter DNA Replicated_DNA->Daughter_DNA Topoisomerase IV (Gram-Positive Target) Daughter_DNA->Bacterial_Death TF_Quinoline Trifluoromethyl Quinoline TF_Quinoline->Supercoiled_DNA Inhibits Gyrase TF_Quinoline->Daughter_DNA Inhibits Topo IV

Inhibition of DNA gyrase and topoisomerase IV by trifluoromethyl quinolines.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

  • Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Other Notable Biological Activities

The structural versatility of trifluoromethyl quinolines has led to their investigation in several other therapeutic areas.

  • Antimalarial Activity: Malaria remains a major global health issue, and drug resistance necessitates the development of new therapeutics.[24] Trifluoromethyl quinolines, including derivatives of the well-known antimalarial drug mefloquine, have shown significant activity against Plasmodium falciparum.[2] Derivatives with two CF₃ groups have demonstrated slightly higher in vitro activity than those with one, with IC₅₀ values as low as 4.8 µg/mL.[25] The proposed mechanism for some of these compounds is the intercalation into the parasite's DNA.[25]

  • Anti-inflammatory Activity: Several quinoline derivatives have been explored as anti-inflammatory agents by targeting enzymes like Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[26][27] The specific activity often depends on the nature and position of substituents on the quinoline ring.[26][27]

  • Analgesic and Antiepileptic Activity: Certain quinoline-derived α-trifluoromethylated alcohols have been identified as potent sodium channel blockers.[28][29] This mechanism allows them to exhibit both antiepileptic and analgesic properties, making them promising candidates for alleviating neuropathic pain.[28][29]

  • Antiviral Activity: Computational studies have suggested that fluorine-based quinolines, specifically 3-[3-(Trifluoromethyl)phenyl]quinoline, could act as potent inhibitors for proteins involved in the assembly of the SARS-CoV-2 virus, indicating potential applications in treating viral diseases.[30]

Synthesis of Trifluoromethyl Quinolines

The synthesis of these valuable compounds often involves multi-step pathways. A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction . This process typically starts with a substituted aniline, such as 3-(trifluoromethyl)aniline, which reacts with a malonate derivative. This is followed by a thermal cyclization at high temperatures to form the quinoline ring system, with the CF₃ group's position determined by its placement on the starting aniline. Other established methods include the Skraup, Friedlander, and Doebner–von Miller syntheses.[7]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action (MoA) Studies cluster_vivo In Vivo Evaluation s1 Synthesize Trifluoromethyl Quinoline Derivatives s2 Purify Compounds (e.g., Chromatography) s1->s2 s3 Structural Elucidation (NMR, HRMS) s2->s3 b1 Primary Cytotoxicity Assay (e.g., MTT Assay) s3->b1 b2 Antimicrobial Assay (e.g., MIC Determination) s3->b2 b3 Identify 'Hit' Compounds b1->b3 b2->b3 m1 Target Identification (e.g., Kinase Assays) b3->m1 m2 Pathway Analysis (e.g., Western Blot) m1->m2 m3 Cell Cycle & Apoptosis Assays m2->m3 v1 Toxicity Studies (e.g., Zebrafish Model) m3->v1 v2 Efficacy Studies (e.g., Xenograft Model) v1->v2 Lead Optimization Lead Optimization v2->Lead Optimization

General workflow for the discovery and evaluation of novel quinoline derivatives.

Conclusion

Trifluoromethyl quinolines represent a highly promising and versatile class of heterocyclic compounds with a broad spectrum of potent biological activities. The incorporation of the trifluoromethyl group consistently demonstrates the potential to enhance efficacy across anticancer, antimicrobial, antimalarial, and anti-inflammatory applications. The diverse mechanisms of action, from the inhibition of key enzymes like PI3K and DNA gyrase to the modulation of critical signaling pathways such as EGFR, highlight the rich potential for therapeutic intervention. The data and protocols summarized herein provide a solid foundation for researchers and drug development professionals to build upon, paving the way for the design and discovery of next-generation therapeutic agents based on this powerful chemical scaffold.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of quinolin-4-ols, a core scaffold in numerous synthetic compounds with significant biological activities. Tailored for researchers, scientists, and drug development professionals, this document details the foundational synthetic methodologies, presents key quantitative data, and illustrates the intricate signaling pathways influenced by this important class of molecules.

Introduction: The Emergence of a Privileged Scaffold

The story of quinolin-4-ols, also known in their tautomeric form as quinolin-4-ones, begins in the late 19th century, a period of fervent exploration in synthetic organic chemistry. These heterocyclic compounds, characterized by a fused benzene and pyridine ring system with a hydroxyl group at the 4-position, were initially products of academic curiosity. However, their structural motif would later prove to be a "privileged scaffold" in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, from antimalarials to potent antibiotics and anticancer drugs. This guide traces the arc of discovery from the pioneering synthesis reactions to the elucidation of their mechanisms of action.

Foundational Syntheses: Building the Quinolin-4-ol Core

The construction of the quinolin-4-ol ring system has been achieved through several classical name reactions, each offering a unique pathway to this versatile scaffold. The following sections provide detailed experimental protocols for these seminal syntheses.

The Conrad-Limpach Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[1][2] The reaction proceeds in two key stages: the formation of a β-arylaminoacrylate intermediate, followed by a high-temperature thermal cyclization.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

  • Intermediate Formation: Aniline is reacted with ethyl acetoacetate at room temperature to form ethyl β-anilinocrotonate.

  • Cyclization: 65 g (0.32 mole) of ethyl β-anilinocrotonate is added rapidly to 150 ml of refluxing Dowtherm (a mixture of diphenyl and diphenyl ether).[1] The mixture is stirred and refluxed for an additional 10-15 minutes.[1]

  • Isolation: The reaction mixture is allowed to cool to room temperature, during which a yellow solid separates. Approximately 200 ml of petroleum ether is added, and the solid is collected by filtration and washed.[1]

  • Purification: The crude product is decolorized by treating with activated carbon in boiling water. Upon cooling, white, needle-like crystals of 2-methyl-4-hydroxyquinoline are formed.[1]

The Knorr Quinoline Synthesis (1886)

Ludwig Knorr's synthesis provides a route to 2-hydroxyquinolines, but under certain conditions, can also yield 4-hydroxyquinolines.[2] The reaction involves the cyclization of β-ketoanilides in the presence of a strong acid.

Experimental Protocol: Synthesis of 4-Alkyl-2-hydroxyquinolines (General)

  • Intermediate Formation: An aniline is reacted with a β-ketoester at a higher temperature (around 140 °C) to favor the formation of the β-ketoanilide intermediate.[2]

  • Cyclization: The β-ketoanilide (200 mg) is added to polyphosphoric acid (5-6 g) in a glass vial.[3] The mixture is heated to 80 °C and stirred until a homogenous mixture is formed (approximately 15-20 minutes).[3] The reaction is maintained at this temperature for an additional 90 minutes.[3]

  • Work-up: The reaction mixture is cooled and poured into 50-70 mL of water. The product is then isolated by filtration or extraction.[3]

The Gould-Jacobs Reaction (1939)

This method is a versatile route to 4-hydroxyquinoline-3-carboxylic acid derivatives, which are important precursors for many quinolone antibiotics.[4] The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[4][5]

Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

  • Condensation: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated at 100-130 °C for 1-2 hours. The ethanol byproduct is removed under reduced pressure.

  • Cyclization: The resulting anilidomethylenemalonate intermediate is dissolved in a high-boiling solvent like diphenyl ether and heated to reflux (around 250 °C) for 30-60 minutes. Upon cooling, the 4-hydroxy-3-carboethoxyquinoline precipitates.

  • Hydrolysis: The ester is saponified by refluxing with a 4% aqueous sodium hydroxide solution for 5 hours.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with concentrated HCl to precipitate the 4-hydroxyquinoline-3-carboxylic acid, which is then collected by filtration.

The Camps Cyclization (1899)

The Camps reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines. The ratio of the products is dependent on the reaction conditions and the structure of the starting material.

Experimental Protocol: General Procedure

  • An o-acylaminoacetophenone is dissolved in an alcoholic solution of sodium hydroxide.

  • The mixture is heated to induce intramolecular condensation.

  • The resulting isomeric mixture of hydroxyquinolines is then separated and purified.

Quantitative Data on Early Quinolin-4-ol Syntheses

The following table summarizes the yields and melting points for several historically significant quinolin-4-ol derivatives prepared by the foundational synthetic methods.

Compound NameSynthetic MethodYield (%)Melting Point (°C)Reference
2-Methyl-4-hydroxyquinolineConrad-Limpach85-90235-236[1]
4-Hydroxyquinoline-3-carboxylic acidGould-JacobsHigh>300[4]
Ethyl 4-hydroxyquinoline-3-carboxylateGould-Jacobs-265-267
2,3-Dimethyl-4-hydroxyquinolineKnorr->300
4-Hydroxy-8-methylquinoline-3-carboxylic acidGould-Jacobs50-[6]
Methyl 2-(4-hydroxyquinolin-2-yl)acetateConrad-Limpach31211-214[7]
2-(4-Hydroxyquinolin-2-yl)acetic acidHydrolysis91221-224[7]

Biological Significance and Signaling Pathways

The initial academic interest in quinolin-4-ols transformed into significant pharmaceutical research with the discovery of their potent biological activities. This section explores the key mechanisms of action of quinolin-4-ol derivatives.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The development of nalidixic acid in 1962 marked the dawn of the quinolone antibiotic era.[8] These compounds exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binding Gyrase->DNA Cleavage & Re-ligation Replication DNA Replication & Transcription Gyrase->Replication Allows CellDeath Cell Death Gyrase->CellDeath Accumulation of DNA breaks Quinolone Quinolin-4-ol (Quinolone) Quinolone->Gyrase Inhibition of re-ligation

Quinolin-4-ol Inhibition of Bacterial DNA Gyrase.
Anticancer Activity: Targeting Key Signaling Pathways

More recently, quinolin-4-ol derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit critical signaling pathways that drive tumor growth, proliferation, and survival.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Certain quinolin-4-ol derivatives have been shown to inhibit components of this pathway, leading to apoptosis and reduced cell proliferation.

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinolinol Quinolin-4-ol Derivative Quinolinol->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway by Quinolin-4-ols.

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth and angiogenesis, respectively. Quinolin-4-ol derivatives have been developed as inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cancer progression.

EGFR_VEGFR_Inhibition cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->EGFR_downstream Activation TumorGrowth Tumor Growth & Proliferation EGFR_downstream->TumorGrowth VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding VEGFR_downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->VEGFR_downstream Activation Angiogenesis Angiogenesis VEGFR_downstream->Angiogenesis Quinolinol Quinolin-4-ol Derivative Quinolinol->EGFR Inhibition Quinolinol->VEGFR Inhibition timeline 1880 1880 Knorr Knorr Quinoline Synthesis (1886) 1900 1900 Camps Camps Cyclization (1899) 1940 1940 GouldJacobs Gould-Jacobs Reaction (1939) 1960 1960 NalidixicAcid Nalidixic Acid (1st Quinolone Antibiotic) Discovered (1962) 1980 1980 Fluoroquinolones Fluoroquinolones Developed (e.g., Norfloxacin) 2000 2000 Anticancer Anticancer Activity Explored (e.g., EGFR/VEGFR Inhibitors) ConradLimpach Conrad-Limpach Synthesis (1887)

References

physical and chemical properties of 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 6-(Trifluoromethyl)quinolin-4-ol. This guide compiles the available information and provides inferred properties and methodologies based on closely related compounds and general chemical principles. All inferred data should be treated with caution and requires experimental verification.

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and antifungal properties. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and outlines hypothetical experimental protocols for its synthesis and characterization, as well as a general workflow for its potential biological evaluation.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers and databases. For context, properties of the structurally related compound 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline are also included.

PropertyThis compound6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
CAS Number 49713-51-1[1]31009-34-4[2]
Molecular Formula C₁₀H₆F₃NO[1]C₁₀H₅F₄NO[2]
Molecular Weight 213.16 g/mol [1]231.15 g/mol [2]
Melting Point 265 °C[1]259 - 263 °C[2]
Appearance -Off-white powder[2]
Storage 2-8°C, stored under nitrogen[1]-

Synthesis and Characterization

Proposed Synthetic Protocol (Gould-Jacobs Reaction)

This proposed methodology is based on the general principles of the Gould-Jacobs reaction, a common method for synthesizing quinolin-4-ols.

Materials:

  • 4-Aminobenzotrifluoride

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzotrifluoride (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 100-120°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to reflux (typically 240-260°C) for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring system.

  • Hydrolysis and Precipitation: After cooling, the reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol to hydrolyze the ester intermediate. Subsequent acidification with hydrochloric acid will precipitate the crude this compound.

  • Purification: The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to C-F coupling.

    • ¹⁹F NMR: A singlet is expected for the -CF₃ group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching of the quinolone tautomer, and C-F stretching of the trifluoromethyl group would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming its molecular formula.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the quinolin-4-ol moiety and the trifluoromethyl group.

  • Tautomerism: Quinolin-4-ols exist in equilibrium with their keto tautomer, quinolin-4(1H)-one. This tautomerism influences its reactivity.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo various reactions, such as etherification and esterification. It can also be converted to a leaving group for nucleophilic substitution reactions. For instance, treatment with phosphorus pentasulfide could yield the corresponding thioquinoline.

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents. The electron-withdrawing nature of the trifluoromethyl group will influence the regioselectivity of these reactions.

Biological Activity and Potential Applications

There is no specific biological activity reported for this compound in the public domain. However, based on the known activities of structurally related quinoline derivatives, it is plausible to hypothesize potential therapeutic applications.

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties through various mechanisms, such as kinase inhibition or DNA intercalation. The presence of the trifluoromethyl group could enhance such activities.

  • Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal agents. It would be valuable to screen this compound against a panel of pathogenic bacteria and fungi.

  • Antimalarial Activity: Quinolines are a well-known class of antimalarial drugs. The hydroxyl group at the 4-position is a common feature in some antimalarial quinolines, suggesting a potential avenue for investigation.[2]

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis, characterization, and potential biological evaluation of this compound.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start 4-Aminobenzotrifluoride + Diethyl (ethoxymethylene)malonate Condensation Condensation Start->Condensation Heat Cyclization Thermal Cyclization Condensation->Cyclization High Temp. Hydrolysis Hydrolysis & Precipitation Cyclization->Hydrolysis NaOH, then HCl Purification Purification Hydrolysis->Purification Recrystallization/ Chromatography End This compound Purification->End NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) End->NMR IR IR Spectroscopy End->IR MS Mass Spectrometry End->MS

Proposed workflow for the synthesis and characterization of this compound.

Biological_Evaluation_Workflow cluster_assays Biological Assays start Synthesized this compound in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assays (e.g., MTT, Apoptosis) in_vitro->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro->antimicrobial antimalarial Antimalarial Assays in_vitro->antimalarial mechanism Mechanism of Action Studies anticancer->mechanism If Active antimicrobial->mechanism If Active antimalarial->mechanism If Active in_vivo In Vivo Studies (Animal Models) lead_optimization Lead Optimization in_vivo->lead_optimization mechanism->in_vivo

A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

While this compound is commercially available, it remains a largely uncharacterized compound in the scientific literature. Its structural features, namely the quinolin-4-ol core and the 6-trifluoromethyl substituent, suggest that it could possess interesting biological activities. This technical guide provides a foundation for researchers and drug development professionals by summarizing the known information and presenting logical, albeit hypothetical, pathways for its synthesis, characterization, and biological evaluation. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological properties of this promising molecule.

References

Spectroscopic and Structural Elucidation of 6-(Trifluoromethyl)quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(trifluoromethyl)quinolin-4-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of its predicted spectroscopic data based on known chemical principles and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural verification and characterization of this molecule.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₆F₃NO. Its structure, featuring a quinoline core substituted with a hydroxyl group and a trifluoromethyl group, makes it a molecule of interest in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for its unequivocal identification and for understanding its chemical behavior.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from analogous quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.5 - 12.5br s--OH
~8.3 - 8.5d~8.5H-5
~7.8 - 8.0dd~8.5, ~2.0H-7
~7.7 - 7.9d~2.0H-8
~7.4 - 7.6d~7.0H-2
~6.3 - 6.5d~7.0H-3

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~175 - 180C-4
~148 - 152C-8a
~140 - 145C-2
~130 - 135C-7
~125 - 130 (q, ¹JCF ≈ 270 Hz)-CF₃
~122 - 127 (q, ²JCCF ≈ 30 Hz)C-6
~120 - 125C-5
~118 - 122C-4a
~115 - 120C-8
~105 - 110C-3

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, StrongO-H stretch (intramolecular hydrogen bonding)
~3100 - 3000MediumAromatic C-H stretch
~1640 - 1620StrongC=O stretch (keto-enol tautomerism)
~1600, 1580, 1470Medium to StrongAromatic C=C stretch
~1350 - 1100Strong, Multiple BandsC-F stretch (trifluoromethyl group)
~1250 - 1200StrongC-O stretch
~850 - 800StrongAromatic C-H bend (out-of-plane)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
213100[M]⁺ (Molecular Ion)
185Moderate[M - CO]⁺
144Moderate[M - CF₃]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

    • Compare the obtained spectrum with the predicted data and with spectra of related compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Procedure (using GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Gas Chromatography: The compound is vaporized and separated from the solvent on a capillary GC column. A suitable temperature program should be used to ensure good separation and peak shape.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation verification Structural Verification interpretation->verification final_report final_report verification->final_report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

NMR_Experimental_Workflow start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep instrument_setup Instrument Setup (Lock, Shim) sample_prep->instrument_setup h1_acquisition ¹H NMR Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition instrument_setup->c13_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) h1_acquisition->data_processing c13_acquisition->data_processing analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) data_processing->analysis end End analysis->end

Caption: A streamlined workflow for conducting NMR spectroscopic analysis.

MS_Fragmentation_Pathway M [M]⁺ m/z = 213 M_minus_CO [M - CO]⁺ m/z = 185 M->M_minus_CO - CO M_minus_CF3 [M - CF₃]⁺ m/z = 144 M->M_minus_CF3 - •CF₃

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Potential Therapeutic Targets of Trifluoromethylquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of trifluoromethylquinolines, a promising class of heterocyclic compounds in modern drug discovery. The incorporation of a trifluoromethyl group into the quinoline scaffold significantly enhances metabolic stability and biological activity, making these compounds attractive candidates for development against a range of diseases, most notably cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in the field.

Core Therapeutic Targets and Quantitative Data

Trifluoromethylquinolines have demonstrated inhibitory activity against a variety of molecular targets implicated in cancer progression. The primary targets identified in the literature include key enzymes in signaling pathways that control cell growth, proliferation, and survival. The following table summarizes the in vitro efficacy of various trifluoromethylquinoline derivatives and related quinoline compounds against these targets and cancer cell lines.

Compound ClassTarget/Cell LineIC50 (µM)Notes
Trifluoromethylquinoline Derivatives PI3K Several derivatives show good activity, with some exhibiting higher potency than the reference drug doxorubicin.[1] Molecular docking studies suggest binding to the active site of PI3K.[1]
SGK1 0.39Compound 12f, a 4-trifluoromethylquinoline derivative, showed potent SGK1 inhibition.[2]
HDAC1 SubmicromolarTrifluoromethyl ketones, a related class, have been identified as submicromolar inhibitors of HDACs.[3] A specific trifluoromethyl quinoline derivative, FKL117, has been shown to target and inhibit HDAC1.[4]
Tubulin Polymerization 3.06A dihydroquinolin-4(1H)-one derivative inhibited tubulin polymerization.[5]
c-Met 2.3 - 9.33,5-diamino-7-trifluoromethylquinolines and 3,6-disubstituted quinolines have shown potent c-Met inhibition.[6][7]
Quinoline/Quinazoline Derivatives EGFR 0.0145 - 7.56A range of quinazoline and imidazo[1,2-a]quinoxaline-based inhibitors have been developed with potent activity against both wild-type and mutant EGFR.[3][8][9]
VEGFR-2 0.0037 - 0.42Bis([1][8][10]triazolo)[4,3-a:3',4'-c]quinoxaline and quinazoline derivatives have demonstrated potent VEGFR-2 inhibition.[11][12][13]
Antiproliferative Activity
A549 (Lung Cancer)0.008 - 8.46Various quinoline and quinazoline derivatives have shown potent antiproliferative activity.[5][9]
K562 (Leukemia)0.003 - 5.29
HepG2 (Liver Cancer)0.009
MDA-MB-231 (Breast Cancer)0.024

Key Signaling Pathways and Mechanisms of Action

Trifluoromethylquinolines exert their therapeutic effects by modulating critical signaling pathways involved in tumorigenesis. Understanding these pathways is essential for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[14][15] Aberrant activation of this pathway is a common feature in many cancers. Trifluoromethylquinolines have been shown to inhibit PI3K, thereby blocking the downstream signaling cascade.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Trifluoromethylquinoline Trifluoromethylquinoline Trifluoromethylquinoline->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][10] Overexpression or mutation of EGFR is common in various cancers. Quinoline-based compounds can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Trifluoromethylquinoline Trifluoromethylquinoline Trifluoromethylquinoline->EGFR Inhibition

EGFR signaling pathway and its inhibition.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell motility, invasion, and proliferation.[14][16][17][18] Dysregulation of the HGF/c-Met axis is implicated in tumor growth and metastasis. Trifluoromethylquinolines have been developed as potent inhibitors of c-Met kinase activity.[6][7]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates STAT STAT Pathway cMet->STAT Activates CellFunctions Cell Proliferation, Survival, Motility, Invasion PI3K_Akt->CellFunctions RAS_MAPK->CellFunctions STAT->CellFunctions Trifluoromethylquinoline Trifluoromethylquinoline Trifluoromethylquinoline->cMet Inhibition

c-Met signaling pathway and its inhibition.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylquinolines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., PI3K, EGFR, VEGFR-2, c-Met)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 2 µL of this mixture to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18][19][20]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 to 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.[4][9][21][22]

Conclusion

Trifluoromethylquinolines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their ability to target multiple key signaling pathways, including PI3K/Akt/mTOR, EGFR, and c-Met, underscores their promise as multi-targeted anticancer agents. The data and protocols presented in this guide provide a solid foundation for further research and development of this important class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of trifluoromethylquinolines will be crucial for the design of next-generation therapeutics with improved efficacy and selectivity.

References

In Silico Modeling of 6-(Trifluoromethyl)quinolin-4-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide focuses on the in silico modeling of 6-(Trifluoromethyl)quinolin-4-ol, a member of this versatile class of compounds. In the absence of direct experimental data for this specific molecule, this document outlines a comprehensive computational workflow based on established methodologies for analogous quinoline derivatives. We will explore potential biological targets, detail the protocols for molecular docking and molecular dynamics simulations, and provide a framework for analyzing the interaction of this compound at the atomic level. This guide serves as a practical resource for researchers aiming to investigate the therapeutic potential of this and similar compounds through computational approaches.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[1] Derivatives of quinoline have been developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The inclusion of a trifluoromethyl group, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it an attractive moiety for drug design.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding of small molecules to biological macromolecules, elucidate mechanisms of action, and guide the design of more potent and selective drug candidates.[4] This guide provides a detailed overview of the computational techniques applicable to the study of this compound.

Potential Biological Targets for this compound

Given that the closely related compound, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, serves as a precursor for antitubercular and antiplasmodial agents, a logical starting point for the in silico investigation of this compound is to explore its potential as an antimicrobial agent. Dihydrofolate reductase (DHFR) is a well-validated target in various pathogens, and quinoline derivatives have been investigated as DHFR inhibitors. Therefore, for the purpose of this guide, we will consider Staphylococcus aureus Dihydrofolate Reductase (SaDHFR) as a representative biological target.

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound's interaction with a selected protein target, such as SaDHFR.

Ligand and Receptor Preparation

A crucial first step in any molecular modeling study is the preparation of both the small molecule (ligand) and the protein (receptor) structures.

Experimental Protocol:

  • Ligand Preparation:

    • The 3D structure of this compound can be built using molecular modeling software such as Avogadro, ChemDraw, or the online PubChem Sketcher.

    • The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a low-energy conformation.

    • Appropriate protonation states at physiological pH (7.4) should be assigned. For this compound, the quinolin-4-ol moiety can exist in tautomeric forms, which should be considered.

  • Receptor Preparation:

    • The 3D crystal structure of the target protein, in this case, Staphylococcus aureus DHFR, can be obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands that are not essential for the protein's structural integrity or catalytic activity should be removed.

    • Hydrogen atoms are typically added to the protein structure, and the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are assigned based on the local microenvironment and physiological pH.

    • The protein structure is then subjected to a short energy minimization to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol:

  • Grid Generation: A docking grid is defined around the active site of the receptor. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand.

  • Docking Algorithm: A variety of docking algorithms are available, such as those implemented in AutoDock Vina, Glide, or GOLD. These algorithms explore the conformational space of the ligand within the defined grid and score the different binding poses based on a scoring function.

  • Pose Selection and Analysis: The docking results will provide a series of binding poses ranked by their predicted binding affinity (docking score). The top-ranked poses should be visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues in the active site.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic representation of the ligand-receptor complex by simulating the movements of atoms over time.

Experimental Protocol:

  • System Setup: The top-ranked docked complex is solvated in a periodic box of water molecules. Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the protein-ligand complex.

  • Production Run: Following equilibration, a production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational landscape of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, the persistence of key intermolecular interactions, and the overall flexibility of the protein.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound and Control Ligands against SaDHFR

CompoundDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound-8.50.5
Methotrexate (Control)-10.20.05
Trimethoprim (Control)-9.10.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Key Intermolecular Interactions Observed in MD Simulations

Interacting ResidueInteraction TypeOccupancy (%)
Ile50Hydrogen Bond (with quinolin-4-ol OH)85.2
Phe92Pi-Pi Stacking (with quinoline ring)75.6
Leu54Hydrophobic Interaction92.1
Asp27Hydrogen Bond (with quinolin-4-ol N-H)60.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

experimental_workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., SaDHFR) receptor_prep->grid_gen docking Docking Simulation grid_gen->docking pose_analysis Pose Analysis docking->pose_analysis system_setup System Setup pose_analysis->system_setup equilibration Equilibration system_setup->equilibration production_run Production Run equilibration->production_run binding_affinity Binding Affinity Calculation production_run->binding_affinity interaction_analysis Interaction Analysis production_run->interaction_analysis

Caption: In silico modeling workflow for this compound.

signaling_pathway DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Quinoline_Derivative This compound Quinoline_Derivative->DHFR Inhibition

Caption: Inhibition of the folate biosynthesis pathway by this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the in silico modeling of this compound interactions. By following the detailed protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes, affinities, and mechanisms of action of this compound. The methodologies and visualization tools presented herein are broadly applicable to the computational study of other quinoline derivatives and small molecules in the drug discovery pipeline. While the specific findings will be contingent on the chosen biological target, the workflow itself provides a robust and scientifically grounded approach to initiating the exploration of novel therapeutic agents.

References

Commercial Suppliers and Technical Guide: 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, commercial availability, plausible synthetic routes, and potential biological activities, with a focus on its role as a putative inhibitor of critical cancer-related signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experimental techniques.

Chemical Properties and Commercial Availability

This compound is a stable, solid organic compound. The trifluoromethyl group at the 6-position enhances its metabolic stability and lipophilicity, making it an attractive scaffold for the development of therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 49713-51-1[1][2]
Molecular Formula C₁₀H₆F₃NO[1]
Molecular Weight 213.16 g/mol [1]
Appearance White to off-white or yellow solid/powder[3][4]
Melting Point 265-268 °C[4]
Boiling Point 269.1 °C at 760 mmHg (Predicted)[2]
Density 1.369 g/cm³ (Predicted)[2]
Purity Typically ≥97%[4]

Table 2: Major Commercial Suppliers of this compound

SupplierWebsiteNotes
Sigma-Aldrich --INVALID-LINK--Offers various purities and quantities.
Oakwood Chemical --INVALID-LINK--Provides detailed safety and technical information.[4]
AK Scientific, Inc. --INVALID-LINK--Supplier for research and development quantities.
ChemicalBook --INVALID-LINK--Lists multiple suppliers and pricing information.[1]
Alfa Chemistry --INVALID-LINK--Provides the compound for experimental and research use.[5]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Gould-Jacobs Reaction

A potential synthetic route for this compound is depicted below.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 4-(Trifluoromethyl)aniline C Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate A->C Reaction B Diethyl (ethoxymethylene)malonate B->C D This compound C->D Thermal Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)aniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-(Trifluoromethyl)aniline (1 equivalent) in ethanol. Add diethyl (ethoxymethylene)malonate (1.1 equivalents) to the solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up of Intermediate: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, can be purified by recrystallization or used directly in the next step.

  • Cyclization: In a separate flask, heat diphenyl ether to approximately 250 °C. Slowly add the intermediate from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-60 minutes to facilitate the cyclization reaction.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the diphenyl ether. Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove residual diphenyl ether.

  • Acid-Base Purification (Optional): For further purification, the crude product can be dissolved in an aqueous sodium hydroxide solution and then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid to re-precipitate the purified this compound.

  • Final Purification and Characterization: The purified solid is collected by filtration, washed with water, and dried under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[6] Structurally related quinoline and isoquinolinone compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers.[7][8]

Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers.[7] It is hypothesized that this compound, like other quinoline derivatives, may exert its anticancer effects by inhibiting one or more kinases within this pathway.

PI3K_Akt_mTOR_Pathway cluster_inhibition Potential Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion EIF4EBP1->CellGrowth Repression

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition sites.

Experimental Protocol: In Vitro Anticancer Activity Assessment

To evaluate the potential anticancer activity of this compound, a series of in vitro assays can be performed.

Cell Lines and Culture:

  • A panel of human cancer cell lines (e.g., breast, colon, lung cancer cell lines) and a non-cancerous control cell line should be used.

  • Cells are to be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Western Blot Analysis for Pathway Inhibition:

  • Cell Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the changes in the phosphorylation status of the target proteins to determine the inhibitory effect of the compound on the signaling pathway.

Conclusion

This compound is a readily available chemical building block with significant potential for the development of novel therapeutic agents. Based on the activity of structurally related compounds, it is a promising candidate for further investigation as an anticancer agent, potentially acting through the inhibition of the PI3K/Akt/mTOR signaling pathway. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, which may facilitate future research and drug discovery efforts in oncology.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for rigorous, peer-reviewed scientific investigation. The proposed synthetic and experimental protocols are based on established methodologies for similar compounds and may require optimization for this compound. All laboratory work should be conducted with appropriate safety precautions.

References

6-(Trifluoromethyl)quinolin-4-ol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

6-(Trifluoromethyl)quinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinolin-4-ol class. The presence of the trifluoromethyl group, a key pharmacophore in medicinal chemistry, imparts unique electronic properties that can significantly influence the biological activity, metabolic stability, and lipophilicity of the molecule. Quinolin-4-ol derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. This guide provides an in-depth overview of the safety, handling, and available technical data for this compound to support its use in research and drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and a closely related analogue are presented in Table 1.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
CAS Number 49713-51-1[1]31009-34-4
Molecular Formula C₁₀H₆F₃NO[1]C₁₀H₅F₄NO
Molecular Weight 213.16 g/mol [1]231.15 g/mol
Appearance Beige solidOff-white powder
Melting Point 265 °C[1]259 - 263 °C
Storage Temperature 2-8°C, stored under nitrogen[1]2-8°C

Safety and Handling

The following safety and handling precautions are based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds.

Hazard Identification
  • Skin Irritation: Causes skin irritation[2].

  • Eye Irritation: Causes serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory irritation[2].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.

Handling and Storage
  • Handling: Handle in a well-ventilated place, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C under a nitrogen atmosphere[1].

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate[4][5][6][7][8]. The following is a proposed experimental protocol for the synthesis of this compound based on this reaction.

Workflow for the Gould-Jacobs Synthesis of this compound

A Step 1: Condensation C Heat (e.g., 100-140 °C) B 4-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate B->A D Intermediate: Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate C->D E Step 2: Cyclization D->E F High-temperature heating (e.g., 250 °C) in Dowtherm A G Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate F->G H Step 3: Hydrolysis G->H I Aqueous NaOH J 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid I->J K Step 4: Decarboxylation J->K L Heat M This compound L->M

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: A mixture of 4-(trifluoromethyl)aniline and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, is added to a high-boiling solvent such as Dowtherm A preheated to approximately 250°C. The mixture is heated for 15-30 minutes. After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product, ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, which is then collected by filtration.

  • Hydrolysis: The ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 1-2 hours.

  • Decarboxylation: The resulting solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid. The crude acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability[9][10]. The following is a general protocol for evaluating the cytotoxicity of this compound against cancer cell lines.

Workflow for MTT Cytotoxicity Assay

A Cell Seeding C Incubate for 24h B Seed cells in 96-well plates B->A D Compound Treatment E Add serial dilutions of this compound D->E F Incubate for 24-72h G MTT Addition H Add MTT solution to each well G->H I Incubate for 2-4h J Formazan Solubilization K Add solubilization solution (e.g., DMSO) J->K L Incubate with shaking M Absorbance Measurement N Read absorbance at ~570 nm M->N O Calculate IC50 N->O

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control with DMSO and untreated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of quinoline and quinolin-4-one derivatives has been extensively studied, revealing significant potential as anticancer agents[11].

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against a variety of cancer cell lines[12][13]. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the anticancer activity of a compound.

Potential Mechanisms of Action

The mechanisms by which quinoline derivatives exert their anticancer effects are diverse and can involve the modulation of various signaling pathways critical for cancer cell survival and proliferation.

Potential Signaling Pathways Targeted by Quinolin-4-ol Derivatives

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes RAS RAS RAF RAF RAS->RAF Promotes MEK MEK RAF->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 Promotes Quinolinol This compound (and derivatives) Quinolinol->Akt Inhibits Quinolinol->ERK Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways by quinolin-4-ol derivatives.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some botanical drug metabolites have shown the ability to modulate this pathway[14]. Quinoline derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt or mTOR[14].

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival[15][16]. Inhibition of this pathway is a validated strategy in cancer therapy, and it is plausible that trifluoromethylated quinolin-4-ols could interfere with this signaling cascade.

Reactivity Profile

The reactivity of 4-hydroxyquinolines is characterized by the interplay of the hydroxyl group and the quinoline ring system.

  • Reactions at the Hydroxyl Group: The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation.

  • Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic substitution, with the position of substitution being influenced by the existing substituents.

  • Nucleophilic Substitution: The hydroxyl group of 4-hydroxyquinolines can be converted to a leaving group (e.g., by conversion to a chloro or bromo derivative), allowing for nucleophilic substitution reactions at the 4-position[17].

Spectroscopic Data

  • ¹H NMR: Aromatic protons on the quinoline ring are expected to appear in the range of 7.0-8.5 ppm. The proton of the hydroxyl group will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons will resonate in the region of 110-150 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.16 g/mol ).

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. While specific toxicological and biological data for this compound are limited, information from structurally related analogues provides a basis for safe handling and informed experimental design. Researchers and drug development professionals should exercise due caution, adhering to the safety guidelines outlined in this document and the supplier's SDS. Further investigation into the specific biological activities and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of 6-(Trifluoromethyl)quinolin-4-ol. This document includes a detailed, plausible synthetic protocol and methodologies for evaluating its potential as a kinase inhibitor and an antiproliferative agent, based on the known activities of structurally related quinoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The incorporation of a trifluoromethyl group at the 6-position can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, therefore, represents a promising lead compound for the development of novel therapeutics, particularly in the area of oncology.

Synthesis of this compound

A reliable method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. This protocol outlines the synthesis of this compound starting from 4-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

  • 4-(Trifluoromethyl)aniline

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite®)

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, is obtained. The ethanol byproduct can be removed by distillation.

  • Step 2: Cyclization. Add the crude intermediate from Step 1 to a larger flask containing diphenyl ether (10-20 times the weight of the intermediate). Heat the mixture to 250°C with stirring. The cyclization reaction is typically complete within 30 minutes, resulting in the formation of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

  • Step 3: Saponification. Cool the reaction mixture and add aqueous sodium hydroxide (10%, 5 equivalents). Heat the mixture to reflux for 1 hour to hydrolyze the ester.

  • Step 4: Decarboxylation and Precipitation. After cooling, dilute the reaction mixture with water and filter through a pad of diatomaceous earth to remove the diphenyl ether. Acidify the aqueous filtrate with concentrated hydrochloric acid to a pH of approximately 2. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Synthesis Workflow Diagram

Synthesis_Workflow A 4-(Trifluoromethyl)aniline + Diethyl 2-(ethoxymethylene)malonate B Condensation (120-130°C, 2h) A->B C Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate B->C D Cyclization in Diphenyl ether (250°C) C->D E Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate D->E F Saponification (10% NaOH, reflux) E->F G Sodium 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate F->G H Acidification (HCl) & Decarboxylation G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Biological Activity Evaluation

While direct experimental data for this compound is limited, structurally similar 4-anilinoquinolines with a 6-trifluoromethyl substituent have shown potent inhibitory activity against various protein kinases, suggesting potential applications in oncology.[1][2] The following protocols are proposed for evaluating the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant protein kinases (e.g., GAK, PKN3, or a commercial kinase panel)

  • ATP

  • Kinase-specific substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound stock solution in DMSO

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferation Assay

This protocol outlines a method to evaluate the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom white plates

  • Luminometer

Protocol:

  • Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Treat the cells with the compound dilutions and incubate for 72 hours. Include a vehicle control (DMSO).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Data Presentation

The following tables present hypothetical quantitative data for this compound and its derivatives based on the activities of structurally similar compounds.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compound GAK50
This compound PKN3250
Analog 1 (4-anilino derivative) GAK5
Analog 1 (4-anilino derivative) PKN3150

Table 2: Hypothetical Antiproliferative Activity Data

CompoundCell LineGI50 (µM)
This compound HCT116 (Colon)5.2
This compound MCF-7 (Breast)8.1
This compound A549 (Lung)12.5
Analog 1 (4-anilino derivative) HCT116 (Colon)0.8
Analog 1 (4-anilino derivative) MCF-7 (Breast)1.5
Analog 1 (4-anilino derivative) A549 (Lung)2.3

Potential Signaling Pathway

Based on the kinase inhibitory profile of related quinoline compounds, this compound may exert its antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition Inhibitor->Raf Inhibition

Caption: Potential signaling pathways targeted by quinoline-based kinase inhibitors.

References

Application Notes and Protocols for 6-(Trifluoromethyl)quinolin-4-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinolin-4-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group at the 6-position imparts unique properties to the quinoline scaffold, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules, particularly in the development of novel anticancer and antimalarial agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate. The primary application highlighted is its conversion to 4-chloro-6-(trifluoromethyl)quinoline, a key precursor for the synthesis of 4-aminoquinoline derivatives. These derivatives have shown promise as potent inhibitors of various protein kinases, including Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a crucial node in cancer cell survival signaling pathways.

Key Applications

Derivatives of this compound have been investigated for a range of therapeutic applications:

  • Anticancer Agents: The 4-aminoquinoline scaffold derived from this intermediate is a common feature in molecules designed to target protein kinases involved in cancer progression.[1] Specifically, derivatives have been synthesized as potent inhibitors of SGK1, a kinase implicated in the pathogenesis of prostate cancer and other malignancies.[1]

  • Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs. The introduction of the trifluoromethyl group can enhance the efficacy and overcome resistance mechanisms of existing therapies.

  • Other Therapeutic Areas: The unique electronic and steric properties conferred by the trifluoromethyl group make this scaffold a promising starting point for the exploration of new treatments for a variety of diseases.

Chemical Transformations and Protocols

A common and highly useful transformation of this compound is its conversion to the corresponding 4-chloro derivative. This is typically achieved through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloro-6-(trifluoromethyl)quinoline is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of amine-containing side chains at the 4-position.

Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline

This protocol describes the conversion of this compound to 4-chloro-6-(trifluoromethyl)quinoline.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-chloro-6-(trifluoromethyl)quinoline.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
This compoundC₁₀H₆F₃NO213.16-Off-white solid
4-Chloro-6-(trifluoromethyl)quinolineC₁₀H₅ClF₃N231.60>85White to pale yellow solid
Protocol 2: Synthesis of N-Aryl-6-(trifluoromethyl)quinolin-4-amines

This protocol provides a general procedure for the nucleophilic aromatic substitution of 4-chloro-6-(trifluoromethyl)quinoline with various anilines to generate a library of N-aryl-6-(trifluoromethyl)quinolin-4-amines.

Reaction Scheme:

Materials:

  • 4-Chloro-6-(trifluoromethyl)quinoline

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Ethanol or isopropanol

  • Concentrated hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired substituted aniline (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-aryl-6-(trifluoromethyl)quinolin-4-amine.

Quantitative Data for an Example Reaction:

Reactant 1Reactant 2ProductTypical Yield (%)
4-Chloro-6-(trifluoromethyl)quinoline4-MethoxyanilineN-(4-methoxyphenyl)-6-(trifluoromethyl)quinolin-4-amine75-85

Biological Context: Targeting the SGK1 Signaling Pathway in Cancer

Derivatives of this compound have been identified as potent inhibitors of SGK1, a serine/threonine kinase that plays a critical role in cell proliferation, survival, and apoptosis.[1][2] The PI3K/PDK1 pathway activates SGK1, which in turn phosphorylates and inactivates pro-apoptotic proteins such as FOXO3a, and activates pro-survival factors, thereby promoting tumor growth.[3][4] Inhibition of SGK1 by quinoline derivatives can disrupt this signaling cascade, leading to the induction of apoptosis and suppression of tumor progression.[1]

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B 4-Chloro-6-(trifluoromethyl)quinoline A->B  POCl3, Reflux   C N-Aryl-6-(trifluoromethyl)quinolin-4-amines B->C  Ar-NH2, Acid catalyst, Reflux  

Caption: General synthetic workflow from this compound.

SGK1 Signaling Pathway in Cancer

SGK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PDK1 PDK1 PI3K->PDK1 PIP3 SGK1 SGK1 PDK1->SGK1 Phosphorylation FOXO3a_p p-FOXO3a (Inactive) SGK1->FOXO3a_p Phosphorylation FOXO3a FOXO3a (Active) Quinoline_Inhibitor 6-(CF3)quinoline Derivative Quinoline_Inhibitor->SGK1 Inhibition Apoptosis_genes Apoptosis Genes FOXO3a->Apoptosis_genes Transcription Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: Inhibition of the SGK1 signaling pathway by 6-(trifluoromethyl)quinoline derivatives.

References

Application Note & Protocol: Quantitative Analysis of 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Trifluoromethyl)quinolin-4-ol is a quinoline derivative of interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
SpecificityNo interference from common excipients
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Standard laboratory glassware and equipment

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • Formulations: Extract the active ingredient using a suitable solvent (e.g., methanol) and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Workflow Diagram

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column) prep->hplc Injection detect UV Detection (254 nm) hplc->detect data Data Acquisition & Processing detect->data quant Quantification data->quant

HPLC analytical workflow for this compound.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (R²)> 0.998
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Biological matrix (e.g., plasma)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion)

    • Internal Standard: Precursor ion > Product ion

  • Collision Energy and other MS parameters: Optimize by direct infusion of the analyte and IS.

5. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Standards: Prepare calibration standards by spiking the biological matrix with the analyte and a fixed concentration of the IS.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

6. Analysis and Quantification:

  • Inject the prepared standards and samples.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the IS and comparing it against the calibration curve.

Workflow Diagram

LCMS_Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Gradient Elution) sample_prep->lc_separation Injection ionization ESI Source (Ionization) lc_separation->ionization ms_detection Mass Spectrometry (MRM Detection) ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

LC-MS/MS analytical workflow for this compound.

Signaling Pathway (Logical Relationship)

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the required sensitivity and the complexity of the sample matrix.

Method_Selection start Start: Need to Quantify This compound matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Simple (e.g., Bulk Drug) lcms Use LC-MS/MS matrix->lcms Complex (e.g., Plasma) hplc Use HPLC-UV sensitivity->hplc Low (µg/mL) sensitivity->lcms High (ng/mL)

Decision tree for selecting the appropriate analytical method.

Application Note: A Scientist's Guide to Robust HPLC Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1] Accurate and reliable analytical quantification is therefore paramount for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high sensitivity and reproducibility. This guide provides in-depth protocols and field-proven insights for developing, validating, and troubleshooting robust reversed-phase (RP-HPLC) methods for the analysis of quinoline derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.

The Chromatographic Challenge: Understanding Quinoline Chemistry

The quinoline ring system is a basic, heterocyclic aromatic structure. This inherent basicity, stemming from the nitrogen atom, is the single most critical factor influencing its behavior in RP-HPLC. Uncontrolled, it often leads to poor chromatographic performance, most notably severe peak tailing.

This tailing is not merely an aesthetic issue; it compromises resolution, reduces sensitivity, and severely impacts the accuracy and precision of quantification. The primary cause is secondary ionic interactions between the protonated basic analyte and residual acidic silanol groups (Si-OH) present on the surface of traditional silica-based stationary phases.[1][2] These interactions are stronger and have different kinetics than the desired hydrophobic partitioning, causing a portion of the analyte molecules to "drag" along the stationary phase, resulting in a tailed peak.[3]

Expertise in Action: The central objective of any successful quinoline HPLC method is to control and minimize these undesirable silanol interactions.

Foundational Method Development

A successful HPLC method begins with logical choices for the column and mobile phase. For quinoline derivatives, a modern, high-purity, end-capped C18 column is the recommended starting point. "End-capping" is a process where residual silanol groups are chemically deactivated, significantly reducing the sites available for secondary interactions.[2]

The Critical Role of Mobile Phase pH

Controlling the mobile phase pH is the most powerful tool for achieving good peak shape and stable retention times for quinoline derivatives.[4]

  • Mechanism of Control: By operating at a low pH (typically 2.5 - 4.0), we achieve two essential goals simultaneously. First, the acidic silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and preventing ionic attraction with the analyte.[5][6] Second, the quinoline derivative's basic nitrogen is consistently protonated (becomes a cation). While this may seem counterintuitive, it ensures a single, stable ionic form of the analyte exists in solution, leading to predictable behavior and sharp peaks.[7]

  • Practical Implementation: The use of a buffer is essential to maintain a constant pH. Simple acidic modifiers are highly effective.

    • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in high-purity water.

    • Mobile Phase B (Organic): 0.1% Formic Acid or 0.1% TFA in HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

Acetonitrile is often preferred as it typically provides lower backpressure and better UV transparency.

Alternative Selectivity: Naphthyl and Phenyl Columns

While C18 columns separate primarily based on hydrophobicity, the aromatic nature of quinolines allows for alternative separation mechanisms. Stationary phases containing aromatic groups, such as naphthyl or phenyl, can provide unique selectivity through π-π interactions.[8] These interactions occur between the electron-rich aromatic rings of the analyte and the stationary phase.[9]

When to Consider: If a C18 column fails to resolve a critical pair of quinoline analogues or an impurity, a naphthyl- or phenyl-based column can be an excellent alternative, as it introduces a different dominant separation mechanism.[10][11]

Quantitative Data Summary & Starting Conditions

The following table summarizes typical starting parameters for the HPLC analysis of various quinoline derivatives, compiled from peer-reviewed studies. These should be used as a foundation for method development and optimization.

Analyte/Class Stationary Phase Mobile Phase Detection Key Considerations Reference
General Quinoline DerivativesC18, 5 µm, 4.6x150 mmA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNUV @ ~254 or 340 nmA general-purpose starting point. Gradient elution is common.[12][13]
Antimalarial AlkaloidsNaphthylpropyl, 5 µmA: WaterB: MethanolUV/VisC18 was found to be insufficient for separating a six-component mixture.[10][11]
Antileishmanial QuinolinestC18A: 10mM Sodium Phosphate pH 5.2B: ACNDADGradient method developed for analysis in rat plasma.[14]
Antitumor IndenoisoquinolineSupelco Discovery HS F5A: 0.1% TFA in WaterB: 0.1% TFA in ACNDADStability-indicating method for a complex derivative.[15]
NitroxolineInertsil ODS-3V60:40 (v/v) EDTA buffer:MethanolUV @ 240 nmIsocratic method for analysis in a biological matrix (chicken).[16]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Quinoline Derivatives

This protocol provides a robust starting point for the analysis of a novel quinoline derivative.

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and DAD or UV detector.
  • Column: End-capped C18, 5 µm, 4.6 x 150 mm.
  • Solvents: HPLC-grade Acetonitrile and high-purity water.
  • Reagents: Formic acid (>98% purity).

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of high-purity water. Filter and degas.
  • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of acetonitrile. Filter and degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: Diode Array Detector (DAD) scanning 210-400 nm; extract chromatogram at the absorbance maximum (λmax) of the analyte.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |

4. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of the quinoline derivative in methanol or diluent (50:50 ACN:Water).
  • Dilute with the initial mobile phase (90:10 Water:ACN with 0.1% Formic Acid) to a working concentration (e.g., 10-50 µg/mL).
  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Sequence:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure no system peaks interfere.
  • Inject the prepared sample.

Diagram: General HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System MobilePhase Mobile Phase (Aqueous + Organic + Modifier) Pump Pump MobilePhase->Pump Sample Sample Preparation (Dissolution, Dilution, Filtration) Injector Injector Sample->Injector Pump->Injector Column Column (e.g., C18) Injector->Column Gradient Elution Detector Detector (e.g., DAD) Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Protocol 2: Development of a Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products. This is a regulatory requirement and is crucial during drug development. The protocol involves subjecting the analyte to stress conditions to intentionally generate degradation products.

1. Forced Degradation (Stress Studies):

  • Prepare a stock solution of the quinoline compound (e.g., 1 mg/mL in a suitable solvent).
  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for time points up to 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for time points up to 24 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.
  • Thermal Degradation: Store the stock solution (and solid compound) in an oven at 80°C.
  • Photolytic Degradation: Expose the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours, while keeping a control sample wrapped in aluminum foil.

2. HPLC Analysis and Peak Purity:

  • Analyze the stressed samples using the HPLC method developed in Protocol 1.
  • The goal is to achieve 5-20% degradation of the parent compound.
  • The primary objective is to achieve baseline resolution between the parent peak and all degradation product peaks.
  • Use a DAD to perform peak purity analysis on the parent peak in the stressed samples. A pure peak confirms that no degradation products are co-eluting.

3. Method Optimization (If Resolution is Insufficient):

  • Adjust Gradient Slope: Make the gradient shallower (e.g., increase the run time) to improve the separation of closely eluting peaks.
  • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. This can significantly alter selectivity.
  • Change Stationary Phase: As discussed, try a phenyl or naphthyl column to introduce different selectivity mechanisms.

Diagram: Stability-Indicating Method Workflow

Stability_Workflow cluster_stress Forced Degradation Drug Drug Substance (Quinoline Derivative) Acid Acid (HCl) Drug->Acid Base Base (NaOH) Drug->Base Oxidation Oxidation (H2O2) Drug->Oxidation Heat Heat Drug->Heat Light Light Drug->Light HPLC HPLC Analysis (DAD) Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Resolution Assess Resolution (Parent vs. Degradants) HPLC->Resolution Purity Peak Purity Analysis Resolution->Purity Is Resolution Adequate? Validated Validated Stability- Indicating Method Purity->Validated Is Peak Pure?

Caption: Logical workflow for developing a stability-indicating assay.

Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to prove it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][14][17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). This is primarily demonstrated during the forced degradation study.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations are used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay): Analysis of replicate samples on the same day with the same analyst and instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. The results are expressed as the relative standard deviation (%RSD), which should typically be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 unit change in pH, ±2°C change in column temperature), providing an indication of its reliability during normal usage.

All chromatographic analyses should be performed under a System Suitability Test (SST) framework as defined by relevant pharmacopoeias like the USP.[13][19] SST parameters (e.g., tailing factor, resolution, and injection precision) must be met before any samples are analyzed to ensure the chromatographic system is performing adequately.[10][20]

Troubleshooting Field-Proven Issues

Problem Primary Cause (for Quinolines) Expert Solution & Causality
Severe Peak Tailing Secondary interactions with residual silanols. This is the most common issue for basic compounds.[21]1. Decrease Mobile Phase pH: Lower the pH to 2.5-3.5 using formic or phosphoric acid. This protonates the silanols, eliminating the ionic interaction site. 2. Use a Modern, End-Capped Column: Start with a high-quality, base-deactivated column to minimize the number of available silanols from the outset. 3. Add a Competing Base (Advanced): Adding a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase can act as a "silanol suppressor," masking the active sites. Use with caution as it can shorten column life and is not MS-friendly.[6]
Poor Resolution Insufficient selectivity (α) or efficiency (N). The analytes have similar hydrophobicity and are not being differentiated by the system.[22][23]1. Optimize the Gradient: Decrease the gradient slope (i.e., increase the time over which the organic percentage changes). This gives analytes more time to interact with the stationary phase, improving separation. 2. Change the Organic Modifier: Switch from ACN to Methanol (or vice-versa). They have different solvent strengths and dipole moments, which can alter elution order and improve selectivity. 3. Change the Stationary Phase: Move from a C18 to a Phenyl-Hexyl or Naphthyl column to leverage π-π interactions, providing a completely different separation mechanism.[9]
Shifting Retention Times Inadequate column equilibration or unstable mobile phase pH. 1. Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with at least 10-15 column volumes of the initial mobile phase. 2. Use a Buffer: Relying on just an acid modifier may not be sufficient if the sample has a strong buffering capacity. Use a proper buffer (e.g., 10-20 mM phosphate or formate) at a pH at least one unit away from the analyte's pKa.[24]

Conclusion

The successful HPLC analysis of quinoline derivatives is predicated on a clear understanding of their fundamental chemical properties, particularly their basicity. By proactively addressing the potential for secondary silanol interactions through careful control of mobile phase pH and selection of high-quality stationary phases, robust, reliable, and accurate methods can be developed. The protocols and insights provided in this guide serve as a comprehensive framework for achieving high-quality chromatographic data, from initial method development and validation to advanced troubleshooting, ultimately supporting the accelerated progress of research and drug development.

References

Application Notes and Protocols for Assays with 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the biological activity of 6-(Trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative with potential therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds. The introduction of a trifluoromethyl group can enhance metabolic stability, cell permeability, and binding affinity to biological targets.

This document outlines protocols for assessing the anticancer, kinase inhibitory, and antiplasmodial activities of this compound.

Anticancer Activity Assessment

The evaluation of the anticancer potential of this compound can be performed using a variety of cancer cell lines. A standard method to assess cytotoxicity is the MTT assay.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound.[2] Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48Hypothetical Value
This compoundMCF-748Hypothetical Value
This compoundA54948Hypothetical Value
Doxorubicin (Control)HeLa48Reference Value
Anticipated Signaling Pathway Involvement in Cancer

Quinoline derivatives have been shown to target various signaling pathways involved in cancer progression. One potential target is the WDR5 protein, a key component of histone methyltransferase complexes and a co-factor for the MYC oncoprotein.[3][4] Inhibition of the WDR5-MYC interaction can lead to p53-mediated apoptosis.[3]

dot

WDR5_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL_complex MLL Complex WDR5->MLL_complex recruits Target_Genes Target Genes (e.g., Proliferation, Growth) WDR5->Target_Genes activates p53 p53 WDR5->p53 inhibition leads to activation MYC MYC MYC->WDR5 binds Histone_H3 Histone H3 MLL_complex->Histone_H3 H3K4me3 Histone_H3->Target_Genes activates Cell_Proliferation Cell_Proliferation Target_Genes->Cell_Proliferation promotes Apoptosis Apoptosis p53->Apoptosis induces Compound This compound Compound->WDR5 inhibits GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Vesicle Clathrin-coated vesicle EGFR->Vesicle internalized in ERK1_2 ERK1/2 EGFR->ERK1_2 activates Akt Akt EGFR->Akt activates GAK GAK Clathrin Clathrin GAK->Clathrin regulates uncoating Clathrin->Vesicle forms AP2 AP2 AP2->Vesicle recruits cargo Vesicle->EGFR recycling/degradation Compound This compound Compound->GAK inhibits PKN3_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase Compound This compound PKN3 PKN3 Compound->PKN3 inhibits

References

Application Notes and Protocols: 6-(Trifluoromethyl)quinolin-4-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinolin-4-ol is a heterocyclic organic compound with potential applications as a fluorescent probe in biological research and drug development. The quinoline scaffold is a well-established fluorophore, and the presence of the electron-withdrawing trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position can modulate its photophysical properties, making it sensitive to the local microenvironment.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe, with a focus on its potential use in cellular imaging and pH sensing. Quinoline-based probes are valued for their tunable photophysical properties and their utility in live-cell imaging.[3]

Physicochemical and Photophysical Properties

The photophysical properties of this compound are influenced by its molecular structure and the surrounding environment. While specific experimental data for this exact compound is limited, the following table summarizes expected and observed properties for structurally related trifluoromethylated quinoline derivatives.[1][2]

Table 1: Physicochemical and Photophysical Data of this compound and Related Compounds

PropertyValue (Expected/Analogous)Notes
Chemical Formula C₁₀H₆F₃NO
Molecular Weight 213.16 g/mol [4]
Appearance Off-white to pale yellow solidBased on similar compounds.
Excitation Maximum (λex) 340 - 380 nmExpected range for quinolin-4-ol derivatives. Dependent on solvent and pH.
Emission Maximum (λem) 420 - 480 nmExpected range for quinolin-4-ol derivatives. Dependent on solvent and pH.
Stokes Shift 80 - 100 nmEstimated based on related compounds.
Molar Absorptivity (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical for quinoline derivatives.
Fluorescence Quantum Yield (Φf) 0.1 - 0.5Highly dependent on solvent polarity and pH.[5]
Solubility Soluble in DMSO, DMF, and alcohols. Limited solubility in water.

Note: The photophysical data are estimates based on published values for similar trifluoromethylated and hydroxylated quinoline compounds.[1][2] Experimental determination for this compound is highly recommended for specific applications.

Key Applications

Live-Cell Imaging

This compound can potentially be used as a fluorescent stain for live-cell imaging, allowing for the visualization of cellular structures. Its fluorescence is likely to be sensitive to the polarity of its environment, which may result in differential staining of organelles.

Intracellular pH Sensing

The hydroxyl and quinoline nitrogen groups of this compound are potential sites for protonation and deprotonation, which can significantly alter the electronic structure and thus the fluorescence properties of the molecule. This pH-dependent fluorescence makes it a candidate for use as a ratiometric or intensity-based fluorescent pH indicator for measuring intracellular pH.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of 4-hydroxyquinolines.[9]

Materials:

  • 4-Amino-3-(trifluoromethyl)aniline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Dowtherm A (or other high-boiling point solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: React 4-amino-3-(trifluoromethyl)aniline with diethyl malonate in the presence of a base like sodium ethoxide in ethanol to form the corresponding aminocrotonate intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent such as Dowtherm A to induce thermal cyclization. This step forms the quinolone ring system.

  • Hydrolysis and Neutralization: Hydrolyze the resulting ester with an acid (e.g., HCl) and then neutralize with a base (e.g., NaOH) to precipitate the this compound product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow

G cluster_0 Synthesis of this compound A 4-Amino-3-(trifluoromethyl)aniline + Diethyl malonate B Condensation (Base catalyst) A->B C Aminocrotonate Intermediate B->C D Thermal Cyclization (High-boiling solvent) C->D E Ester Intermediate D->E F Hydrolysis & Neutralization E->F G Crude Product F->G H Recrystallization G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Protocol 2: Live-Cell Imaging

This is a general protocol for staining live cells and can be adapted for this compound.[10][11][12]

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for UV/blue excitation)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in serum-free medium or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Protect from light.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or HBSS to remove excess probe.

  • Imaging:

    • Add fresh, warm culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Excite the probe around 350 nm and collect the emission between 420-480 nm.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[13][14]

Diagram 2: Live-Cell Imaging Workflow

G cluster_0 Live-Cell Imaging Protocol A Plate cells on imaging dish C Wash cells with PBS A->C B Prepare probe working solution (1-10 µM) D Incubate cells with probe (15-60 min, 37°C) B->D C->D E Wash cells to remove excess probe D->E F Add fresh medium E->F G Image with fluorescence microscope F->G

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

Protocol 3: Intracellular pH Measurement (Conceptual)

This protocol outlines the steps to evaluate the potential of this compound as a pH-sensitive probe.

Materials:

  • This compound

  • Calibration buffers of known pH (e.g., pH 5.0 to 8.0)

  • Nigericin and valinomycin (ionophores)

  • High-potassium buffer

  • Cells prepared for imaging as in Protocol 2

  • Fluorescence microscope with dual-excitation or dual-emission capabilities (for ratiometric imaging)

Procedure:

  • Probe Loading: Load the cells with this compound as described in Protocol 2.

  • In Situ Calibration:

    • After loading, replace the medium with a high-potassium buffer containing nigericin and valinomycin. This will equilibrate the intracellular and extracellular pH.

    • Sequentially replace the buffer with calibration buffers of different known pH values.

    • At each pH, acquire fluorescence images. If the probe is ratiometric, acquire images at two different excitation or emission wavelengths.

  • Calibration Curve:

    • Measure the fluorescence intensity (or the ratio of intensities) from the cells at each pH value.

    • Plot the intensity or ratio against the pH to generate a calibration curve.

  • Experimental Measurement:

    • Load a new batch of cells with the probe.

    • Subject the cells to your experimental conditions that may alter intracellular pH.

    • Acquire fluorescence images and calculate the intensity or ratio.

    • Determine the intracellular pH by comparing the measured values to the calibration curve.

Diagram 3: pH Sensing Mechanism

G cluster_0 pH-Dependent Fluorescence A Low pH (Protonated form) C Altered Fluorescence Emission A->C Change in conjugation B High pH (Deprotonated form) B->C Change in conjugation

Caption: Conceptual diagram of pH-dependent fluorescence modulation.

Data Interpretation and Troubleshooting

  • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment), reduce the excitation light intensity, exposure time, or the concentration of the probe.[14]

  • Weak Signal: If the fluorescence signal is weak, increase the probe concentration or the incubation time. Ensure that the filter sets on the microscope are appropriate for the expected excitation and emission wavelengths.

  • High Background: Incomplete removal of the probe can lead to high background fluorescence. Ensure thorough washing after probe incubation.

  • pH Measurement Accuracy: The accuracy of pH measurements depends on a precise calibration curve. It is crucial to perform an in situ calibration for each experiment.

Conclusion

This compound is a promising candidate for a fluorescent probe with potential applications in live-cell imaging and intracellular pH sensing. The provided protocols offer a starting point for its characterization and application. Researchers should note that optimization of staining conditions and imaging parameters for specific cell types and experimental setups is essential for obtaining reliable and reproducible results. Further studies are required to fully elucidate its photophysical properties and its interactions within a complex biological environment.

References

Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-(trifluoromethyl)quinolin-4-ol derivatives, a class of compounds with significant potential in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making these quinolin-4-ol derivatives attractive scaffolds for drug discovery, particularly in oncology. This document outlines established synthetic methodologies, provides detailed experimental protocols, and summarizes key quantitative data. Furthermore, it explores the role of these compounds as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

Key Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several classical heterocyclic chemistry reactions. The most common and effective methods are the Conrad-Limpach and the Gould-Jacobs reactions.

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline. For the synthesis of this compound, 4-(trifluoromethyl)aniline is reacted with ethyl acetoacetate.

  • Gould-Jacobs Reaction: This reaction utilizes an aniline and an alkoxymethylenemalonic ester. The initial condensation is followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the quinolin-4-one core. The reaction of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate is a viable route to the target compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative this compound derivative via a Gould-Jacobs-type reaction, based on analogous syntheses.

Compound NameStarting MaterialsReaction TypeSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 4-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonateGould-JacobsDiphenyl ether250-2601-2Approx. 90>300
This compound Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylateHydrolysis & DecarboxylationAqueous NaOH, then heat100 (reflux)2-4High>300

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a representative procedure adapted from established Gould-Jacobs syntheses of similar quinoline derivatives.

Step 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Initial Condensation: Heat the mixture to 120-130°C for 2 hours. Ethanol will distill off as a byproduct.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250-260°C.

  • Addition: Slowly add the mixture from the first flask to the hot solvent.

  • Reaction: Maintain the temperature and reflux for 1-2 hours. The product will precipitate from the hot solution.

  • Isolation: Allow the mixture to cool to room temperature. Add a non-polar solvent like hexane to dilute the mixture and aid in filtration.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. Dry the solid under vacuum to obtain ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

Step 2: Synthesis of this compound

  • Hydrolysis: Suspend the ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 2-4 hours to facilitate saponification of the ester.

  • Acidification: After cooling, carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to a pH of 4-5. The carboxylic acid intermediate will precipitate.

  • Decarboxylation: Collect the intermediate by filtration and then heat it in a high-boiling solvent or neat at a temperature above its melting point until carbon dioxide evolution ceases.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizations

Synthetic Workflow

General Workflow for Gould-Jacobs Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Ring Formation cluster_final Final Product Formation 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Condensation Condensation 4-(Trifluoromethyl)aniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Anilidomethylenemalonate Anilidomethylenemalonate Condensation->Anilidomethylenemalonate Heat (120-130°C) Thermal Cyclization Thermal Cyclization Anilidomethylenemalonate->Thermal Cyclization High Temp (250-260°C) Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Thermal Cyclization->Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate->Hydrolysis & Decarboxylation This compound This compound Hydrolysis & Decarboxylation->this compound NaOH, then Acid & Heat

Caption: Gould-Jacobs synthesis workflow.

Biological Signaling Pathway

Quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it an important target for cancer therapy.[1] this compound derivatives, due to their structural features, are promising candidates for the development of novel inhibitors targeting this pathway.

PI3K/Akt/mTOR Signaling Pathway and Quinoline Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Quinolinol Derivative 6-(CF3)quinolin-4-ol Derivative Quinolinol Derivative->PI3K Inhibits Quinolinol Derivative->Akt Inhibits Quinolinol Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition.

References

Application Notes and Protocols for Cell-Based Assays with 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of these compounds, potentially increasing their therapeutic efficacy. This document provides detailed protocols for cell-based assays to investigate the biological activity of 6-(Trifluoromethyl)quinolin-4-ol, a compound of interest for its potential as a novel therapeutic agent. While specific data for this compound is not extensively available, the provided protocols are based on the known activities of structurally related trifluoromethylquinoline and quinolin-4-one derivatives, which have been shown to exhibit anticancer effects. These assays will enable researchers to assess its cytotoxic and apoptotic potential and to begin to elucidate its mechanism of action.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for this compound based on the activity of similar quinoline-based compounds. This data can serve as a benchmark for experimental results.

Assay TypeCell LineParameterValue (µM)
Cell ViabilityMCF-7IC₅₀8.5
Cell ViabilityHCT116IC₅₀12.2
Cell ViabilityA549IC₅₀15.7
ApoptosisMCF-7EC₅₀ (Caspase-3/7 Activity)9.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Mix gently by pipetting up and down.

    • Incubate the plate at room temperature for 2-4 hours in the dark, or until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, to quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • This compound

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase-3/7 Activity Measurement:

    • After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold change in caspase-3/7 activity for each concentration relative to the vehicle control.

    • Plot the fold change against the compound concentration to determine the EC₅₀ for apoptosis induction.

Protocol 3: Analysis of Apoptotic Protein Expression by Western Blot

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic signaling pathway, such as Bcl-2 family proteins (e.g., Bcl-2, Bax) and cleaved PARP.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.[2]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow for the MTT Cell Viability Assay.

apoptosis_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic compound This compound Bcl2 Bcl-2 compound->Bcl2 inhibition Bax Bax compound->Bax activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Postulated Intrinsic Apoptosis Signaling Pathway.

western_blot_workflow start Cell Treatment & Lysis protein_quant Protein Quantification (BCA) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General Workflow for Western Blot Analysis.

References

Application of Trifluoromethylquinolines in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceutical agents. The strategic introduction of a trifluoromethyl (CF3) group into the quinoline ring system has emerged as a powerful strategy in medicinal chemistry. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to enhance lipophilicity, can significantly improve the potency, selectivity, and pharmacokinetic profile of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the investigation of trifluoromethylquinolines in drug discovery, with a focus on their anticancer, antiviral, and antimalarial activities.

I. Anticancer Applications of Trifluoromethylquinolines

Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth, proliferation, and survival.

A. Targeting the SGK1 Signaling Pathway

A novel series of 4-trifluoromethyl-2-anilinoquinoline derivatives has been identified as potent anticancer agents that target the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[3] One promising compound, 8b , which features a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position of the quinoline skeleton, has shown superior efficacy against multiple cancer cell lines by inducing apoptosis and cell cycle arrest.[4] In a PC3 xenograft mouse model, compound 8b exhibited significant anticancer efficacy with minimal toxicity.[3]

Signaling Pathway of SGK1 Inhibition by Trifluoromethylquinolines

SGK1_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 FOXO3a FOXO3a SGK1->FOXO3a Proliferation Cell Proliferation & Survival SGK1->Proliferation promotes Apoptosis Apoptosis FOXO3a->Apoptosis CellCycleArrest Cell Cycle Arrest FOXO3a->CellCycleArrest Compound8b 4-Trifluoromethyl-2-anilinoquinoline (e.g., Compound 8b) Compound8b->SGK1 inhibition

Caption: SGK1 signaling pathway and inhibition by trifluoromethylquinolines.

B. Targeting the c-Met Kinase Signaling Pathway

Certain 3,5,7-trisubstituted quinolines have been identified as highly potent inhibitors of the c-Met receptor tyrosine kinase, a key driver in many human cancers. These compounds have demonstrated IC50 values of less than 1.0 nM. Notably, compound 21b from this series shows a promising pharmacokinetic profile, high potency, and exceptional selectivity for c-Met over other kinases. In xenograft models, compound 21b has shown statistically significant tumor growth inhibition.

Signaling Pathway of c-Met Inhibition by Trifluoromethylquinolines

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion & Metastasis STAT->Invasion Compound21b 3,5,7-Trisubstituted Quinoline (e.g., Compound 21b) Compound21b->cMet inhibition

Caption: c-Met signaling pathway and inhibition by trifluoromethylquinolines.

C. Quantitative Data: Anticancer Activity
Compound ClassCompound ExampleTargetCancer Cell LineIC50 (µM)Reference(s)
4-Trifluoromethyl-2-anilinoquinolines8bSGK1PC3 (Prostate)Not specified[4],[3]
A549 (Lung)3-4.5[5]
MCF-7 (Breast)9-16[5]
HCT-116 (Colon)5.3-13.7[5]
3,5,7-Trisubstituted Quinolines21bc-MetMKN45 (Gastric)0.093[6]
U-87 MG (Glioblastoma)Not specified
4-Anilinoquinolinylchalcones4aNot specifiedMDA-MB-231 (Breast)0.11[7]
Huh-7 (Liver)<20[7]
7-Fluoro-4-anilinoquinolines1fNot specifiedHeLa (Cervical)10.18[8]
BGC823 (Gastric)8.32[8]
2iNot specifiedHeLa (Cervical)7.15[8]
BGC823 (Gastric)4.65[8]
Quinoline-chalcone derivatives12eNot specifiedMGC-803 (Gastric)1.38[9]
HCT-116 (Colon)5.34[9]
MCF-7 (Breast)5.21[9]
D. Experimental Protocols: Anticancer Evaluation

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow Synthesis Synthesis of Trifluoromethylquinolines MTT Cell Viability Assay (MTT Assay) Synthesis->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle WesternBlot Mechanism of Action (Western Blot) CellCycle->WesternBlot InVivo In Vivo Studies (Xenograft Model) WesternBlot->InVivo Promising Candidates

Caption: A typical workflow for the evaluation of anticancer trifluoromethylquinolines.

1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of trifluoromethylquinoline derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., PC3, A549, MCF-7, HCT-116)

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

    • Trifluoromethylquinoline compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Prepare serial dilutions of the trifluoromethylquinoline compounds in complete culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cancer cells by treating them with the trifluoromethylquinoline compounds for a specified time.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[11][12]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the trifluoromethylquinoline compounds and harvest at various time points.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[13][14]

II. Antiviral Applications of Trifluoromethylquinolines

Trifluoromethylquinolines, particularly derivatives of the antimalarial drug mefloquine, have shown promising antiviral activity against a range of viruses, including the Zika virus (ZIKV).

A. Activity Against Zika Virus

Analogs of mefloquine, specifically 2,8-bis(trifluoromethyl)quinoline derivatives, have demonstrated improved anti-Zika virus activity compared to the parent compound.[15][16][17] Certain derivatives have been shown to be more potent in inhibiting ZIKV replication in vitro.[15]

B. Quantitative Data: Antiviral Activity
Compound ClassCompound ExampleVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
2,8-Bis(trifluoromethyl)quinolinesMefloquineZika Virus (ZIKV)Vero3.95 ± 0.21>20>5.1[18]
141aZika Virus (ZIKV)Vero0.8 ± 0.06195 ± 8.9243[15]
141bZika Virus (ZIKV)Vero2.0 ± 0.1287143.5[15]
4Zika Virus (ZIKV)Vero0.8Not specifiedNot specified[16]
C. Experimental Protocol: Antiviral Assay

Zika Virus Replication Assay

This protocol is used to evaluate the ability of trifluoromethylquinoline derivatives to inhibit ZIKV replication in cell culture.

  • Materials:

    • Vero cells (or other susceptible cell lines)

    • Zika virus stock

    • Complete culture medium

    • Trifluoromethylquinoline compounds dissolved in DMSO

    • 96-well plates

    • Reagents for RT-qPCR (for viral RNA quantification) or plaque assay (for infectious virus titration)

  • Procedure:

    • Seed Vero cells in 96-well plates and grow to confluence.

    • Pre-treat the cells with serial dilutions of the trifluoromethylquinoline compounds for a specified time (e.g., 1-2 hours).

    • Infect the cells with Zika virus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the respective compound concentrations.

    • Incubate the plates for 48-72 hours.

    • Quantify viral replication by either:

      • RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA and perform RT-qPCR to quantify viral RNA copies.

      • Plaque Assay: Collect the supernatant and perform serial dilutions to infect a fresh monolayer of Vero cells for plaque formation.

    • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).[15][19]

III. Antimalarial Applications of Trifluoromethylquinolines

Mefloquine, a well-known trifluoromethylquinoline, has been a cornerstone of malaria treatment and prophylaxis. Research continues to explore mefloquine analogs to overcome drug resistance and improve efficacy.

A. Mechanism of Action

Recent studies have revealed that mefloquine targets the 80S ribosome of Plasmodium falciparum, thereby inhibiting protein synthesis.[20]

B. Quantitative Data: Antimalarial Activity
Compound ClassCompound ExampleP. falciparum StrainIC50 (nM)Reference(s)
Mefloquine AnalogMefloquine3D725.3[20]
NF54<10[21]
K1<10[21]
Pentafluorosulfanyl Analogs of MefloquineAnalog 2W210-23% overall yield[4]
Analog 3W210-23% overall yield[4]
C. Experimental Protocol: Antimalarial Assay

SYBR Green I-Based Fluorescence Assay

This high-throughput assay is used to assess the in vitro susceptibility of P. falciparum to antimalarial compounds by quantifying parasite DNA.

  • Materials:

    • P. falciparum culture (synchronized to the ring stage)

    • Human red blood cells

    • Complete parasite culture medium

    • Trifluoromethylquinoline compounds dissolved in DMSO

    • 96-well plates

    • Lysis buffer containing SYBR Green I dye

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the trifluoromethylquinoline compounds in 96-well plates.

    • Add the synchronized P. falciparum culture (at a specific parasitemia and hematocrit) to each well.

    • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, freeze the plates at -20°C to lyse the red blood cells.

    • Thaw the plates and add the lysis buffer containing SYBR Green I to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • Determine the IC50 values by plotting the fluorescence intensity against the compound concentration.[22][23][24]

Conclusion

Trifluoromethylquinolines represent a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy against cancer, viruses, and malaria, coupled with the potential for chemical modification to fine-tune their pharmacological properties, makes them attractive candidates for further development. The detailed protocols provided herein offer a robust framework for researchers to explore the therapeutic potential of this important chemical scaffold.

References

Application Notes and Protocols for Studying Protein Binding of Quinoline Derivatives: A Case Study with Mefloquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding how these molecules interact with their protein targets is fundamental to drug discovery and development. This document provides a detailed guide to studying the protein binding of quinoline derivatives, using the well-characterized antimalarial drug Mefloquine as a representative example. Mefloquine, a trifluoromethyl-containing quinoline, offers a relevant case study for researchers interested in the broader class of 6-(Trifluoromethyl)quinolin-4-ol and related compounds.

Mefloquine is known to exert its therapeutic and off-target effects by interacting with at least two key proteins: the Plasmodium falciparum 80S ribosome and the human Acyl-CoA Binding Protein (hACBP). This document will detail the signaling pathways associated with these targets and provide comprehensive protocols for various biophysical techniques to quantitatively assess these interactions.

Target 1: Plasmodium falciparum 80S Ribosome

Mechanism of Action: Mefloquine targets the 80S ribosome of the malaria parasite Plasmodium falciparum, inhibiting protein synthesis.[1][2] Structural studies using cryo-electron microscopy have revealed that mefloquine binds to the GTPase-associated center on the large ribosomal subunit.[1][2][3] This binding event is thought to interfere with the elongation step of translation.[4]

Signaling Pathway: Eukaryotic Translation Elongation

Mefloquine's interaction with the 80S ribosome disrupts the normal process of eukaryotic translation elongation, a fundamental cellular process for protein synthesis. The diagram below illustrates the key steps of this pathway and the point of inhibition by Mefloquine.

G cluster_initiation Initiation cluster_elongation Elongation Cycle Initiation_Factors Initiation Factors (eIFs) mRNA mRNA Initiation_Factors->mRNA Ribosome_Assembly 80S Ribosome Assembly (P site occupied by Met-tRNAi) mRNA->Ribosome_Assembly Aminoacyl_tRNA_Binding 1. Aminoacyl-tRNA binding to A site (eEF1A-GTP) Ribosome_Assembly->Aminoacyl_tRNA_Binding Peptide_Bond_Formation 2. Peptide bond formation (Peptidyl transferase center) Aminoacyl_tRNA_Binding->Peptide_Bond_Formation Translocation 3. Translocation (eEF2-GTP) Peptide_Bond_Formation->Translocation Translocation->Aminoacyl_tRNA_Binding Next codon Nascent_Polypeptide Nascent Polypeptide Chain Translocation->Nascent_Polypeptide Elongates Mefloquine Mefloquine Mefloquine->Inhibition Inhibition->Translocation Inhibits

Mefloquine inhibits the translocation step of the eukaryotic translation elongation cycle.

Target 2: Human Acyl-CoA Binding Protein (hACBP)

Mechanism of Action: Mefloquine binds to human Acyl-CoA Binding Protein (hACBP), a small intracellular protein responsible for binding and transporting medium- and long-chain acyl-CoA esters.[5][6] This interaction is competitive with the natural ligands (acyl-CoAs) and can disrupt lipid metabolism and cellular signaling.[7][8] Inhibition of hACBP by Mefloquine has been linked to redox stress and apoptosis in human cells.[7]

Signaling Pathway: ACBP-Mediated Acyl-CoA Trafficking

hACBP plays a crucial role in maintaining a pool of acyl-CoAs and delivering them to various cellular processes, including beta-oxidation for energy production, synthesis of complex lipids, and protein acylation. By competitively inhibiting hACBP, Mefloquine can disrupt these downstream pathways.

G Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA_Pool Intracellular Acyl-CoA Pool Acyl_CoA_Synthetase->Acyl_CoA_Pool hACBP hACBP Acyl_CoA_Pool->hACBP Binds Beta_Oxidation β-Oxidation (Mitochondria) hACBP->Beta_Oxidation Transports to Lipid_Synthesis Complex Lipid Synthesis (ER) hACBP->Lipid_Synthesis Transports to Protein_Acylation Protein Acylation hACBP->Protein_Acylation Transports to Mefloquine Mefloquine Mefloquine->hACBP Competitively Inhibits

Mefloquine competitively inhibits hACBP, disrupting acyl-CoA transport and downstream metabolic pathways.

Quantitative Binding Data

CompoundTarget/SystemAssay TypeValueReference(s)
MefloquineP. falciparum (3D7 strain)Cell-based growth inhibitionEC50 = 25.3 nM[3]
MefloquineProstate Cancer CellsCell-based growth inhibitionIC50 ≈ 10 µM[9]
MefloquineK+ channel (KvQT1/minK)ElectrophysiologyIC50 ≈ 1 µM[9]
MefloquineMembrane LipidsBinding AssayKd ≈ 3 x 10-7 M[10]

Experimental Protocols

The following section provides detailed protocols for three common biophysical techniques used to characterize the binding of small molecules like Mefloquine to their protein targets.

Experimental Workflow Overview

G Start Start: Purified Protein & Compound Assay_Selection Assay Selection Start->Assay_Selection ITC Isothermal Titration Calorimetry (ITC) Assay_Selection->ITC FP Fluorescence Polarization (FP) Assay_Selection->FP SPR Surface Plasmon Resonance (SPR) Assay_Selection->SPR Data_Analysis Data Analysis ITC->Data_Analysis FP->Data_Analysis SPR->Data_Analysis End End: Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) Kinetics (kon, koff) Data_Analysis->End

General workflow for characterizing small molecule-protein interactions.
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single label-free experiment.[11][12][13]

Application: To determine the thermodynamic profile of Mefloquine binding to hACBP.

Materials:

  • Microcalorimeter (e.g., Malvern PEAQ-ITC)

  • Purified hACBP protein (dialyzed against ITC buffer)

  • Mefloquine hydrochloride

  • ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

  • 100% DMSO

Protocol:

  • Protein Preparation:

    • Dialyze purified hACBP against 2-4 L of ITC buffer overnight at 4°C with at least two buffer changes.

    • Determine the final protein concentration accurately using a spectrophotometer (A280) or a protein concentration assay.

    • Degas the protein solution for 10-15 minutes immediately before use.

  • Ligand Preparation:

    • Prepare a concentrated stock solution of Mefloquine in 100% DMSO.

    • Dilute the Mefloquine stock into the final dialysis buffer to the desired concentration. The final DMSO concentration should be matched in the protein solution and kept below 5% to minimize buffer mismatch effects.

    • Degas the ligand solution for 10-15 minutes.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the hACBP solution (e.g., 10-20 µM) into the sample cell.

    • Load the Mefloquine solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[14]

    • Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Acquisition and Analysis:

    • Perform a control titration by injecting Mefloquine into the buffer to account for the heat of dilution.

    • Run the main experiment.

    • Subtract the control data from the experimental data.

    • Fit the integrated heats to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Fluorescence Polarization (FP)

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in polarization.[15][16]

Application: To determine the binding affinity of Mefloquine to the P. falciparum 80S ribosome through a competitive binding assay.

Materials:

  • Fluorescence polarization plate reader

  • Purified P. falciparum 80S ribosomes

  • Mefloquine hydrochloride

  • A fluorescently labeled ligand known to bind to the Mefloquine binding site on the ribosome (a "tracer"). This would need to be synthesized or commercially sourced.

  • Assay Buffer (e.g., 20 mM HEPES pH 7.6, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Black, low-volume 384-well plates

Protocol:

  • Tracer and Ribosome Titration (Assay Development):

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

    • Titrate the 80S ribosomes against a fixed concentration of the tracer to determine the concentration of ribosomes that results in a significant shift in polarization (typically at or near the Kd of the tracer-ribosome interaction).

  • Competitive Binding Assay:

    • Prepare a series of Mefloquine dilutions in the assay buffer.

    • In a 384-well plate, add the assay buffer, the fluorescent tracer at its optimal concentration, and the 80S ribosomes at their optimal concentration to each well.

    • Add the Mefloquine dilutions to the wells. Include controls with no Mefloquine (maximum polarization) and no ribosomes (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the fluorophore.

    • Plot the polarization values against the logarithm of the Mefloquine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Mefloquine that displaces 50% of the bound tracer.

    • The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time monitoring of binding and dissociation, providing kinetic information (kon and koff) in addition to binding affinity (Kd).[14][17][18]

Application: To determine the binding kinetics of Mefloquine to hACBP.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified hACBP protein

  • Mefloquine hydrochloride

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified hACBP (in a low ionic strength buffer, e.g., 10 mM sodium acetate pH 5.0) over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes.

  • Kinetic Analysis:

    • Prepare a series of Mefloquine dilutions in the running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

    • Inject the Mefloquine solutions over the hACBP-immobilized and reference flow cells at a constant flow rate. This is the "association phase".

    • After the injection, flow running buffer over the chip to monitor the "dissociation phase".

    • Between different Mefloquine concentrations, regenerate the sensor surface if necessary with a short pulse of a regeneration solution (e.g., low pH glycine) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all Mefloquine concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

The study of quinoline derivatives' interactions with their protein targets is a critical aspect of drug discovery. By using a well-characterized compound like Mefloquine as a model, researchers can employ a suite of biophysical techniques to elucidate the mechanism of action and quantify the binding thermodynamics and kinetics. The detailed protocols and signaling pathway diagrams provided here serve as a comprehensive guide for investigating the protein binding of this compound and other related quinoline compounds, ultimately facilitating the development of novel and effective therapeutics.

References

Application Notes and Protocols for 6-(Trifluoromethyl)quinolin-4-ol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-(Trifluoromethyl)quinolin-4-ol in antimicrobial research. Due to the limited availability of specific experimental data for this compound, this document presents information on structurally related quinoline derivatives to serve as a reference for experimental design and to highlight its potential as an antimicrobial agent. Detailed protocols for antimicrobial susceptibility testing are provided to guide researchers in evaluating the efficacy of this compound against a variety of microbial pathogens.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes. This compound, a member of this class, is therefore a compound of interest for the development of new antimicrobial agents. While direct studies on its antimicrobial spectrum are not extensively published, research on analogous compounds suggests its potential efficacy. For instance, other quinoline derivatives have demonstrated potent activity against a range of bacteria and fungi.[1][2]

Potential Mechanism of Action

The antimicrobial mechanism of quinolone antibiotics, a related class of compounds, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, recombination, and repair in bacteria. It is hypothesized that this compound may exert its antimicrobial effect through a similar mechanism. The quinoline core can intercalate into bacterial DNA, while the substituents may interact with the enzyme-DNA complex, leading to cell death.

G cluster_bacterium Bacterial Cell Quinolinol This compound DNA_Gyrase DNA Gyrase Quinolinol->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinolinol->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Essential for Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Caption: Postulated mechanism of action for this compound.

Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against representative bacterial and fungal strains. This data is compiled from published research and serves as a benchmark for assessing the potential of this compound.[4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Table 1: Antibacterial Activity of Representative Quinoline Derivatives

MicroorganismStrainRepresentative Quinoline DerivativeMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)0.1904[4]
Escherichia coliATCC 25922N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)6.09[4]
Bacillus cereus-A novel 2-sulfoether-4-quinolone1.61[6]
Staphylococcus aureus-A novel 2-sulfoether-4-quinolone0.8[6]
Staphylococcus aureus-1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid4.1[7]
Escherichia coli-1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid1[7]
Klebsiella pneumoniae-1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid1[7]

Table 2: Antifungal Activity of Representative Quinoline Derivatives

MicroorganismStrainRepresentative Quinoline DerivativeMIC (µg/mL)Reference
Candida albicansATCC 10231N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)0.1904[4]
Candida albicans-1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid25[7]
Aspergillus niger-1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid>100[7]
Aspergillus flavus-A quinolidene-rhodanine conjugate12.5[6]
Fusarium oxysporum-A quinolidene-rhodanine conjugate25[6]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[4]

Materials:

  • This compound

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)[3]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Sterile 96-well microtiter plates[3]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the bacterial strain is incubated overnight in a growth medium.[3]

    • The overnight culture is diluted to a standardized optical density (OD), typically corresponding to a specific colony-forming unit (CFU)/mL.[3] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Serial Dilution of Antimicrobial Agents:

    • The test compound and standard antibiotics are serially diluted in the 96-well plate to create a range of concentrations.[3]

    • Each well will contain a specific concentration of the antimicrobial agent in CAMHB.[3]

  • Inoculation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate.[3]

    • Control wells are included: a growth control (bacteria, no antibiotic) and a sterility control (broth, no bacteria).[3]

  • Incubation:

    • The plate is incubated at 37°C for 16-20 hours.[3]

  • Data Analysis:

    • After incubation, the plate is visually inspected or read with a spectrophotometer to determine bacterial growth.[3]

    • The MIC is the lowest concentration of the antimicrobial agent where no visible growth is observed.[3]

G Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Test Compound PrepInoculum->PrepDilutions InoculatePlate Inoculate 96-well Plate PrepDilutions->InoculatePlate Incubate Incubate Plate (16-20h at 37°C) InoculatePlate->Incubate ReadResults Read Results (Visual or Spectrophotometer) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination.[3]

This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[8]

Materials:

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]

    • Filamentous Fungi: Prepare a spore suspension and adjust the concentration as per CLSI guidelines.

  • Serial Dilution of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in the 96-well plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and longer for filamentous fungi, depending on the growth rate of the control.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Conclusion and Future Directions

While specific antimicrobial data for this compound is not yet widely available, the information on structurally similar quinoline derivatives suggests that it is a promising candidate for further investigation. The protocols outlined in these application notes provide a solid framework for researchers to systematically evaluate its antimicrobial spectrum and potency. Future studies should focus on determining the MIC values against a broad panel of clinically relevant bacteria and fungi, elucidating its precise mechanism of action, and assessing its cytotoxicity and in vivo efficacy. Such research is crucial for unlocking the full therapeutic potential of this and other novel quinoline-based compounds in the fight against infectious diseases.

References

Application Notes and Protocols for Assessing the Antiplasmodial Activity of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antiplasmodial activity of quinoline-based compounds. The following sections detail established in vitro and in vivo methodologies, data presentation guidelines, and visual representations of experimental workflows to facilitate robust and reproducible evaluation of potential antimalarial drug candidates.

Introduction

Quinolines remain a cornerstone of antimalarial chemotherapy. However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continued discovery and development of novel quinoline derivatives.[1] A critical component of this process is the accurate and standardized assessment of their antiplasmodial activity. This document outlines key assays used to determine the efficacy of these compounds against Plasmodium parasites.

In Vitro Assays for Antiplasmodial Activity

In vitro assays are essential for the initial screening and determination of the direct inhibitory effects of quinoline compounds on parasite growth and viability. These assays are typically conducted using cultured P. falciparum.

SYBR Green I-Based Fluorescence Assay

This is a widely used, high-throughput method for quantifying parasite proliferation.[2][3] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to measure the total amount of parasitic DNA, thus providing a reliable indicator of parasite viability.[4]

Principle: In the presence of an active antiplasmodial compound, parasite growth is inhibited, resulting in a lower amount of parasitic DNA. A lysis buffer containing SYBR Green I is added to the culture, which lyses the red blood cells and releases parasite DNA.[4] The binding of SYBR Green I to the DNA leads to a significant increase in fluorescence, which is proportional to the amount of parasitic DNA.[4] The 50% inhibitory concentration (IC50) is determined by comparing the fluorescence of treated samples to untreated controls.[4]

Experimental Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure assay reproducibility.[5]

  • Drug Dilution: Prepare a series of dilutions of the test quinoline compound in a 96-well microtiter plate.

  • Assay Setup: Add the synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to the wells containing the drug dilutions.[5] Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[5]

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. After incubation, add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]

  • Data Analysis: Subtract the background fluorescence (from uninfected erythrocytes) and calculate the percentage of parasite growth inhibition for each drug concentration. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

SYBR_Green_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Synchronized P. falciparum Culture setup Add Culture to Drug Plate culture->setup drug Quinoline Compound Dilutions drug->setup incubation Incubate for 72h setup->incubation lysis Add SYBR Green I Lysis Buffer incubation->lysis measurement Measure Fluorescence lysis->measurement data_analysis Calculate % Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 InVivo_Assay infection Infect Mice with P. berghei treatment Administer Quinoline Compound for 4 Days infection->treatment monitoring Monitor Parasitemia on Day 5 treatment->monitoring analysis Calculate % Suppression monitoring->analysis Hemozoin_Inhibition cluster_parasite Parasite Digestive Vacuole hemoglobin Hemoglobin Digestion heme Toxic Free Heme hemoglobin->heme hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Detoxification heme_accumulation Toxic Heme Accumulation heme->heme_accumulation quinoline Quinoline Drug quinoline->inhibition inhibition->hemozoin Inhibits inhibition->heme_accumulation parasite_death Parasite Death heme_accumulation->parasite_death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Trifluoromethyl)quinolin-4-ol synthesis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method for the synthesis of this compound is the Gould-Jacobs reaction. This multi-step process begins with the condensation of an appropriately substituted aniline, in this case, 4-amino-2-(trifluoromethyl)phenol is a potential precursor, with diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization to form the quinoline ring system, and subsequent hydrolysis and decarboxylation to yield the final product.

Q2: What are the critical parameters affecting the yield in the Gould-Jacobs synthesis of this compound?

A2: The critical parameters that significantly influence the yield include the reaction temperature for both the initial condensation and the high-temperature cyclization step, the purity of the starting materials, and the efficiency of the final hydrolysis and decarboxylation steps. The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the aniline precursor, potentially requiring optimization of reaction conditions.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, the Gould-Jacobs reaction involves very high temperatures, often exceeding 250°C, which requires the use of high-boiling point solvents like Dowtherm A or diphenyl ether. These solvents can pose flammability and inhalation risks, so the reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. Additionally, phosphorus oxychloride (POCl₃), which might be used in derivatization reactions, is highly corrosive and reacts violently with water.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the initial condensation, the disappearance of the aniline starting material can be tracked. During the cyclization, the formation of the quinoline intermediate can be observed. For the hydrolysis and decarboxylation steps, the conversion of the ester to the carboxylic acid and finally to the desired quinolin-4-ol can be monitored.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the initial condensation step - Incomplete reaction due to insufficient heating or reaction time.- Impure starting materials (aniline or DEEM).- Side reactions due to excessive temperature.- Ensure the reaction temperature is maintained at 120-130°C for at least 1-2 hours.- Use freshly distilled or high-purity starting materials.- Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.
Poor yield during thermal cyclization - Insufficient temperature for cyclization.- Decomposition of the intermediate at high temperatures.- Use of an inappropriate high-boiling solvent.- The cyclization typically requires temperatures around 250°C. Ensure your heating mantle and thermometer are calibrated correctly.- Use a pre-heated high-boiling solvent like Dowtherm A and add the reaction mixture portion-wise to maintain a consistent high temperature.- Minimize the reaction time at high temperature to what is necessary for cyclization to reduce charring.
Formation of a dark, tarry residue - A common issue in high-temperature cyclizations due to polymerization and decomposition.- This is often unavoidable to some extent. The crude product will likely require purification by recrystallization or column chromatography after the subsequent steps.- Using an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.
Incomplete hydrolysis (saponification) - Insufficient amount of base (e.g., NaOH).- Short reaction time or low temperature.- Use a sufficient excess of sodium hydroxide (e.g., 2-3 equivalents).- Ensure the reaction is refluxed for an adequate amount of time (typically 1-3 hours). Monitor by TLC until the starting ester is consumed.
Difficulty with decarboxylation - Incomplete neutralization of the carboxylate.- Insufficient heating.- Carefully acidify the reaction mixture after hydrolysis to protonate the carboxylate before heating for decarboxylation.- The decarboxylation step often requires heating the acidic solution.
Product purification challenges - Co-elution of impurities during column chromatography.- Difficulty in finding a suitable recrystallization solvent.- If using column chromatography, screen different solvent systems with varying polarities. A gradient elution may be necessary.- For recrystallization, test a range of solvents (e.g., ethanol, methanol, acetic acid, or solvent mixtures like DMF/water) to find one that provides good crystal formation upon cooling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is based on the general principles of the Gould-Jacobs reaction and adapted for the synthesis of the title compound.

Step 1: Condensation of 4-Amino-2-(trifluoromethyl)phenol with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-(trifluoromethyl)phenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 125-130°C for 2 hours. The reaction mixture will become a thick syrup.

  • Monitor the reaction by TLC for the disappearance of the aniline.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, preheat a high-boiling solvent such as Dowtherm A to 250°C.

  • Slowly and carefully add the crude product from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-255°C for 30 minutes.

  • After the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully add hexane or petroleum ether to the cooled mixture to precipitate the crude ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

  • Collect the precipitate by vacuum filtration and wash with hexane.

Step 3: Hydrolysis (Saponification)

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and TLC analysis indicates the absence of the starting ester.

  • Cool the reaction mixture to room temperature.

Step 4: Decarboxylation and Isolation

  • While cooling the solution from Step 3 in an ice bath, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.

  • Gently heat the acidic suspension to 50-60°C for 1 hour to facilitate decarboxylation (evolution of CO₂ may be observed).

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or acetic acid. Alternatively, silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent can be employed.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Gould-Jacobs synthesis of a structurally similar compound, which can be used as a starting point for the optimization of this compound synthesis.

Step Parameter Value Reference/Note
Condensation Temperature125-130°CBased on protocols for similar anilines.
Time1-2 hoursMonitor by TLC.
Cyclization Temperature250-255°CHigh temperature is crucial for this step.
SolventDowtherm AA common high-boiling point solvent.
Time30 minutesMinimize to reduce degradation.
Hydrolysis Reagent10% aq. NaOHSufficient excess is important.
TemperatureRefluxTo ensure complete reaction.
Time2-3 hoursMonitor by TLC.
Decarboxylation pH2-3Acidification is necessary.
Temperature50-60°CTo drive off CO₂.
Overall Yield Expected Range40-60%Highly dependent on optimization of each step.

Visualizations

Experimental Workflow for Gould-Jacobs Synthesis

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation A 4-Amino-2-(trifluoromethyl)phenol + Diethyl Ethoxymethylenemalonate B Heat (125-130°C) A->B C Intermediate Adduct B->C D High Temperature (250-255°C in Dowtherm A) C->D E Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate D->E F 10% NaOH (aq), Reflux E->F G Sodium 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate F->G H Acidification (HCl) G->H I Heat (50-60°C) H->I J This compound I->J

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_condensation Condensation Issues cluster_cyclization Cyclization Issues cluster_hydrolysis Hydrolysis/Decarboxylation Issues Start Low Final Yield Check_Condensation Check Condensation Step Yield Start->Check_Condensation Check_Cyclization Check Cyclization Step Yield Start->Check_Cyclization Check_Hydrolysis Check Hydrolysis/Decarboxylation Start->Check_Hydrolysis Condensation_Low Low Yield Check_Condensation->Condensation_Low Cyclization_Low Low Yield/ Tar Formation Check_Cyclization->Cyclization_Low Hydrolysis_Incomplete Incomplete Reaction Check_Hydrolysis->Hydrolysis_Incomplete Condensation_Sol1 Increase Temperature/Time Condensation_Low->Condensation_Sol1 Incomplete Reaction Condensation_Sol2 Purify Starting Materials Condensation_Low->Condensation_Sol2 Impurities Present Cyclization_Sol1 Ensure Temp > 250°C Cyclization_Low->Cyclization_Sol1 Incomplete Cyclization Cyclization_Sol2 Minimize Reaction Time Cyclization_Low->Cyclization_Sol2 Decomposition Cyclization_Sol3 Use Inert Atmosphere Cyclization_Low->Cyclization_Sol3 Oxidation Hydrolysis_Sol1 Use Excess NaOH Hydrolysis_Incomplete->Hydrolysis_Sol1 Hydrolysis Hydrolysis_Sol2 Increase Reflux Time Hydrolysis_Incomplete->Hydrolysis_Sol2 Hydrolysis Hydrolysis_Sol3 Ensure Proper Acidification Hydrolysis_Incomplete->Hydrolysis_Sol3 Decarboxylation

Caption: A troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Overcoming Solubility Issues with 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges with 6-(Trifluoromethyl)quinolin-4-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to enhance the dissolution of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound stems from its molecular structure. The quinoline core is a hydrophobic aromatic system. The trifluoromethyl (-CF3) group, while beneficial for metabolic stability, significantly increases the molecule's lipophilicity (fat-solubility), further reducing its affinity for water. Additionally, the planar structure can lead to strong crystal lattice energy in the solid state, making it difficult for water molecules to solvate and dissolve the compound.

Q2: What is the first step to address the poor solubility of my compound?

A2: The initial and most critical step is to determine the compound's baseline and pH-dependent solubility. Since this compound is a weak acid (predicted pKa of a similar compound, 6-methyl-2-trifluoromethylquinolin-4-ol, is ~6.80), its solubility is expected to be highly dependent on pH.[1] By quantifying solubility at different pH values, you can determine if simple pH adjustment is a viable strategy for your experiments.

Q3: What are the most common and effective strategies for enhancing the solubility of this compound?

A3: Several techniques can be employed, ranging from simple adjustments to more complex formulations:

  • pH Adjustment: Increasing the pH of the aqueous solution above the compound's pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt.

  • Co-solvency: Adding a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can reduce the polarity of the aqueous medium, thereby increasing the solubility of the hydrophobic compound. This is a common strategy for in vitro assays.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level can create an amorphous solid dispersion. This form lacks the high lattice energy of the crystalline state, often leading to significantly improved dissolution rates and apparent solubility.

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin (like hydroxypropyl-β-cyclodextrin, HP-β-CD) can form an inclusion complex with a hydrophilic exterior, improving its overall aqueous solubility.[2]

Q4: How do I choose the most appropriate solubility enhancement technique?

A4: The choice depends on your experimental needs, such as the desired concentration, the experimental system (in vitro vs. in vivo), and the required stability of the solution. A logical approach is often best, as outlined in the decision-making workflow below. For initial in vitro screening, pH adjustment and co-solvents are often sufficient. For oral formulation development, solid dispersions and nanosuspensions are powerful tools.

Troubleshooting Guides

Issue 1: My compound precipitates when I add my DMSO stock solution to an aqueous buffer.

  • Possible Cause: The final concentration of DMSO is too low to maintain the solubility of the compound in the aqueous buffer (a phenomenon known as "crashing out").

  • Solutions:

    • Decrease Final Compound Concentration: The simplest solution is to work at a lower final concentration of this compound.

    • Increase Co-solvent Percentage: Increase the final percentage of DMSO in your aqueous buffer. However, be mindful that high concentrations of DMSO (>1%) can affect biological assays. Test the tolerance of your assay system to the solvent.

    • Use a Different Co-solvent: Experiment with other co-solvents like ethanol, methanol, or polyethylene glycol 400 (PEG 400), which may offer better solubilizing properties for this specific compound.

    • Adjust pH: If your assay allows, increase the pH of the aqueous buffer to be 1-2 units above the pKa of the compound to increase the intrinsic solubility of the ionized form.

Issue 2: Adjusting the pH of the solution is not providing a sufficient increase in solubility.

  • Possible Cause: The intrinsic solubility of the ionized (salt) form of the compound may still be limited. Also, the buffering capacity of your system might be insufficient.

  • Solutions:

    • Verify pH: Use a calibrated pH meter to confirm you are reaching and maintaining the target pH.

    • Increase Buffer Capacity: If the addition of the compound changes the pH, increase the concentration of your buffer.

    • Combine Techniques: Use pH adjustment in combination with another method. For example, use a co-solvent in a pH-adjusted buffer or prepare a cyclodextrin complex and dissolve it in a buffered solution.

Issue 3: I prepared a solid dispersion, but the dissolution rate is still poor.

  • Possible Cause: The compound may not be fully amorphous, or it may be recrystallizing upon contact with the dissolution medium. Drug-polymer incompatibility could also lead to phase separation.

  • Solutions:

    • Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) to check for crystallinity in your solid dispersion. The absence of sharp peaks indicates an amorphous form.

    • Increase Polymer Ratio: A higher ratio of hydrophilic polymer to the drug can improve the stability of the amorphous form and prevent recrystallization.

    • Screen Different Polymers: The interaction between the drug and the polymer is crucial. Screen various polymers such as PVP K30, HPMCAS, or Soluplus® to find the most compatible one.

    • Optimize Preparation Method: The method of preparation (e.g., solvent evaporation, spray drying, hot-melt extrusion) can significantly impact the quality of the solid dispersion. Faster solvent removal rates often favor the formation of a stable amorphous system.

Quantitative Data Summary

Specific experimental solubility data for this compound is not widely available in public literature. The following table provides a template for researchers to record their own findings, with estimated values for the native compound based on structurally similar molecules.[1]

Solvent System / TechniqueTemperature (°C)pHMeasured Solubility (µg/mL)Fold Increase (vs. Water)Notes
Baseline Solubility
Water (Predicted)25~7.0< 351.0Expected to be poorly soluble based on high lipophilicity.[1]
Phosphate Buffered Saline (PBS)257.4Enter Your DataCalculateBaseline for many biological assays.
pH Adjustment
0.1 M HCl251.0Enter Your DataCalculateSolubility is expected to be low in acidic conditions.
0.1 M NaOH2513.0Enter Your DataCalculateSolubility should increase significantly as the compound forms a soluble salt.
Co-solvency
10% DMSO in PBS (v/v)257.4Enter Your DataCalculate
20% Ethanol in PBS (v/v)257.4Enter Your DataCalculate
Complexation
5% HP-β-CD in Water (w/v)25~7.0Enter Your DataCalculate
Formulation
Solid Dispersion (1:5 Drug:PVP)377.4Enter Your DataCalculateRepresents apparent solubility or concentration achieved during dissolution testing.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound at various pH values.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

  • Add an excess amount of solid this compound to vials containing a known volume of each pH buffer. (Excess solid should be visible).

  • Seal the vials securely and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the vials to stand, permitting the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • The calculated concentration represents the equilibrium solubility at that specific pH.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMCAS)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture in which both drug and polymer are soluble)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3, 1:5, 1:9 w/w).

  • Accurately weigh and completely dissolve the this compound and the chosen polymer in a suitable volume of the organic solvent in the round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film or powder is formed, continue drying under high vacuum for several hours to remove residual solvent.

  • Scrape the solid dispersion from the flask and dry it further in a vacuum oven or desiccator to a constant weight.

  • Gently grind the resulting solid into a fine powder and store it in a tightly sealed container in a desiccator to prevent moisture absorption and recrystallization.

  • Evaluate the solid dispersion for its amorphous nature (via PXRD) and dissolution enhancement compared to the pure crystalline drug.

Visualizations

experimental_workflow cluster_start Phase 1: Characterization cluster_strategy Phase 2: Strategy Selection cluster_eval Phase 3: Evaluation start Poorly Soluble Compound (this compound) solubility_test Determine Baseline Equilibrium Solubility (Shake-Flask Method) start->solubility_test pka_test Determine pKa start->pka_test decision Select Enhancement Strategy (See Decision Tree) pka_test->decision ph_adjust pH Adjustment decision->ph_adjust cosolvent Co-solvency decision->cosolvent complexation Cyclodextrin Complexation decision->complexation solid_dispersion Solid Dispersion decision->solid_dispersion evaluation Evaluate Enhanced Solubility & Dissolution Rate ph_adjust->evaluation cosolvent->evaluation complexation->evaluation solid_dispersion->evaluation success Sufficient Solubility Achieved evaluation->success failure Inadequate Solubility evaluation->failure failure->decision Re-evaluate & Try Alternative/Combined Strategy

Caption: General experimental workflow for addressing solubility issues.

decision_tree cluster_invitro In Vitro Strategies cluster_oral Oral Formulation Strategies start Start: Poorly Soluble This compound q_purpose What is the application? start->q_purpose a_invitro In Vitro / Early Screening q_purpose->a_invitro a_oral Oral Formulation / In Vivo q_purpose->a_oral ph_adjust pH Adjustment (if assay permits) a_invitro->ph_adjust cosolvent Co-solvency (e.g., DMSO, Ethanol) a_invitro->cosolvent solid_disp Solid Dispersion (e.g., with HPMCAS, PVP) a_oral->solid_disp nanosusp Nanosuspension a_oral->nanosusp complex Cyclodextrin Complexation a_oral->complex end_invitro Proceed with Assay ph_adjust->end_invitro cosolvent->end_invitro end_oral Proceed with Formulation & In Vivo Studies solid_disp->end_oral nanosusp->end_oral complex->end_oral

Caption: Decision tree for selecting a suitable solubility enhancement technique.

solid_dispersion_mechanism cluster_before Before Solid Dispersion cluster_after After Solid Dispersion crystalline Crystalline Drug (High Lattice Energy) water1 Water dissolution1 Slow Dissolution crystalline->dissolution1 High energy barrier to dissolution amorphous Amorphous Drug Molecules (Dispersed in Polymer) polymer Hydrophilic Polymer Matrix dissolution2 Rapid Dissolution amorphous->dissolution2 Low energy barrier, high surface area water2 Water

Caption: Mechanism of solubility enhancement by solid dispersion.

References

Technical Support Center: 6-(Trifluoromethyl)quinolin-4-ol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)quinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and established method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][2][3]

Q2: My Conrad-Limpach synthesis of this compound is giving a very low yield. What are the common causes?

Low yields in the Conrad-Limpach synthesis are a frequent issue. The primary factors to investigate are the reaction temperature and the choice of solvent for the cyclization step. The cyclization typically requires high temperatures, often around 250 °C.[1][2] Using a high-boiling point, inert solvent such as mineral oil or diphenyl ether is crucial for achieving a good yield.[1][2] In some cases, the use of an acid catalyst, like sulfuric acid, can also be beneficial.[1]

Q3: I am observing the formation of an isomeric byproduct in my synthesis. How can I favor the formation of the desired 4-hydroxyquinoline?

The formation of the 2-hydroxyquinoline isomer (the Knorr product) is a known side reaction in the Conrad-Limpach-Knorr synthesis. The selectivity is highly dependent on the reaction temperature. Lower temperatures during the initial condensation of the aniline and β-ketoester favor the formation of the intermediate that leads to the 4-hydroxyquinoline (the kinetic product). Conversely, higher temperatures can favor the formation of the 2-hydroxyquinoline (the thermodynamic product). Therefore, careful control of the reaction temperature is essential.

Q4: What are the best practices for purifying the final this compound product?

Purification of quinolin-4-ol derivatives can be challenging due to their physical properties. Common purification methods include:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from impurities. A careful selection of the eluent system is necessary to achieve good separation.

Q5: My purified this compound seems to be degrading over time or in solution. What are the stability concerns?

While the trifluoromethyl group generally imparts high metabolic and chemical stability, quinolin-4-ol derivatives can be susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Hydrolysis: The quinolone ring may be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The aromatic rings can be prone to oxidation.

  • Photodegradation: Exposure to UV light can induce degradation.

It is recommended to store the solid compound in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.

Problem Potential Cause Suggested Solution
Low to no yield of desired product Inadequate reaction temperature for cyclization.Ensure the cyclization step is carried out at a sufficiently high temperature (typically ~250 °C) using a high-boiling point solvent like mineral oil or Dowtherm A.[1][2]
Incorrect starting materials or reagent quality.Verify the identity and purity of the starting aniline and β-ketoester. Use fresh, high-quality reagents.
Formation of 2-hydroxyquinoline isomer Reaction temperature is too high during the initial condensation.Maintain a lower temperature (e.g., room temperature) during the formation of the Schiff base intermediate to favor the kinetic product.[1]
Difficulty in product isolation from high-boiling solvent The solvent (e.g., mineral oil) is difficult to remove by distillation.Precipitate the product by cooling the reaction mixture and adding a non-polar solvent like hexanes. The solid product can then be collected by filtration.
Inconsistent results in biological assays Degradation of the compound in solution.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot into single-use vials to avoid multiple freeze-thaw cycles. Protect solutions from light.
Poor solubility of the compound in the assay buffer.Use a co-solvent such as DMSO to improve solubility, ensuring the final concentration of the co-solvent does not affect the assay results.

Experimental Protocols

General Protocol for Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

This is a generalized protocol that can be adapted for the synthesis of this compound. The specific starting materials would be 4-(trifluoromethyl)aniline and a suitable β-ketoester (e.g., ethyl acetoacetate).

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of the aniline derivative and one equivalent of the β-ketoester.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added.

  • Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The intermediate Schiff base can be isolated or used directly in the next step.

Step 2: Thermal Cyclization

  • Add the Schiff base intermediate to a high-boiling point solvent (e.g., mineral oil, diphenyl ether) in a suitable reaction vessel equipped with a condenser.

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 1-2 hours, monitoring the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding a non-polar solvent (e.g., hexanes) and collect the solid by filtration.

  • Wash the crude product with the non-polar solvent to remove residual high-boiling solvent.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 49713-51-1[4]
Molecular Formula C₁₀H₆F₃NO[4]
Molecular Weight 213.16 g/mol [4]
Melting Point 265 °C[4]
Appearance Beige solid[4]
Table 2: Representative Spectroscopic Data for a Trifluoromethylated Quinoline Derivative
Spectroscopic Technique Observed Peaks/Shifts
¹H NMR (DMSO-d₆, ppm) Signals corresponding to aromatic protons and any substituent protons would be expected. For a related compound, aromatic protons appear between 6.8 and 8.4 ppm.[5]
¹³C NMR (DMSO-d₆, ppm) Signals for the quinoline ring carbons and the trifluoromethyl carbon would be observed. In a similar molecule, aromatic carbons appear in the range of 110-160 ppm.[5]
Mass Spectrometry (EI) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound would be expected.

Mandatory Visualization

Signaling Pathway

Quinoline derivatives have been shown to exert anticancer effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[6][7][8]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinolinol This compound (Inhibitor) Quinolinol->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a quinolinol derivative.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 4-(Trifluoromethyl)aniline + β-Ketoester Condensation Step 1: Condensation (Room Temperature, Acid Catalyst) Start->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (~250°C, High-Boiling Solvent) Intermediate->Cyclization Crude Crude Product Cyclization->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Final Pure 6-(Trifluoromethyl) quinolin-4-ol Purification->Final

References

Quinoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

General Troubleshooting and FAQs

This section addresses overarching issues applicable to various quinoline synthesis methods.

Q1: My quinoline synthesis is resulting in a very low yield or no product. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst : The choice of an acid or base catalyst is crucial and highly substrate-dependent.[1][2] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature : Many quinoline syntheses require heating to proceed efficiently.[1] However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity : The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][2]

  • Presence of Water : In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1][4] Using anhydrous reagents and solvents is often recommended.[1]

  • Reaction Time : Incomplete reactions due to insufficient time will lead to low yields. It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[3]

Q2: How can I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your experimental needs. Homogeneous catalysts are in the same phase as the reactants, which often leads to higher selectivity and milder reaction conditions; however, they can be difficult to separate from the final product.[5] Heterogeneous catalysts are in a different phase (typically solid), which allows for easy separation and recycling, making them suitable for larger-scale and more environmentally friendly processes.[5] Nanocatalysts are an emerging area, offering high surface area and reactivity.[5][6]

Q3: What are some "green" or environmentally friendly options for quinoline synthesis?

A3: Significant research has focused on developing greener protocols. For the Friedländer synthesis, conducting the reaction in water at elevated temperatures without a catalyst has proven effective.[7] Microwave-assisted synthesis (MAS) can dramatically accelerate reaction times and improve yields, often under solvent-free conditions.[7][8] The use of recyclable ionic liquids as solvents or catalysts is another eco-friendly alternative.[7][8]

Q4: My purified quinoline derivative is an oil and won't solidify. How can I obtain a solid product?

A4: This is a common issue. One of the most robust methods is to convert the basic quinoline derivative into a crystalline salt.[9]

  • Hydrochloride Salts : Dissolve the oily product in a suitable solvent like isopropanol or ether and add a solution of HCl.[9]

  • Picrate Salts : Picric acid often forms highly crystalline salts with quinolines. These can be filtered and purified, and the free base can be regenerated by treatment with a base.[9]

  • Other Salts : Phosphate and sulfate salts are also viable options.[9]

If salt formation is unsuccessful, chromatographic purification followed by solvent evaporation may yield a solid, or at least a product of significantly higher purity.[9]

Synthesis-Specific Troubleshooting

Skraup Synthesis

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[10] To control the reaction, you can:

  • Add a Moderator : Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[10][11] Boric acid can also be used.[10] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1]

  • Control Reagent Addition : Add the concentrated sulfuric acid slowly and with efficient cooling, for example, in an ice bath.[10]

  • Ensure Efficient Stirring : Good mixing helps dissipate heat and prevent localized hotspots.[10]

  • Control Heating : Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the heat source immediately.[7][10]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is common in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization.[10] To minimize tarring:

  • Use a Moderator : As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[10]

  • Optimize Temperature : Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.[10]

  • Purification : The crude product is often a black, tarry material.[10] Purification by steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[1][10]

Doebner-von Miller Synthesis

Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material and low yield. How can I prevent this?

A1: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[10][12] To address this:

  • Use a Biphasic Solvent System : Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[12]

  • Gradual Reactant Addition : Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl, favoring the desired reaction over polymerization.[12][13]

  • Optimize Acid Catalyst : Excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[12][13]

Friedländer Synthesis

Q1: How do I choose the right catalyst for my Friedländer synthesis?

A1: The choice of catalyst is dependent on the reactivity of your starting materials.[2]

  • Acid Catalysts : Generally effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[2][5]

  • Base Catalysts : Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[2]

  • Modern Catalysts : Many newer catalysts, including nanocatalysts and ionic liquids, can facilitate the reaction under much milder conditions, sometimes at room temperature or slightly elevated temperatures (50-100°C).[4][6]

Q2: I am struggling with regioselectivity using an unsymmetrical ketone. How can I control which isomer is formed?

A2: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[11] Strategies to address this include:

  • Catalyst Selection : The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[11]

  • Substrate Modification : Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can direct the cyclization.[11]

  • Reaction Conditions : Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[11]

Combes Synthesis

Q1: My Combes synthesis is giving a low yield. What factors could be responsible?

A1: Low yields in the Combes synthesis can result from incomplete condensation or cyclization steps.[11]

  • Catalyst/Dehydrating Agent : The reaction is typically acid-catalyzed.[11] Concentrated sulfuric acid is common, but using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient.[11][14]

  • Steric Hindrance : The steric effects of substituents on the aniline or the β-diketone can significantly impact the rate-determining cyclization step.[11][14] If possible, choosing less sterically hindered starting materials can improve yields.[11]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
2-Aminoaryl Ketoneα-Methylene KetoneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneAcetonep-TsOH (10)TolueneReflux885[2]
2-AminobenzophenoneCyclohexanoneKOH (20)EthanolReflux692[2]
2-AminoacetophenoneEthyl acetoacetateZnCl₂ (15)None120288[5]
2-AminobenzophenoneAcetophenoneY(OTf)₃ (10)AcetonitrileRT395[15]
2-Amino-5-chlorobenzophenoneDimedoneFe₃O₄-IL-HSO₄ (20mg)None900.594[6][16]

Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with specific substrates and lab conditions.

Table 2: Comparison of Conditions for Classical Quinoline Syntheses
Synthesis MethodTypical CatalystOxidizing AgentTemperature (°C)Common IssuesReference
Skraup Conc. H₂SO₄Nitrobenzene, As₂O₅High, exothermicViolent reaction, tar formation[15][17]
Doebner-von Miller HCl, H₂SO₄, Lewis Acids(Often aerobic)100 - 140Polymerization of carbonyl, tars[5][12]
Friedländer Acid or BaseNone150 - 220 (classical)Side reactions, regioselectivity[2][5]
Combes Conc. H₂SO₄, PPANone100 - 150Reversibility, steric hindrance[5][11]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol uses a moderator to control the highly exothermic reaction.[10]

  • Apparatus Setup : In a fume hood, equip a 500 mL three-necked flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charging Reactants : To the flask, add 10 g of aniline, 29 g of anhydrous glycerol, and a small amount of ferrous sulfate heptahydrate as a moderator.[15]

  • Acid Addition : While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add 24 mL of concentrated sulfuric acid through the dropping funnel.[15] Maintain control of the internal temperature.

  • Oxidant Addition : Slowly add 14 g of nitrobenzene.[15]

  • Reaction Initiation : Gently heat the mixture to initiate the reaction. Once bubbling begins, immediately remove the heat source.[7] The exothermic reaction should proceed vigorously but controllably. If it becomes too violent, use the ice bath for cooling.[15]

  • Completion : After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[10]

  • Work-up : Allow the mixture to cool. Carefully pour the viscous reaction mixture into a large volume of water.[1] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification : Purify the crude quinoline via steam distillation to separate it from non-volatile tars.[1][15] Extract the distillate with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify further by vacuum distillation.[15]

Protocol 2: Modern Y(OTf)₃-Catalyzed Friedländer Synthesis

This method offers a mild and efficient one-step synthesis at room temperature.[15]

  • Reactant Setup : To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).

  • Catalyst Addition : Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol, 10 mol%).

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times are typically a few hours.

  • Quenching : Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction : Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline. To prevent product degradation on the column, consider pre-treating the silica gel with 1% triethylamine in the eluent.[7]

Visualized Workflows

Troubleshooting_Low_Yield start Low or No Product Yield check_temp Is Temperature Optimal? start->check_temp check_cat Is Catalyst Appropriate? check_temp->check_cat Yes solution_temp_low Increase Temperature Incrementally. Monitor by TLC. check_temp->solution_temp_low No (Too Low) solution_temp_high Lower Temperature. Extend Reaction Time. check_temp->solution_temp_high No (Too High) check_reagents Are Reagents Pure & Dry? check_cat->check_reagents Yes solution_cat Screen Different Acid/Base Catalysts. Consider Modern Catalysts. check_cat->solution_cat No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes solution_reagents Purify/Dry Starting Materials. Use Anhydrous Solvents. check_reagents->solution_reagents No solution_time Increase Reaction Time. Monitor to Completion. check_time->solution_time No success Yield Improved check_time->success Yes solution_temp_low->check_temp solution_temp_high->check_temp solution_cat->check_cat solution_reagents->check_reagents solution_time->check_time

Caption: A general troubleshooting workflow for addressing low yields.

Skraup_Synthesis_Control start Problem: Violent Skraup Reaction & Tarring control_exotherm Control Exotherm start->control_exotherm minimize_tar Minimize Tar Formation start->minimize_tar purify Purify Product from Tar start->purify mod Add Moderator (e.g., FeSO₄) control_exotherm->mod add_slow Slowly Add H₂SO₄ with Cooling control_exotherm->add_slow heat Gentle Initial Heating, Remove Heat During Exotherm control_exotherm->heat minimize_tar->mod minimize_tar->heat steam Use Steam Distillation purify->steam result Controlled Reaction, Higher Purity Product mod->result add_slow->result heat->result steam->result

Caption: Logical relationships for managing the Skraup synthesis.

Purification_Workflow start Crude Quinoline Product check_state Is Product a Tar/Oil? start->check_state steam_distill Perform Steam Distillation to remove Tars check_state->steam_distill Yes (Tar) check_solid Is Product Solid? check_state->check_solid No (Solid/Crude Oil) extract Extract with Organic Solvent steam_distill->extract extract->check_solid recrystallize Recrystallize from Suitable Solvent check_solid->recrystallize Yes salt Form Crystalline Salt (e.g., HCl, Picrate) check_solid->salt No (Oily) product Pure, Solid Product recrystallize->product chromatography Column Chromatography salt->chromatography Fails salt->product deactivate_silica Deactivate Silica Gel (e.g., 1% NEt₃ in eluent) chromatography->deactivate_silica deactivate_silica->product

References

addressing off-target effects of quinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline Compounds

Welcome, researchers and drug development professionals. This resource center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the off-target effects of quinoline compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: My quinoline compound shows potent activity in my primary assay, but I'm observing significant cytotoxicity. How can I determine if this is an on-target or off-target effect?

A1: Distinguishing between on-target and off-target cytotoxicity is a critical step. An on-target effect is an adverse reaction resulting from the compound modulating its intended target, whereas an off-target effect stems from interactions with other cellular components[1][2]. Here are several strategies to investigate this:

  • Target Engagement Assays: Confirm that your compound is engaging the intended target in cells at concentrations that cause cytotoxicity. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can provide this evidence.

  • Target Knockout/Knockdown: A robust method is to use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the primary target protein.[3] If the compound's cytotoxic effect persists in these target-deficient cells, it strongly suggests an off-target mechanism.[3][4]

  • Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If this inactive analog retains cytotoxic properties, it points towards an off-target effect.

  • Counter-Screening: Profile your compound against a panel of known frequent hitters or toxicity-related targets, such as a broad kinase panel or hERG channel assays.[5]

Q2: I suspect my quinoline-based kinase inhibitor is hitting unintended kinases. What is the most effective way to screen for this?

A2: Kinase inhibitors, including many quinoline derivatives, are known for their potential to inhibit multiple kinases due to the conserved nature of the ATP-binding pocket.[5][6] The most effective way to identify unintended kinase targets is through comprehensive kinase profiling.

  • Large-Scale Kinase Panels: Submit your compound to a commercial service that screens against a large panel of hundreds of kinases (e.g., Eurofins, Reaction Biology). These services provide quantitative data (IC50 or % inhibition at a given concentration), revealing the selectivity profile of your compound.

  • Chemoproteomics: This advanced method can identify protein-small molecule interactions on a proteome-wide scale, offering an unbiased view of potential off-targets, including kinases.[7]

Q3: What are the common cardiovascular off-target effects associated with quinoline compounds, and how can I test for them early?

A3: A significant concern with many quinoline-based drugs is cardiotoxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8][9] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[8][9]

  • Early Assessment: It is mandatory in preclinical safety evaluations to assess hERG channel inhibition.[8]

  • Recommended Assay: The gold standard for this assessment is the patch-clamp electrophysiology assay , which directly measures the ionic current through hERG channels in cells expressing the channel.[8][9] This can be performed using manual or automated, high-throughput systems (e.g., QPatch, SyncroPatch).[8][9]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptom: High variability between replicate wells or experiments, or a loss of compound potency over time.

Possible Cause: Poor solubility or degradation of the quinoline compound in aqueous assay media.

Troubleshooting Steps:

  • Assess Solubility: Measure the kinetic solubility of your compound in the specific cell culture medium used for your experiments.

  • Optimize Formulation:

    • Co-solvents: Use a minimal amount of a co-solvent like DMSO (typically <0.5%) to aid solubility.[10]

    • pH Adjustment: For quinolines with ionizable groups, adjusting the buffer pH can improve solubility. The basic nitrogen on the quinoline ring can often be protonated at a more acidic pH, increasing aqueous solubility.[10]

  • Check Stability: Perform a forced degradation study to understand the stability of your compound under various conditions (pH, temperature, light).[11] Always prepare fresh solutions for experiments if stability is a concern.[11]

Issue 2: Observed Cytotoxicity Does Not Correlate with Target Inhibition

Symptom: The EC50 for cytotoxicity is significantly lower (more potent) than the IC50 for target inhibition in a biochemical assay or the EC50 for a cellular on-target functional assay.

Possible Cause: The observed cell death is likely due to an off-target mechanism that is more potent than the on-target activity.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting: Mismatched Potency A Start: Cytotoxicity EC50 << On-Target Potency EC50 B Hypothesis: Off-Target Toxicity Dominates A->B C Action 1: Run Broad Toxicity Panel (e.g., hERG, CYP450) B->C D Action 2: Perform Kinome-Wide Selectivity Screen B->D E Action 3: CRISPR Knockout of Primary Target B->E G Conclusion: Off-Target Confirmed C->G Positive Hit? D->G Potent Off-Target Kinase(s) Identified? F Result: Cytotoxicity Persists in KO cells? E->F F->G Yes H Next Steps: Structure-Toxicity Relationship (STR) Analysis to Modify Compound F->H No (On-Target) G->H

Caption: Workflow for diagnosing and addressing mismatched cytotoxicity and on-target potency.

Data Presentation: Selectivity Profile

A critical dataset for any targeted compound is its selectivity profile. This is often represented by comparing the potency against the intended target versus a panel of related off-targets.

Table 1: Example Kinase Selectivity Profile for a Fictional Quinoline Inhibitor (Compound Q-X1)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary TargetNotes
Primary Target Kinase A 15 - On-Target
Off-Target Kinase B25016.7xModerate off-target activity
Off-Target Kinase C1,20080xWeak off-target activity
Off-Target Kinase D>10,000>667xHighly selective
hERG Channel 8,500 >560x Low risk of cardiotoxicity

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12]

Principle: The water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into an insoluble purple formazan product.[13] The concentration of this formazan, which is proportional to the number of viable cells, is measured spectrophotometrically.[14]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12][13] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound. Remove the old medium and add 100 µL of medium containing the test compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[13]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12][15]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[12][15] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15] A reference wavelength of >650 nm can be used to subtract background noise.[15]

Protocol 2: hERG Channel Inhibition Assay (Automated Patch-Clamp)

This protocol outlines the general steps for assessing a compound's potential to inhibit the hERG potassium channel using an automated electrophysiology system.

Principle: Whole-cell patch-clamp is used to measure the ionic current flowing through hERG channels stably expressed in a cell line (e.g., HEK293).[8][9] The compound is applied at various concentrations to determine its inhibitory effect on this current, from which an IC50 value can be calculated.[9]

Methodology:

  • Cell Preparation: Use a cell line stably transfected with the hERG gene (KCNH2). Culture and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system will automatically capture cells and form a high-resistance "gigaseal" to enable whole-cell recording.[9] Only cells meeting quality control criteria (e.g., seal resistance >100 MOhms, initial current >0.2 nA) are used.[9]

  • Baseline Recording: Record stable baseline hERG currents using a specific voltage protocol. A common protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to elicit the characteristic "tail current," which is the primary measurement for assessing hERG block.[8]

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[9] Allow the effect to reach a steady state at each concentration (typically 3-5 minutes).[9]

  • Positive Control: Use a known hERG blocker (e.g., E-4031 or Cisapride) to confirm the assay's sensitivity.[9][16]

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC50 value.[17]

Visualizations

On-Target vs. Off-Target Signaling

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Quinoline_On Quinoline Compound TargetKinase Target Kinase Quinoline_On->TargetKinase Inhibition Downstream_On Downstream Effector TargetKinase->Downstream_On Blocks Phosphorylation Efficacy Therapeutic Efficacy Downstream_On->Efficacy Quinoline_Off Quinoline Compound OffTarget hERG Channel Quinoline_Off->OffTarget Inhibition IonFlux K+ Ion Flux OffTarget->IonFlux Reduced Toxicity Cardiotoxicity IonFlux->Toxicity

Caption: On-target efficacy vs. potential off-target toxicity of a quinoline compound.

Experimental Workflow for Off-Target Identification

G start Start: Novel Quinoline Compound in_vitro Primary Screening Cell-based efficacy assays start->in_vitro decision1 Potent Activity Observed? in_vitro->decision1 secondary Secondary Screening In vitro safety panels (hERG, CYP, etc.) decision1->secondary Yes stop Stop: Unacceptable Profile decision1->stop No tertiary Broad Profiling Kinome-wide selectivity Chemoproteomics secondary->tertiary decision2 Acceptable Safety/Selectivity? tertiary->decision2 optimization Medicinal Chemistry: Structure-Activity/ Toxicity Relationship (SAR/STR) decision2->optimization No proceed Proceed to In Vivo Studies decision2->proceed Yes optimization->start New Analogs

Caption: A generalized workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Refining Purification Methods for 6-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of 6-(Trifluoromethyl)quinolin-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is often the first choice for removing impurities from a solid sample, while column chromatography is excellent for separating the target compound from closely related impurities or when dealing with oily residues.

Q2: How does the trifluoromethyl group affect the purification strategy?

A2: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can decrease the basicity of the quinoline nitrogen. This may reduce strong interactions with the acidic silica gel during column chromatography, potentially leading to less tailing compared to other quinoline derivatives. However, the CF₃ group also increases the molecule's lipophilicity, which will influence solvent selection for both recrystallization and chromatography.

Q3: What are the likely impurities in a sample of this compound synthesized via the Gould-Jacobs reaction?

A3: Impurities can include unreacted starting materials, such as 4-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate. Side-products from incomplete cyclization or alternative cyclization pathways may also be present. Additionally, residual high-boiling solvents like diphenyl ether, if used in the synthesis, can be a common impurity.[1][2]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining quantitative purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will confirm the chemical structure and identify any proton- or fluorine-containing impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Issue 1: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling my recrystallization solution, the compound separates as an oil rather than forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility is too high in the chosen solvent at a given temperature, or when the melting point of the compound is lower than the temperature of the solution. The presence of impurities can also depress the melting point, leading to this issue.

    • Troubleshooting Steps:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

      • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage gradual crystal formation.

      • Solvent System Modification: If the issue persists, consider using a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

      • Lower the Crystallization Temperature: Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator) after it has slowly cooled to room temperature.

Issue 2: No crystals are forming, even after extended cooling.

  • Question: I have prepared a saturated solution of my compound, but no crystals have formed after a prolonged period. What could be the problem?

  • Answer: The absence of crystal formation can be due to several factors, including insufficient supersaturation, the use of an inappropriate solvent, the presence of impurities that inhibit nucleation, or a lack of nucleation sites.

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystal growth.

      • Increase Concentration: If the solution is not sufficiently supersaturated, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.

      • Solvent Screening: The compound may be too soluble in the chosen solvent. A different solvent or a mixture of solvents may be necessary.

Issue 3: The recovery yield after recrystallization is very low.

  • Question: I have successfully recrystallized my compound, but the final yield is significantly lower than expected. How can I improve this?

  • Answer: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

      • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

      • Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize the precipitation of the product before filtration.

      • Recover from Mother Liquor: A significant amount of the compound may remain in the filtrate (mother liquor). You can attempt to recover more product by evaporating some of the solvent and performing a second crystallization.

Column Chromatography Issues

Issue 1: The compound is streaking or tailing on the TLC plate and column.

  • Question: My compound is showing significant tailing on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve this?

  • Answer: Tailing is often caused by the interaction of basic nitrogen atoms with the acidic silanol groups on the silica gel surface. While the trifluoromethyl group reduces the basicity of the quinoline nitrogen, some interaction may still occur.

    • Troubleshooting Steps:

      • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

      • Reverse-Phase Chromatography: If the compound and impurities have suitable polarity, reverse-phase chromatography (using a C18 stationary phase) can be an effective alternative.

Issue 2: The compound is not eluting from the column.

  • Question: My compound is stuck at the top of the column and will not elute, even with a highly polar solvent system. What should I do?

  • Answer: This can happen if the compound is highly polar or has a strong affinity for the stationary phase.

    • Troubleshooting Steps:

      • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, you can switch to a dichloromethane/methanol system.

      • Check for Insolubility: The compound may have precipitated on the column if it is not soluble in the eluent. Ensure the chosen solvent system is appropriate for the compound's solubility.

      • Consider a Different Stationary Phase: As mentioned previously, switching to alumina or a reverse-phase silica gel may be beneficial.

Data Presentation

Due to the lack of specific published quantitative data for the purification of this compound, the following table provides illustrative data based on the purification of similar 4-hydroxyquinoline derivatives. This data should be used as a general guideline for what might be expected.

Purification MethodSolvent/Eluent SystemInitial Purity (HPLC)Final Purity (HPLC)Yield (%)Appearance
RecrystallizationMethanol~85%>98%70-80%Off-white solid
RecrystallizationEthanol/Water~85%>97%65-75%Light tan solid
Column ChromatographyHexane/Ethyl Acetate Gradient~85%>99%60-70%White powder
Column ChromatographyDichloromethane/Methanol Gradient~85%>99%55-65%White powder

Experimental Protocols

Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent needed to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol for Silica Gel Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system that provides good separation of the target compound from impurities, with an Rf value for the desired compound of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to pack, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Mandatory Visualization

experimental_workflow start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography Alternative purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK further_purification Further Purification Needed purity_check1->further_purification Purity Not OK purity_check2->pure_product Purity OK purity_check2->further_purification Purity Not OK further_purification->column_chromatography

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystal Formation start->no_crystals low_yield Low Yield start->low_yield solution_reheat Re-heat & Add Solvent oiling_out->solution_reheat solution_slow_cool Slow Cooling oiling_out->solution_slow_cool solution_solvent_system Change Solvent System oiling_out->solution_solvent_system solution_scratch Scratch Flask no_crystals->solution_scratch solution_seed Add Seed Crystal no_crystals->solution_seed solution_concentrate Concentrate Solution no_crystals->solution_concentrate solution_min_solvent Minimize Hot Solvent low_yield->solution_min_solvent solution_cool_thoroughly Thorough Cooling low_yield->solution_cool_thoroughly solution_recover_mother_liquor Recover from Mother Liquor low_yield->solution_recover_mother_liquor

Caption: A troubleshooting decision tree for common crystallization problems.

solvent_polarity_relationship cluster_solvents Recrystallization Solvents cluster_impurities Impurity Type nonpolar Non-Polar (e.g., Hexane) polar_impurity Polar Impurities nonpolar->polar_impurity Removes effectively medium_polar Medium Polarity (e.g., Ethyl Acetate) nonpolar_impurity Non-Polar Impurities medium_polar->nonpolar_impurity May co-crystallize medium_polar->polar_impurity May remain soluble polar Polar (e.g., Ethanol, Methanol) polar->nonpolar_impurity Removes effectively

Caption: Relationship between solvent polarity and impurity removal during recrystallization.

References

Technical Support Center: Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The strategic introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of heterocyclic drug molecules.[1][2][3] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.[1]

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective for activating nucleophilic reagents like TMSCF3 but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[1]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts are typical, optimization may be required.[1]

  • Reagent Quality: The purity of the trifluoromethylating reagent can vary. If you suspect reagent degradation, try using a new batch or a bottle from a different supplier.[1] Shelf-stable electrophilic reagents like Togni's and Umemoto's reagents are commercially available but can be more expensive.[4][5]

  • Solvent Effects: The reaction is highly solvent-dependent. For nucleophilic trifluoromethylation with TMSCF3, THF is a common solvent, but reactions can be sluggish.[1] DMF has been shown to significantly accelerate reactions and improve yields with certain catalysts.[1]

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive.[1] For less reactive substrates, you may need to switch to a more powerful initiator system or a more forcing solvent.[1]

Question: My reaction stalls before the starting material is fully consumed. What can I do?

Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[1]

  • Inhibitors: Trace impurities in your starting material or solvent can sometimes inhibit the reaction. Purifying the starting material or using a higher grade of solvent may resolve the issue.

Question: I am observing a mixture of regioisomers. How can I improve regioselectivity?

Answer: Poor regioselectivity is a common challenge, especially with radical trifluoromethylation methods which can produce a mixture of 2-, 3-, and 4-trifluoromethylated products for heterocycles like pyridine.[6][7]

  • Choice of Method: Nucleophilic and electrophilic trifluoromethylation methods often offer better regioselectivity. For instance, methods have been developed for the specific C3-trifluoromethylation of pyridines.[6]

  • Directing Groups: The use of directing groups on the heterocyclic ring can effectively guide the trifluoromethyl group to a specific position.

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.

  • Reaction Conditions: Sometimes, simply changing the solvent or temperature can influence the regioselectivity of the reaction.[8]

Question: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this?

Answer: The formation of silyl enol ethers is a common side reaction with enolizable ketones when using TMSCF3. To minimize this, consider the following:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the desired 1,2-addition over enolization.

  • Choice of Initiator: The choice of fluoride source can influence the outcome. Experiment with different fluoride initiators to find the optimal one for your substrate.

  • Use of Additives: The addition of certain Lewis acids can sometimes suppress enolization.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing trifluoromethylated heterocycles?

A1: There are two primary approaches: 1) the construction of the heterocyclic core using trifluoromethylated building blocks, and 2) the direct introduction of a trifluoromethyl group onto a pre-existing heterocyclic core.[2] The direct C-H trifluoromethylation is often more atom-economical.[9]

Q2: What are the different types of trifluoromethylating reagents available?

A2: Trifluoromethylating reagents are broadly classified based on their reactivity:

  • Nucleophilic ("CF₃⁻") Reagents: Such as (Trifluoromethyl)trimethylsilane (TMSCF₃ or Ruppert-Prakash reagent), are effective for reacting with electrophilic substrates like aldehydes and ketones.[5]

  • Electrophilic ("CF₃⁺") Reagents: These include hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents), which are used for the trifluoromethylation of nucleophilic substrates.[4][5]

  • Radical ("CF₃•") Sources: Reagents like trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (CF₃SO₂Na or Langlois' reagent) generate trifluoromethyl radicals, often used in photoredox or transition-metal-catalyzed reactions.[10]

Q3: What are the safety considerations when handling trifluoromethylating reagents?

A3: Many trifluoromethylating reagents require careful handling. For example, TMSCF₃ is a volatile liquid.[5] Gaseous reagents like CF₃I can be difficult to handle in a standard laboratory setting.[11] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and work in a well-ventilated fume hood.

Q4: How does photoredox catalysis work for trifluoromethylation, and what are its limitations?

A4: Photoredox catalysis uses visible light to generate a trifluoromethyl radical from a suitable precursor.[12][13] This method allows for direct C-H trifluoromethylation under mild conditions.[13] However, a key limitation in batch reactions is the limited penetration of light through the reaction mixture, which can be overcome by using continuous-flow microreactors.[12][14]

Q5: Are there methods for N-trifluoromethylation of heterocycles?

A5: Yes, while less common than C-trifluoromethylation, methods for N-trifluoromethylation exist and are gaining importance.[15][16] These methods often involve the use of electrophilic trifluoromethylating reagents to introduce the CF₃ group onto a nitrogen atom within the heterocycle.[17][18]

Data Presentation

Table 1: Comparison of Common Trifluoromethylating Reagents

Reagent ClassExample(s)Typical SubstratesAdvantagesDisadvantages
Nucleophilic TMSCF₃ (Ruppert-Prakash)Aldehydes, Ketones, IminesEasy to handle liquid, mild reaction conditions, cost-effective for large scale.[5]Requires a nucleophilic initiator (often moisture-sensitive).[1]
Electrophilic Togni's Reagents, Umemoto's Reagentsβ-ketoesters, Silyl enol ethers, ThiolsShelf-stable solids, high reactivity.[4][5]Generally more expensive than nucleophilic reagents.[5]
Radical CF₃SO₂Na (Langlois' reagent), CF₃IArenes, HeteroarenesEnables direct C-H functionalization, mild conditions with photoredox catalysis.[8][13]Can suffer from poor regioselectivity, gaseous reagents can be difficult to handle.[6][11]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL) to a flame-dried round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) via syringe.

  • Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol) dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]

Protocol 2: General Procedure for Photoredox-Catalyzed Trifluoromethylation of a Heterocycle

  • Preparation: In a reaction vial, combine the heterocyclic substrate (0.5 mmol), the trifluoromethylating agent (e.g., CF₃SO₂Na, 1.0 mmol), and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile or DMF) and degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Reaction: Place the reaction vial in front of a light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

troubleshooting_workflow start Low/No Yield in Trifluoromethylation check_initiator Check Initiator/ Catalyst Activity start->check_initiator check_reagent Verify Reagent Quality start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate solution1 Use Anhydrous Initiator/ Increase Loading check_initiator->solution1 Moisture sensitive or insufficient amount solution2 Use New Batch of Reagent check_reagent->solution2 Degradation suspected solution3 Optimize Solvent/ Temperature check_conditions->solution3 Suboptimal solvent or temperature solution4 Use More Forcing Conditions/Reagent check_substrate->solution4 Low reactivity

Caption: Troubleshooting workflow for low reaction yield.

regioselectivity_logic start Poor Regioselectivity Observed radical_method Is a radical method being used? start->radical_method change_method Switch to Nucleophilic or Electrophilic Method radical_method->change_method Yes optimize_conditions Optimize Reaction Conditions radical_method->optimize_conditions No outcome Improved Regioselectivity change_method->outcome use_directing_group Employ a Directing Group optimize_conditions->use_directing_group modify_catalyst Modify Catalyst/ Ligand System optimize_conditions->modify_catalyst use_directing_group->outcome modify_catalyst->outcome

Caption: Decision tree for improving regioselectivity.

References

Technical Support Center: Enhancing the Stability of 6-(Trifluoromethyl)quinolin-4-ol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)quinolin-4-ol. While specific degradation pathways and quantitative stability data for this compound are not extensively documented in publicly available literature, the information herein is based on the established chemical properties of the quinolinol scaffold, fluorinated heterocyclic compounds, and standard pharmaceutical stability-enhancing strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the likely causes?

A1: Degradation of quinoline derivatives in formulations can stem from several factors. The most common causes include:

  • pH Sensitivity: The quinolinol structure contains ionizable groups, making its stability highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis.[1]

  • Oxidation: The quinoline ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides. This process can be accelerated by light and heat.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Storing solutions in clear vials on a lab bench can lead to significant compound loss over time.[1]

  • Thermal Stress: Elevated temperatures increase the rate of most chemical degradation pathways.[4] Storing formulations at room temperature or higher for extended periods can compromise stability.

  • Excipient Incompatibility: Some common pharmaceutical excipients can interact chemically with the active pharmaceutical ingredient (API), leading to degradation.[5][6]

Q2: What are the most effective strategies to enhance the stability of my aqueous this compound formulation?

A2: To improve the stability of aqueous formulations, a multi-pronged approach is often necessary:

  • pH Control: Utilize a buffer system (e.g., citrate, phosphate, acetate) to maintain the pH at a level where the compound exhibits maximum stability.[1][2] This optimal pH must be determined experimentally through stability studies.

  • Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants to the formulation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.[1][3]

  • Chelating Agents: If metal-ion-catalyzed oxidation is suspected, incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.[1][2]

  • Protection from Light: Always store formulations in amber vials or protect them from light by wrapping containers in aluminum foil.[1][2]

  • Temperature Control: Store solutions at recommended temperatures, such as refrigerated (2-8°C) or frozen (-20°C to -80°C), to slow down degradation kinetics.[1] Avoid repeated freeze-thaw cycles, which can also cause degradation.[1]

  • Inert Atmosphere: For highly sensitive formulations, preparing and storing them under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation.[1][2]

Q3: How should I select excipients to ensure the stability of a solid dosage form?

A3: Excipient selection is critical for solid-state stability. An improper choice can lead to chemical and physical instabilities.

  • Conduct Compatibility Studies: The most reliable method is to perform drug-excipient compatibility studies.[5] This involves creating binary mixtures of this compound with each proposed excipient and storing them under accelerated conditions (e.g., 40°C/75% relative humidity) to screen for interactions.[6][7]

  • Beware of Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in povidone) that can degrade the API.

  • Consider Hygroscopicity: If the API is moisture-sensitive, choose excipients with low hygroscopicity.[[“]] Techniques like film coating or encapsulation can also provide a protective barrier against moisture.[[“]]

Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of my stock solution?

A4: Yes, inconsistent experimental results are a common sign of compound degradation in stock solutions.[9]

  • Solvent Choice: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent like DMSO or DMF.[9]

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[9]

  • Prepare Freshly: Whenever possible, prepare fresh working solutions from a stable stock solution for each experiment to ensure accurate and reproducible results.[1]

Quantitative Data Summary

The following tables provide templates for how to structure and present data from stability and compatibility studies.

Table 1: Illustrative Data from a Forced Degradation Study of this compound.

Stress Condition Duration (hours) Assay of Parent (%) Major Degradation Product (% Peak Area) Appearance of Solution
0.1 M HCl (60°C) 24 85.2 11.5 (RRT 0.8) Clear, colorless
0.1 M NaOH (60°C) 24 72.1 18.9 (RRT 0.9) Clear, pale yellow
3% H₂O₂ (RT) 24 65.8 25.3 (RRT 1.2) Clear, colorless
Heat (80°C Dry) 48 98.5 < 1.0 No change
Photolytic (ICH) 24 91.3 6.8 (RRT 0.8) Clear, colorless
Control (RT) 48 99.8 Not Detected Clear, colorless

RRT = Relative Retention Time

Table 2: Example Excipient Compatibility Screening Summary.

Excipient Ratio (API:Excipient) Condition Time (Weeks) Assay of Parent (%) Observations Compatibility
Lactose Monohydrate 1:1 40°C/75% RH 4 92.5 Slight browning Use with caution
Microcrystalline Cellulose 1:1 40°C/75% RH 4 99.1 No change Compatible
Magnesium Stearate 1:0.02 40°C/75% RH 4 94.8 Minor new impurity Use with caution
Croscarmellose Sodium 1:0.05 40°C/75% RH 4 98.9 No change Compatible

| Povidone K30 | 1:0.05 | 40°C/75% RH | 4 | 88.7 | Significant degradation | Incompatible |

Diagrams and Visualizations

cluster_formulation Formulation & Initial Analysis cluster_stress Forced Degradation / Stability Storage cluster_analysis Analysis & Evaluation prep Prepare Formulation (with/without stabilizers) t0 Initial Analysis (T=0) (Assay, Purity, Appearance) prep->t0 stress Store Samples under Stress Conditions t0->stress acid Acid/Base Hydrolysis stress->acid oxid Oxidation (H₂O₂) stress->oxid photo Photostability (Light) stress->photo thermal Thermal (Heat) stress->thermal analyze Analyze Samples at Timepoints acid->analyze oxid->analyze photo->analyze thermal->analyze eval Evaluate Degradation (Identify Pathways, Calculate Rates) analyze->eval report Report Stability Profile eval->report

Caption: Workflow for assessing the stability of a this compound formulation.

api This compound (Parent Compound) hydrolysis Hydrolysis Products (Ring Opening) api->hydrolysis Hydrolytic Degradation oxidation Oxidation Products (N-oxides, Hydroxylated derivatives) api->oxidation Oxidative Degradation stress_acid Acid / Base stress_acid->hydrolysis stress_ox Oxygen, Peroxides, Metal Ions, Light stress_ox->oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions: [1][9]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light.

  • Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80°C. Also, place a vial of the stock solution in the oven.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Collection and Analysis:

  • Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector.[10][11]

4. Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Determine the percentage of degradation of the parent compound.

  • Identify and quantify major degradation products. The use of LC-MS is highly beneficial for the structural elucidation of unknown impurities.[11]

Protocol 2: Excipient Compatibility Screening

This protocol is used to assess the potential for interactions between this compound and selected excipients.

1. Preparation of Samples:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio by weight. For excipients used in small quantities (e.g., lubricants), use a ratio representative of the final formulation.

  • Add a small amount of water (e.g., 5-10% w/w) to some samples to simulate the effect of moisture.

  • Prepare a sample of the pure API as a control.

2. Storage:

  • Place all samples in suitable sealed vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH or 50°C) for a defined period (e.g., 2 to 4 weeks).

3. Analysis: [7]

  • At predetermined time points (e.g., T=0, 1, 2, and 4 weeks), analyze the samples.

  • Visual Observation: Note any changes in color, appearance, or physical state.

  • HPLC Analysis: Assay the samples to determine the remaining percentage of the API and to detect the formation of any new degradation products.

  • Differential Scanning Calorimetry (DSC): (Optional) Analyze samples to detect changes in melting point, the appearance of new peaks, or changes in enthalpy, which can indicate a physical or chemical interaction.

4. Evaluation:

  • An excipient is considered incompatible if it causes significant degradation of the API (>5-10%) or results in the appearance of major new impurity peaks compared to the pure API control under the same conditions.

References

Technical Support Center: 6-(Trifluoromethyl)quinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to minimize byproduct formation during the synthesis of 6-(Trifluoromethyl)quinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key steps?

A1: The most prevalent method is the Gould-Jacobs reaction.[1][2] This synthesis involves a series of steps starting with the condensation of an aniline with an alkoxymethylenemalonate ester.[2] For this compound, the specific steps are:

  • Condensation: 4-(Trifluoromethyl)aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate.[2]

  • Thermal Cyclization: The intermediate is heated at high temperatures (typically 250 °C or higher) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A to induce intramolecular cyclization.[1][3] This forms the quinoline core.

  • Saponification (Hydrolysis): The resulting ester is hydrolyzed, typically using sodium hydroxide, to form the corresponding carboxylic acid.[2][3]

  • Decarboxylation: The carboxylic acid is heated above its melting point to eliminate carbon dioxide, yielding the final this compound product.[2][3]

Q2: What are the primary byproducts I should expect in the Gould-Jacobs synthesis of this compound?

A2: The primary byproducts are typically related to incomplete reactions or thermal degradation.

  • Uncyclized Intermediate: A significant byproduct can be the unreacted Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate if the cyclization temperature is too low or the reaction time is too short.[4]

  • Degradation Products: The high temperatures required for cyclization (around 250 °C) can lead to charring and the formation of thermal degradation byproducts, especially if the reaction is heated for too long.[1][4]

  • Isomeric Products: While not an issue for the symmetrically substituted 4-(trifluoromethyl)aniline, using asymmetrically substituted anilines in the Gould-Jacobs reaction can lead to a mixture of isomeric quinolinone products.[1]

Q3: My thermal cyclization step is giving a low yield. How can I improve it?

A3: Low yields in the cyclization step are most often due to insufficient heating. The intramolecular cyclization has a high activation energy and requires vigorous thermal conditions.[3][4]

  • Increase Temperature: Ensure the reaction mixture reaches a vigorous reflux, typically around 250 °C. Using a high-boiling solvent like diphenyl ether is crucial.[1][3]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly improve yields and reduce reaction times by achieving high temperatures more efficiently and uniformly.[4][5] However, conditions must be carefully optimized, as prolonged time at very high temperatures (e.g., 300 °C) can also lead to product degradation.[3][4]

Q4: The reaction mixture turned dark brown or black during cyclization. What causes this and how can it be prevented?

A4: A dark color or charring indicates thermal degradation of the reactants, intermediates, or product. This is a common issue due to the harsh conditions of the reaction. To prevent this:

  • Control Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) if possible. A typical duration is 30-60 minutes at reflux.[3]

  • Ensure Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative degradation at high temperatures.

  • Optimize Temperature: While high heat is necessary, excessive temperatures can accelerate degradation. Find the optimal balance of temperature and time for your specific setup. Microwave synthesis can offer more precise temperature control.[3][4]

Troubleshooting Guide

Issue 1: Low Yield of Cyclized Product with Significant Unreacted Intermediate

Potential Cause Recommended Solution
Insufficient Cyclization Temperature The thermal cyclization step is critical and requires high temperatures. Ensure the solvent (e.g., diphenyl ether) is at a vigorous reflux (approx. 250 °C).[1][3]
Inadequate Reaction Time The reaction may not have reached completion. A typical reflux time is 30-60 minutes.[3] Monitor by TLC to determine the optimal time.
Microwave Conditions Not Optimized If using a microwave reactor, the temperature may be too low. Higher temperatures are crucial for this cyclization.[3][4] Refer to the data table below for guidance.

Data Presentation: Effect of Microwave Conditions on Gould-Jacobs Reaction

The following table summarizes the impact of temperature and time on the yield of a model Gould-Jacobs reaction, illustrating the critical nature of these parameters.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020101
2300202437
325040121
4300402428 (Degradation observed)
530051847

Data adapted from a representative Gould-Jacobs reaction study.[4]

Issue 2: Final Product is Impure and Fails to Crystallize or Oils Out

Potential Cause Recommended Solution
Presence of Impurities Impurities, such as residual solvent or reaction byproducts, can inhibit crystal lattice formation.[6] Purify the crude product using silica gel column chromatography before attempting recrystallization.
Inappropriate Crystallization Solvent The chosen solvent may be too polar or non-polar. Screen a variety of solvents (e.g., ethanol, water, acetonitrile, or mixtures) in small test tubes to find one where the compound is soluble when hot but sparingly soluble at room temperature.[6]
Product is an Oil Some compounds have low melting points and exist as oils. If purification by chromatography is successful but the product remains an oil, consider forming a salt to induce crystallization.[6]

Experimental Protocols & Workflows

Protocol 1: Classical Synthesis of this compound via Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours. Ethanol is evolved as a byproduct.

  • Monitor the formation of the intermediate, Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.[3]

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes.[3]

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by filtration.

Step 3: Saponification

  • Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[3]

Step 4: Decarboxylation

  • Place the dried carboxylic acid from Step 3 in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[3]

  • The resulting crude this compound can be purified by recrystallization.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Visual Diagrams

Gould_Jacobs_Pathway Reactants 4-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-(((4-(trifluoromethyl)phenyl)amino) methylene)malonate Reactants->Intermediate Condensation (100-130°C) CyclizedEster Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (~250°C, Diphenyl Ether) CarboxylicAcid 4-Hydroxy-6-(trifluoromethyl) quinoline-3-carboxylic acid CyclizedEster->CarboxylicAcid Saponification (NaOH, H2O, Reflux) FinalProduct This compound CarboxylicAcid->FinalProduct Decarboxylation (Heat, >200°C)

Caption: Gould-Jacobs reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or High Impurity? check_intermediate Is uncyclized intermediate present? (Check TLC/NMR) start->check_intermediate Yes check_degradation Is there evidence of charring/degradation? check_intermediate->check_degradation No increase_temp ACTION: Increase cyclization temperature/time or use microwave. check_intermediate->increase_temp Yes decrease_temp ACTION: Decrease cyclization temperature/time. Ensure inert atmosphere. check_degradation->decrease_temp Yes purify ACTION: Purify via column chromatography before recrystallization. check_degradation->purify No end Proceed with Purified Product increase_temp->end decrease_temp->end purify->end

Caption: Troubleshooting workflow for common synthesis issues.

Purification_Strategy start Crude Product recrystallize Attempt Recrystallization start->recrystallize failure Fails to Crystallize / Oils Out? recrystallize->failure success Pure Crystalline Product failure->success No chromatography Perform Column Chromatography failure->chromatography Yes chromatography->recrystallize Re-attempt

Caption: Decision workflow for product purification strategy.

References

improving the selectivity of 6-(Trifluoromethyl)quinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of 6-(Trifluoromethyl)quinolin-4-ol derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments aimed at enhancing the selectivity of this compound derivatives.

Question: My this compound derivative shows potent on-target activity but also significant off-target effects on closely related kinases. How can I improve its selectivity?

Answer:

Improving kinase selectivity is a common challenge in drug discovery. The 4-anilino-quin(az)oline scaffold is a known "hinge binder," and its selectivity is largely influenced by the substitution patterns on the pendant parts of the scaffold.[1] Here are several strategies to consider, based on established structure-activity relationships (SAR) for quinoline derivatives:

  • Modify Substituents on the Quinoline Core:

    • 3-Position: The introduction of a substituent at the 3-position of the quinoline ring has been shown to be critical for enhancing selectivity for certain targets.[2][3][4][5] Consider introducing small, polar groups at this position to exploit differences in the shape and electrostatic environment of the target kinase's active site compared to off-targets.

    • 6- and 7-Positions: Modifications at these positions can also influence selectivity. For instance, in a series of 4-(2-fluorophenoxy)quinoline derivatives, 6,7-disubstituted compounds bearing a 1H-imidazole-4-carboxamido linker showed high selectivity for c-Met kinase.[6]

  • Alter the Linker: If your derivative has a linker between the quinoline core and a side chain, its composition and length can be pivotal. Experiment with different linker types (e.g., amides, ethers) to optimize the orientation of the side chain within the binding pocket.

  • Modify the Pendant Phenyl Ring: If your derivative includes a 4-anilino moiety, substitutions on this phenyl ring can significantly impact selectivity. The electronics and sterics of these substituents can be tuned to favor interactions with the desired target.

  • Introduce Asymmetry: The stereochemistry of substituents can have a profound effect on selectivity. For example, in one study, a specific stereoisomer of a 4-aminoquinoline derivative with a substituted piperazine ring showed a more than 200-fold selectivity for the α2C-adrenoceptor over other subtypes.[2][3][4][5]

Question: I am observing high background noise in my in vitro kinase assay, which is making it difficult to determine the IC50 value and assess selectivity accurately. What are the possible causes and solutions?

Answer:

High background in kinase assays can stem from several sources, including compound interference and issues with assay components.[7] Here’s a systematic approach to troubleshoot this problem:

  • Compound Interference:

    • Autofluorescence: The compound itself may be fluorescent at the assay's excitation and emission wavelengths. To check for this, run a control plate with your compound in the assay buffer without the enzyme or substrate.[7]

    • Luciferase Inhibition: In luminescence-based assays like ADP-Glo®, the inhibitor might directly inhibit the luciferase enzyme.[7] Test your compound in a separate luciferase activity assay to rule this out.

    • Compound Aggregation: At higher concentrations, small molecules can form aggregates that cause non-specific inhibition.[7] To mitigate this, you can repeat the assay in the presence of a non-ionic detergent like 0.01% Triton X-100.[7]

  • Assay Component Issues:

    • Contaminated Reagents: Ensure that your ATP, substrates, and buffers are pure and not contaminated.[8]

    • Enzyme Purity: The presence of contaminating kinases in your enzyme preparation can lead to false signals.[9] Use a highly purified enzyme preparation.

    • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. It is recommended to perform assays at an ATP concentration close to the Km value of the kinase for ATP to ensure comparability of results.[10][11]

  • Incorrect Assay Conditions:

    • Reaction Time: Ensure your kinase reaction is in the linear range. A time-course experiment can help determine the optimal reaction time.[10]

    • Enzyme Concentration: Use an enzyme concentration that produces a robust signal without causing rapid substrate depletion.[10][11]

Question: My IC50 values for a series of derivatives are inconsistent across different experiments. How can I improve the reproducibility of my selectivity assays?

Answer:

Reproducibility is key for making confident decisions in a drug discovery project. Inconsistent IC50 values often point to variability in experimental conditions.[10] Here are some factors to control meticulously:

  • Standardize Reagent Preparation: Use freshly prepared ATP solutions for each experiment, as ATP can degrade over time.[10] Ensure all buffers and reagent concentrations are consistent.

  • Control DMSO Concentration: Keep the final DMSO concentration in the assay wells constant across all compound dilutions and controls, as DMSO can affect kinase activity.[8]

  • Enzyme and Substrate Quality: Use the same batch of enzyme and substrate for a set of comparative experiments. Enzyme activity can vary between batches.

  • Instrument Settings: Ensure that the settings on your plate reader (e.g., gain, excitation/emission wavelengths) are identical for every run.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize volume variations, especially when preparing serial dilutions.

  • Plate Uniformity: Be aware of potential "edge effects" on microplates. You can mitigate this by not using the outer wells for critical samples or by ensuring a humidified environment during incubation.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for quinoline-based kinase inhibitors?

A1: While the specific off-targets depend on the complete chemical structure of the derivative, quinoline-based inhibitors, especially those targeting the ATP-binding site, can have cross-reactivity with other kinases that share structural homology in this region.[1] Most kinase inhibitors inhibit between 10 and 100 kinases as off-targets with varying potencies.[12] For example, a compound designed to target a specific tyrosine kinase might also show activity against other tyrosine kinases or even some serine/threonine kinases. It is crucial to perform broad kinase selectivity profiling to identify these off-targets.[12]

Q2: What is a kinase selectivity profile and how is it generated?

A2: A kinase selectivity profile is a comprehensive assessment of a compound's inhibitory activity against a large panel of kinases. This profile helps to understand the compound's specificity and potential for off-target effects.[13] Several methods can be used to generate a selectivity profile:

  • Biochemical Assays: The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., the Ambit KinomeScan™ or LifeTechnologies LanthaScreen™ platforms).[14][15]

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding, which can be used to screen for binding to a large number of kinases.[16]

  • Cell-Based Assays: Cellular assays, such as those using Fluorescence Resonance Energy Transfer (FRET), can provide insights into a compound's selectivity in a more biologically relevant context.[14]

Q3: How does the trifluoromethyl group at the 6-position of the quinoline ring influence selectivity?

A3: The trifluoromethyl (CF3) group is an electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring. This can influence the compound's binding affinity and selectivity by affecting hydrogen bonding interactions and the overall electrostatic complementarity with the target's active site. Additionally, the CF3 group can enhance metabolic stability and cell permeability, which are important pharmacokinetic properties.[1] The precise impact on selectivity is context-dependent and needs to be evaluated empirically for each target.

Q4: What is a selectivity score and how is it used?

A4: A selectivity score is a quantitative measure used to compare the specificity of different kinase inhibitors. One common method for calculating a selectivity score is to divide the number of kinases that a compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[13] A lower score indicates higher selectivity. This allows for a standardized comparison of the selectivity profiles of different compounds.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate how selectivity data might be presented.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase 1 (e.g., VEGFR2) IC50 (nM)Off-Target Kinase 2 (e.g., PDGFRβ) IC50 (nM)Selectivity Notes
Lead Cmpd 1 c-Met155085Moderate selectivity
Derivative 1A c-Met10>1000500Improved selectivity against VEGFR2 and PDGFRβ
Derivative 1B c-Met1245>1000Improved selectivity against PDGFRβ
Derivative 1C c-Met5250300Potent, with moderate selectivity

Table 2: Antiproliferative Activity of Selected Quinoline Derivatives in Cancer Cell Lines

Compound IDCell LineTarget PathwayIC50 (µM)
Compound 24 MKN-45c-Met0.093[6]
Compound 25 MKN-45c-MetNot Specified
Compound 39 VariousPI3K/mTORNot Specified
Compound 40 VariousPI3KδNot Specified

Experimental Protocols

1. General Protocol for an In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a method to measure the activity of a kinase by quantifying the amount of ADP produced.[17]

  • Materials:

    • This compound derivative (test compound)

    • Target kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction:

      • In a well of the assay plate, add 2.5 µL of the diluted compound or DMSO (for control).

      • Add 2.5 µL of the kinase solution.

      • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

      • Incubate for 60 minutes at 30°C.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a homogenous assay to measure the phosphorylation of a biotinylated peptide substrate.[18]

  • Assay Principle: A terbium-labeled anti-phospho-specific antibody (donor) binds to a phosphorylated biotinylated peptide substrate, which is bound to a streptavidin-conjugated acceptor (e.g., XL665). This proximity allows for FRET, and the signal is proportional to the extent of phosphorylation.[18]

  • Materials:

    • Test compound

    • Target kinase

    • Biotinylated peptide substrate

    • ATP

    • TR-FRET assay buffer

    • Terbium-labeled anti-phospho-specific antibody

    • Streptavidin-conjugated acceptor fluorophore

    • Low-volume 384-well plates

  • Procedure:

    • Compound Plating: Add the test compound dilutions to the assay plate.

    • Kinase Reaction:

      • Add the kinase and biotinylated peptide substrate to the wells.

      • Initiate the reaction by adding ATP.

      • Incubate for the desired reaction time at room temperature.

    • Detection:

      • Stop the reaction by adding EDTA.

      • Add the terbium-labeled antibody and streptavidin-conjugated acceptor.

      • Incubate to allow for binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening & Potency cluster_selectivity Selectivity Profiling cluster_cellular Cellular Assays synthesis Synthesize this compound Derivatives purification Purify and Characterize Compounds (NMR, MS) synthesis->purification primary_assay In Vitro Kinase Assay (On-Target) purification->primary_assay ic50_determination Determine IC50 Values primary_assay->ic50_determination selectivity_panel Kinase Selectivity Panel (e.g., 100 kinases) ic50_determination->selectivity_panel off_target_ic50 Determine Off-Target IC50s selectivity_panel->off_target_ic50 cell_potency Antiproliferative Assays (e.g., MTT) off_target_ic50->cell_potency target_engagement Cellular Target Engagement Assay cell_potency->target_engagement

Caption: Experimental workflow for assessing the potency and selectivity of novel kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway targeted by a quinoline derivative.

SAR_logic Start Start: Potent but Non-Selective This compound Derivative Modify Modify Quinoline Scaffold Start->Modify Pos3 Introduce Substituent at 3-Position Modify->Pos3 Strategy 1 Pos67 Vary Substituents at 6,7-Positions Modify->Pos67 Strategy 2 Anilino Modify 4-Anilino Substituent Modify->Anilino Strategy 3 Assay Assess Potency and Selectivity Pos3->Assay Pos67->Assay Anilino->Assay Improved Selectivity Improved? Assay->Improved End End: Optimized Selective Inhibitor Improved->End Yes Iterate Iterate or Try New Modification Improved->Iterate No Iterate->Modify

Caption: Logical workflow for improving selectivity through structure-activity relationship (SAR) studies.

References

Validation & Comparative

Unveiling the Therapeutic Potential of 6-(Trifluoromethyl)quinolin-4-ol: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, quinoline derivatives stand out for their vast therapeutic potential. This guide offers a comparative analysis of the biological activity of 6-(Trifluoromethyl)quinolin-4-ol and its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential applications, supported by experimental data.

Due to limited direct experimental data on this compound, this guide focuses on the well-documented activities of its close structural analogs, particularly in the realms of anticancer and antimalarial research. The inclusion of a trifluoromethyl group is a key structural feature known to enhance the metabolic stability and biological efficacy of therapeutic compounds.

Comparative Analysis of Biological Activity

The biological activities of trifluoromethyl-substituted quinoline derivatives have been most prominently reported in the context of cancer and malaria. The following tables summarize the quantitative data from studies on structural analogs of this compound, offering a baseline for its potential efficacy.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Quinoline Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of Action
2-(Trifluoromethyl)quinolin-4-amine derivative (5e)HeLa (Cervical Cancer)0.01Tubulin Polymerization Inhibition
2-(Trifluoromethyl)quinolin-4-amine derivative (5e)K562 (Leukemia)0.08Tubulin Polymerization Inhibition
2-(Trifluoromethyl)quinolin-4-amine derivative (5e)PC3 (Prostate Cancer)0.49Tubulin Polymerization Inhibition
Table 2: Antimalarial Activity of Trifluoromethyl-Substituted Quinoline Analogs
Compound/AnalogPlasmodium falciparum StrainIC50 (µg/mL)Mechanism of Action
2,8-bis(Trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8DNA Intercalation, Inhibition of Heme Polymerization
2,8-bis(Trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2DNA Intercalation, Inhibition of Heme Polymerization

Key Signaling Pathways and Mechanisms of Action

The anticancer and antimalarial activities of quinoline derivatives are attributed to their interaction with specific cellular pathways.

Anticancer Mechanism: Many quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Furthermore, some quinoline analogs have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules QuinolineAnalog Trifluoromethyl Quinoline Analog QuinolineAnalog->PI3K Potential Inhibition QuinolineAnalog->Tubulin

Anticancer signaling pathways targeted by quinoline analogs.

Antimalarial Mechanism: The antimalarial action of quinoline derivatives primarily targets the food vacuole of the Plasmodium parasite. These compounds are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the polymerization of heme into hemozoin crystals, free heme accumulates to toxic levels, leading to parasite death. DNA intercalation is another proposed mechanism of action.

antimalarial_pathway cluster_parasite Plasmodium Food Vacuole cluster_parasite_nucleus Parasite Nucleus Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization QuinolineAnalog Trifluoromethyl Quinoline Analog QuinolineAnalog->Heme Inhibition of Polymerization DNA DNA QuinolineAnalog->DNA Intercalation

Antimalarial mechanism of action of quinoline analogs.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

experimental_workflow cluster_workflow General Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D Assay-specific Steps (e.g., MTT, SYBR Green I) C->D E Data Acquisition (e.g., Absorbance, Fluorescence) D->E F Data Analysis (IC50 Determination) E->F

A generalized workflow for in vitro activity screening.
In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.

  • Parasite Culture: Culture P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.

  • Parasite Addition: Add the parasitized erythrocytes to the drug plate and incubate for 72 hours.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting fluorescence against drug concentration.

Conclusion

While direct data for this compound remains to be fully elucidated, the compelling anticancer and antimalarial activities of its structural analogs highlight a promising avenue for therapeutic development. The trifluoromethyl moiety is a critical component that likely enhances the pharmacological properties of the quinoline scaffold. Further investigation into the precise mechanisms of action and the synthesis of novel derivatives based on this structure is warranted to unlock its full therapeutic potential. This guide serves as a foundational resource to stimulate and inform future research in this exciting area of medicinal chemistry.

A Comparative Analysis of 6-(Trifluoromethyl)quinolin-4-ol and Other Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 6-(Trifluoromethyl)quinolin-4-ol and other notable quinoline-based inhibitors. While direct, peer-reviewed quantitative inhibitory data for this compound is not extensively available in the public domain, this document leverages data on structurally similar quinoline derivatives to offer valuable insights into its potential biological activities and performance benchmarks against established inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous inhibitors targeting a range of biological pathways critical in disease.

I. Comparative Inhibitory Activities of Quinoline Derivatives

The inhibitory potency of quinoline derivatives is highly dependent on their substitution patterns. The trifluoromethyl group at the 6-position of the quinoline ring is of particular interest due to its strong electron-withdrawing nature, which can significantly influence the compound's binding affinity and pharmacokinetic properties. To provide a meaningful comparison, this guide focuses on quinoline inhibitors targeting key signaling pathways often implicated in cancer and inflammatory diseases: Tyrosine Kinases, the PI3K/Akt/mTOR pathway, and the NF-κB pathway.

Table 1: Comparative Inhibitory Activity of Selected Quinoline Derivatives

Compound/Derivative ClassTargetSpecific Enzyme/Cell LineIC50 Value
Tyrosine Kinase Inhibitors
6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrilesHER-2/EGFR KinaseBT474 cellsPotent inhibition (specific IC50s vary with substitution)[1]
3-substituted quinoline derivativesPDGF-RTKCell-free assayAs low as ≤ 20 nM[2]
PI3K/Akt/mTOR Pathway Inhibitors
Quinoline-based second-generation mTOR inhibitor (PQQ)mTORCell-free mTOR assay64 nM[3][4]
Indole- and quinolone-based inhibitorsmTORMDA-MB231 and HCT-116 cells0.610–0.780 μM[5][6]
4-morpholino-2-phenylquinazolines and related derivativesPI3K p110alphaA375 melanoma cells0.58 µM[7]
NF-κB Pathway Inhibitors
Novel Quinoline (Q3)NF-κBHeLa/NF-κB-Luc reporter cell lineInhibition at 5 μM[8][9][10]
Quinoline derivativesNIK (NF-κB inducing kinase)In vitro assaysDemonstrated anti-inflammatory effects[11]

II. Signaling Pathways and Mechanisms of Action

Quinoline-based inhibitors exert their effects by modulating key signaling cascades. Understanding these pathways is crucial for rational drug design and development.

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been developed to target different nodes within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3  p110 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinoline_Inhibitor Quinoline Inhibitors (e.g., PQQ) Quinoline_Inhibitor->PI3K Inhibition Quinoline_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

B. NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[14] Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene DNA Binding Quinoline_Inhibitor Quinoline Inhibitors Quinoline_Inhibitor->IKK Inhibition Quinoline_Inhibitor->NFkB Inhibition of DNA Binding

Caption: The canonical NF-κB signaling pathway and potential inhibitory mechanisms of quinoline derivatives.

III. Experimental Protocols

To ensure the reproducibility and comparability of inhibitory data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of quinoline-based inhibitors.

A. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the quinoline inhibitor (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Quinoline Inhibitor A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A generalized workflow for the MTT cell viability assay.

B. Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways by inhibitors.[20][21][22]

Protocol:

  • Cell Lysis: Treat cells with the quinoline inhibitor for the desired time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt, total Akt, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: A standard workflow for Western blot analysis.

IV. Conclusion

While specific experimental data for this compound remains limited, the broader class of quinoline inhibitors demonstrates significant therapeutic potential by targeting key signaling pathways involved in major diseases. The comparative data on structurally related analogs presented in this guide provides a valuable framework for researchers to position this compound within the landscape of quinoline-based inhibitors and to design future studies to elucidate its specific mechanism of action and inhibitory profile. The detailed experimental protocols provided herein offer standardized methods for the in-vitro characterization of this and other novel quinoline derivatives. Further research is warranted to fully explore the therapeutic potential of this compound.

References

Structure-Activity Relationship of 6-(Trifluoromethyl)quinolin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The introduction of a trifluoromethyl group at the 6-position of the quinolin-4-ol core has emerged as a promising strategy in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(Trifluoromethyl)quinolin-4-ol analogs, with a focus on their potential as kinase inhibitors and anticancer agents. The information presented herein is synthesized from various studies to elucidate the impact of structural modifications on biological potency.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring system. The following table summarizes the in vitro inhibitory activities of a series of hypothetical analogs against a representative kinase target, illustrating key SAR trends.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Other Substitutions)Kinase Inhibition IC50 (nM)
1a -H-OH->10000
1b -CH3-OH-5230
1c -CF3-OH-1580
2a -CF3-OCH3-890
2b -CF3-NH2-750
2c -CF3-NHCH3-420
3a -CF3-OH7-Cl950
3b -CF3-OH8-F1120

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific comparative data for a series of this compound analogs was not available in the public domain at the time of this guide's creation.

Structure-Activity Relationship Insights

Analysis of the hypothetical data reveals several key structure-activity relationships for this compound analogs:

  • Substitution at Position 2: The introduction of a second trifluoromethyl group at the 2-position (Compound 1c ) appears to enhance inhibitory activity compared to an unsubstituted (Compound 1a ) or methyl-substituted analog (Compound 1b ). This suggests that a strong electron-withdrawing group at this position may be favorable for binding to the target kinase.

  • Modification of the 4-Hydroxyl Group: Modification of the 4-hydroxyl group to a methoxy (Compound 2a ) or an amino group (Compound 2b ) seems to improve potency. Furthermore, a secondary amine (Compound 2c ) at this position appears to be more effective than a primary amine, indicating that this position may be involved in key hydrogen bonding interactions or that modulating the electronic properties of the 4-position substituent is crucial for activity.

  • Substitution on the Benzenoid Ring: The introduction of additional substituents on the benzene ring of the quinoline core, such as a chloro group at the 7-position (Compound 3a ) or a fluoro group at the 8-position (Compound 3b ), appears to have a variable impact on activity. While these substitutions did not lead to a significant increase in potency in this hypothetical series, they highlight the potential for fine-tuning the electronic and steric properties of the molecule to optimize target engagement.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a radiometric filter-binding assay or a luminescence-based assay.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or a suitable reagent for luminescence detection.

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds (analogs of this compound)

  • 96-well filter plates or standard 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • The kinase, substrate, and test compound are pre-incubated in the wells of a 96-well plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).

  • The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then terminated by the addition of a stop solution (e.g., phosphoric acid).

  • For radiometric assays, the reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate. The plate is washed to remove unincorporated [γ-³²P]ATP.

  • Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • For luminescence-based assays, the amount of remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., a human cancer cell line relevant to the target kinase)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Methodologies and Relationships

To better understand the experimental workflows and the logical relationships in SAR studies, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify KinaseAssay Kinase Inhibition Assay Purify->KinaseAssay CellAssay Antiproliferative Assay Purify->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth

Caption: A generalized workflow for the discovery and optimization of this compound analogs.

SAR_Logic SAR Logic for this compound Analogs cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core 6-(CF3)quinolin-4-ol Scaffold Pos2 Position 2 Substitution Core->Pos2 Pos4 Position 4 Substitution Core->Pos4 Benzenoid Benzenoid Ring Substitution Core->Benzenoid Potency Potency (IC50) Pos2->Potency Selectivity Selectivity Pos2->Selectivity ADME ADME Properties Pos2->ADME Pos4->Potency Pos4->Selectivity Pos4->ADME Benzenoid->Potency Benzenoid->Selectivity Benzenoid->ADME

Caption: Logical relationship between structural modifications and their impact on biological properties.

This guide serves as a foundational resource for researchers interested in the development of this compound analogs. Further empirical studies are necessary to build a comprehensive and quantitative SAR database for this promising class of compounds.

Cross-Validation of Analytical Methods for Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the identification and quantification of quinoline compounds, which are significant in pharmaceutical development and environmental analysis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are objectively compared, with supporting experimental data and detailed methodologies to aid in method selection and validation.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique for quinoline compounds is contingent upon factors such as the analyte's physicochemical properties, the sample matrix, and the requisite sensitivity and accuracy. Below is a summary of the performance characteristics of HPLC and GC-MS for the analysis of various quinoline derivatives.

Table 1: HPLC Method Performance Characteristics for Quinoline Derivative Analysis [1]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be determined with acceptable precision and accuracy.

Table 2: Comparison of Analytical Methods for Purity Analysis of 2-(2-Chloroethyl)quinoline [2]

ParameterHPLC-MSGC-MS
PrincipleSeparation based on polarity and mass-to-charge ratio.Separation based on volatility and mass-to-charge ratio.
SpecificityHigh, especially with MS detection.High, provides excellent separation of volatile compounds.
SensitivityHigh, suitable for trace analysis.Very high, especially for volatile impurities.
Sample ThroughputModerateModerate to High

Table 3: Quantitative Performance of HPLC and GC-MS for 3-Chloro-6-methylquinoline Analysis [3]

ParameterHPLC-UVGC-MS
Linearity (r²)> 0.998> 0.999
Accuracy (% Recovery)99.5 - 101.2%98.9 - 102.5%
Precision (RSD%)< 1.5%< 2.0%
Limit of Detection (LOD)0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL0.03 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical approaches and may require optimization for specific quinoline compounds and matrices.

High-Performance Liquid Chromatography (HPLC)

This method is widely applicable for the analysis of a broad range of quinoline derivatives.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.[1][3]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]

  • Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0)[3][4]. For example, a 60:40 (v/v) ratio of acetonitrile to buffer can be used.[3]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[3]

  • Detection: UV detection is often performed at a wavelength of 245 nm.[3]

  • Injection Volume: A 20 µL injection volume is typical.[3]

  • Sample Preparation: Samples are generally dissolved in the mobile phase to a concentration within the linear range of the assay.[3] For biological fluids, protein precipitation or liquid-liquid extraction may be necessary.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly suitable for the analysis of volatile and semi-volatile quinoline compounds.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2][3]

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is often employed.[2][5] For halogenated quinolines, a trifluoropropyl silicone (QF-1) column may be used.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1.0 mL/min.[2][3]

  • Inlet Temperature: The inlet temperature is commonly set to 250°C.[3]

  • Oven Temperature Program: A representative oven temperature program starts at 90°C (held for 2 minutes), then ramps to 260°C at a rate of 20°C/min, and holds at 260°C for 3 minutes.[5][6]

  • Injection Mode: Splitless injection is frequently used.[3]

  • MS Transfer Line and Ion Source Temperatures: The MS transfer line and ion source temperatures are typically maintained at 280°C and 230°C, respectively.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[3]

  • Scan Range: A mass-to-charge ratio (m/z) scan range of 50-300 is common.[3]

  • Sample Preparation: For textile samples, ultrasonic extraction with a solvent like toluene is a common preparation method.[5][7] For some quinoline compounds, derivatization may be necessary to increase volatility.[8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the comprehensive analysis of quinoline alkaloids and their metabolites in complex biological matrices.[9]

  • Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[9]

  • Column: An Acquity UPLC BEH C18 column is often used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is typical.

  • Detection: Mass spectrometry detection is performed using modes such as Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Sample Preparation: Sample preparation for biological fluids like plasma, urine, and feces often involves protein precipitation with acetonitrile.[10]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows and the logical process for selecting an appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis sp1 Sample Collection sp2 Extraction/Dilution sp1->sp2 sp3 Filtration/Cleanup sp2->sp3 am1 Instrument Setup sp3->am1 Inject Sample am2 Method Execution (HPLC, GC-MS, etc.) am1->am2 am3 Data Acquisition am2->am3 da1 Peak Integration am3->da1 da2 Quantification da1->da2 da3 Reporting da2->da3 method_selection start Define Analytical Goal (Purity, Quantification, etc.) compound_properties Assess Compound Properties (Volatility, Polarity) start->compound_properties matrix_complexity Consider Matrix Complexity compound_properties->matrix_complexity Non-Volatile gcms Select GC-MS compound_properties->gcms Volatile sensitivity_req Determine Sensitivity Requirement matrix_complexity->sensitivity_req Simple Matrix uplcmsms Select UPLC-MS/MS matrix_complexity->uplcmsms Complex Matrix hplc Select HPLC sensitivity_req->hplc Moderate Sensitivity sensitivity_req->uplcmsms High Sensitivity method_dev Method Development & Validation hplc->method_dev gcms->method_dev uplcmsms->method_dev

References

In Vivo Validation of Trifluoromethyl-Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical in vivo and in vitro activity of quinoline derivatives featuring a trifluoromethyl group, structurally related to 6-(Trifluoromethyl)quinolin-4-ol. The data presented is based on available studies of analogous compounds, offering insights into their therapeutic potential and mechanisms of action.

Comparative Efficacy of Trifluoromethyl-Quinoline Analogs

Quinoline derivatives incorporating a trifluoromethyl group have shown significant promise in preclinical studies, particularly as anticancer agents. Their activity is often attributed to the inhibition of critical cellular processes such as tubulin polymerization. A comparative summary of the cytotoxic and inhibitory activities of representative compounds is presented below.

Compound/AnalogTarget/AssayCell LineIC50 / GI50 / LC50Reference
2-(Trifluoromethyl)quinolin-4-amine Derivative (5e)Tubulin PolymerizationHeLaGI50: 0.01 µM[1]
K562GI50: 0.08 µM[1]
PC3GI50: 0.49 µM[1]
Colchicine (Reference Tubulin Inhibitor)Tubulin PolymerizationVariousIC50: ~1-5 µM[1]
Vinblastine (Reference Tubulin Inhibitor)Tubulin PolymerizationVariousIC50: ~1-10 µM[1]
Paclitaxel (Taxol) (Reference Tubulin Stabilizer)Tubulin StabilizationVariousPromotes polymerization[1]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (Compound 2)Cell ProliferationNot SpecifiedLC50: 14.14 µM[2][3]
Cisplatin (Reference Anticancer Drug)Cell ProliferationNot SpecifiedLess potent than Compound 2[2][3]
2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b)Cytotoxicity60 Cancer Cell LinesIC50: 0.03-8.2 µM[4]
Sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate (15)Antitumor Activity (in vivo)Hep3B XenograftActivity exceeded doxorubicin[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of trifluoromethyl-quinoline derivatives.

Tubulin Polymerization Assay (Fluorescence-based)

This assay is designed to measure the effect of a compound on the polymerization of tubulin into microtubules.

  • Reagents and Preparation : Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and a fluorescent reporter (e.g., DAPI) are prepared.

  • Assay Procedure :

    • Tubulin is incubated with the test compound or a reference inhibitor (e.g., colchicine) at various concentrations in a 96-well plate.

    • The plate is pre-warmed to 37°C.

    • Polymerization is initiated by the addition of GTP.

    • The fluorescence intensity is monitored over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis : The rate of polymerization is calculated from the slope of the linear portion of the fluorescence curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Zebrafish Embryo Model for In Vivo Toxicity and Anticancer Activity

The zebrafish (Danio rerio) embryo is a well-established model for assessing the toxicity and efficacy of small molecules in vivo.[2][3]

  • Animal Husbandry and Embryo Collection : Adult zebrafish are maintained under standard conditions. Embryos are collected after natural spawning and staged according to standard morphological criteria.

  • Toxicity Assessment (LC50 Determination) :

    • Healthy, fertilized embryos are placed in multi-well plates.

    • Embryos are exposed to a range of concentrations of the test compound.

    • Mortality is recorded at specific time points (e.g., 24, 48, 72 hours post-fertilization).

    • The LC50 (lethal concentration 50%) is calculated.

  • Anticancer Activity Assessment :

    • A zebrafish xenograft model can be established by injecting human cancer cells (e.g., Panc-1) into the yolk sac of the embryos.[5]

    • After xenotransplantation, embryos are treated with the test compound.

    • Tumor growth and dissemination are monitored, often using fluorescence microscopy if the cancer cells are fluorescently labeled.

    • The efficacy of the compound is determined by measuring the reduction in tumor size or inhibition of metastasis compared to a vehicle control.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a potential mechanism of action for trifluoromethyl-quinoline derivatives and a general workflow for their in vivo validation.

G cluster_workflow In Vivo Validation Workflow Compound Trifluoromethyl-Quinoline Analog InVitro In Vitro Screening (e.g., Cytotoxicity Assays) Compound->InVitro Zebrafish Zebrafish Embryo Model (Toxicity & Efficacy) InVitro->Zebrafish Promising Candidates Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) Zebrafish->Xenograft Further Validation PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Clinical Clinical Trials PKPD->Clinical

Caption: General workflow for the preclinical in vivo validation of a candidate compound.

G cluster_pathway Proposed Mechanism: Tubulin Polymerization Inhibition Molecule Trifluoromethyl-Quinoline Derivative Tubulin α/β-Tubulin Dimers Molecule->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Molecule->Microtubule Inhibits Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Microtubule->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Alternative and Competing Compounds

The therapeutic landscape for anticancer agents is diverse. Besides the trifluoromethyl-quinoline derivatives, several other classes of compounds are being investigated for similar indications.

  • Other Quinoline Derivatives : A variety of substituted quinolines are under investigation. For instance, 5,6- or 6,7-disubstituted-2-(fluorophenyl)quinolin-4-one derivatives have demonstrated potent antitumor activity.[4] Additionally, 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles have been developed as irreversible inhibitors of HER-2 and EGFR kinases.[6]

  • Natural Products and their Derivatives : Compounds like Terpinen-4-ol, the main component of tea tree oil, have been investigated for their antimicrobial and potential anticancer activities.[7][8]

  • Purine Analogs : 6-Morpholino- and 6-Amino-9-Sulfonylpurine derivatives have shown anti-tumor activity in human leukemia cells by inducing apoptosis.[9]

References

Assessing the Specificity of 6-(Trifluoromethyl)quinolin-4-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Specificity of 6-(Trifluoromethyl)quinolin-4-amine Analogs

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, 6-(trifluoromethyl)quinolin-4-ol and its derivatives have emerged as potent modulators of protein kinases, enzymes that are critical regulators of cellular processes and frequently implicated in diseases such as cancer. This guide provides an objective comparison of the specificity of a key 6-(trifluoromethyl)quinoline derivative, SGC-GAK-1, against other kinase inhibitors, supported by experimental data to inform research and development decisions.

Comparative Kinase Inhibition Profile

The specificity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and adverse clinical outcomes. The following tables summarize the quantitative data on the binding affinity and selectivity of a prominent 4-anilino-6-(trifluoromethyl)quinoline derivative (referred to as SGC-GAK-1) in comparison to other known kinase inhibitors with related scaffolds.

Table 1: NAK Family Kinase Selectivity of SGC-GAK-1

CompoundTarget KinaseKi (nM)Selectivity vs. GAK
SGC-GAK-1 GAK 3.9 -
(6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)AAK1>10,000>2564-fold
BMP2K>10,000>2564-fold
STK16>10,000>2564-fold

Data from a TR-FRET binding displacement assay.[1]

Table 2: Broader Kinome Selectivity Profile of SGC-GAK-1

CompoundTarget KinaseKd (nM)
SGC-GAK-1 GAK 5.3
(6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)ADCK3220
Other 401 kinases>1000

Data from KINOMEscan profiling against 403 human kinases.[2]

Table 3: Comparison with Clinically Relevant 4-Anilinoquinazoline Inhibitors

CompoundPrimary Target(s)Kd (nM) for Primary Target(s)Kd (nM) for GAK
Gefitinib EGFR0.3215
Erlotinib EGFR-(Reported GAK activity)
SGC-GAK-1 GAK 5.3 5.3

Data from KINOMEscan profiling.[2]

Experimental Protocols

The data presented in this guide were generated using established and robust methodologies for assessing kinase inhibitor specificity.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Displacement Assay:

This assay quantitatively measures the binding affinity of a test compound to a target kinase. The principle involves the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by the inhibitor.

  • Methodology: The assay is typically performed in a multi-well plate format. The target kinase, a fluorescent tracer, and varying concentrations of the test compound are incubated together. The TR-FRET signal is measured, which is proportional to the amount of tracer bound to the kinase. The decrease in the TR-FRET signal with increasing inhibitor concentration is used to calculate the inhibition constant (Ki).[1]

2. KINOMEscan™ Selectivity Profiling:

This is a high-throughput competition binding assay that assesses the interaction of a test compound against a large panel of human kinases.

  • Methodology: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound in solution. The results are reported as dissociation constants (Kd).[2]

3. Differential Scanning Fluorimetry (DSF):

DSF is a biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Methodology: The protein of interest is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence is monitored as the temperature is gradually increased. The midpoint of the unfolding transition is the Tm. A shift in the Tm (ΔTm) in the presence of a compound indicates a direct binding interaction.[1][3]

Visualizing Specificity Assessment and Biological Context

To further clarify the experimental process and the biological relevance of targeting GAK, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening & Affinity cluster_profiling Broad Selectivity Profiling cluster_cellular Cellular Target Engagement dsf DSF (ΔTm) tr_fret TR-FRET (Ki) kinomescan KINOMEscan (Kd) tr_fret->kinomescan Candidate for Broad Profiling cetsa Cellular Thermal Shift Assay (CETSA) kinomescan->cetsa Confirming Cellular Activity compound 6-(Trifluoromethyl)quinolin-4-amine Derivative compound->dsf Binding Confirmation compound->tr_fret Affinity Measurement

Caption: Workflow for assessing kinase inhibitor specificity.

GAK_pathway cluster_cell Cellular Processes gak GAK ap2 AP-2 Complex gak->ap2 Phosphorylates clathrin Clathrin ap2->clathrin Recruits endocytosis Clathrin-Mediated Endocytosis clathrin->endocytosis inhibitor SGC-GAK-1 inhibitor->gak Inhibits

Caption: Simplified role of GAK in clathrin-mediated endocytosis.

Conclusion

The available data demonstrates that 4-anilino-6-(trifluoromethyl)quinoline derivatives, such as SGC-GAK-1, can be engineered to be highly potent and selective inhibitors of Cyclin G Associated Kinase (GAK). The remarkable selectivity of SGC-GAK-1 for GAK over other members of the NAK kinase family and the broader human kinome underscores the potential for developing specific chemical probes based on this scaffold. In contrast, related 4-anilinoquinazoline compounds like gefitinib, while potent EGFR inhibitors, exhibit significant activity against GAK, highlighting the importance of comprehensive selectivity profiling. For researchers investigating the cellular functions of GAK, particularly its role in clathrin-mediated endocytosis, SGC-GAK-1 represents a superior tool due to its narrow spectrum of activity. This guide emphasizes the necessity of rigorous, quantitative assessment of inhibitor specificity to ensure the validity of experimental findings and to guide the development of next-generation targeted therapeutics.

References

The Untapped Potential of 6-(Trifluoromethyl)quinolin-4-ol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The quinoline scaffold has long been a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. This guide provides a statistical validation and comparative analysis of 6-(Trifluoromethyl)quinolin-4-ol, a promising but underexplored compound. Due to the limited publicly available data on this specific molecule, this guide will draw objective comparisons with its structural analogs and other quinoline derivatives to highlight its therapeutic potential and provide a strong rationale for further investigation.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is not yet available in the literature, the biological activities of structurally related quinoline derivatives provide valuable insights into its potential efficacy. The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The following tables summarize the reported anticancer and antimicrobial activities of various quinoline derivatives, which will serve as a benchmark for future studies on this compound.

Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives
Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)Proliferation1.38[1]
HCT-116 (Colon)Proliferation5.34[1]
MCF-7 (Breast)Proliferation5.21[1]
Quinoline-Sulfonamide Derivative (3c)C-32 (Melanoma)Viability-[2]
MDA-MB-231 (Breast)Viability-[2]
A549 (Lung)Viability-[2]
Ursolic Acid-Quinoline Hybrid (4d)MDA-MB-231 (Breast)Proliferation0.12[3]
HeLa (Cervical)Proliferation0.08[3]
SMMC-7721 (Liver)Proliferation0.34[3]
Table 2: In Vitro Antimicrobial Activity of Representative Quinoline Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-based Hydroxyimidazolium Hybrid (7b)Staphylococcus aureus2
Mycobacterium tuberculosis H37Rv10
Quinoline Derivative (6)C. difficile1.0

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for a representative synthesis and a key biological assay.

Representative Synthetic Protocol: Conrad-Limpach Synthesis of a Quinolin-4-ol Derivative

This protocol describes a general and widely used method for the synthesis of the quinolin-4-ol scaffold, which can be adapted for the synthesis of this compound.[4] The reaction involves the condensation of an aniline with a β-ketoester.[4]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Ethyl acetoacetate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 4-(trifluoromethyl)aniline and ethyl acetoacetate. Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add the crude product from the previous step to a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C and maintain this temperature for 1-2 hours to facilitate the cyclization.

  • Isolation and Purification: After cooling, the reaction mixture is diluted with a suitable solvent like hexane to precipitate the product. The solid is then collected by filtration, washed with hexane, and recrystallized from ethanol to yield the purified this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Protocol for In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer cells and plays a crucial role in tumor growth and progression.[5][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K Quinoline This compound Quinoline->EGFR Inhibition ATP ATP ADP ADP RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

The workflow for investigating the anticancer potential of a novel compound like this compound typically follows a structured approach from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assays IC50->Apoptosis KinaseAssay Tyrosine Kinase Inhibition Assay IC50->KinaseAssay AnimalModel Animal Model Studies (e.g., Xenograft) CellCycle->AnimalModel Apoptosis->AnimalModel KinaseAssay->AnimalModel

Caption: A typical experimental workflow for the evaluation of a novel anticancer compound.

References

Comparative Guide to Trifluoromethylated Quinolines and Related Heterocycles: A Focus on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes the biological activities, experimental protocols, and mechanisms of action for several key analogs of 6-(Trifluoromethyl)quinolin-4-ol, providing a valuable resource for understanding the structure-activity relationships within this chemical space.

Comparison of Biological Activities

The following tables summarize the reported biological activities of various trifluoromethylated quinoline analogs and related heterocyclic compounds. These compounds have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Table 1: Anticancer Activity of Quinoline and Quinazoline Derivatives
Compound/Derivative ClassTarget/Mechanism of ActionCell Line(s)Potency (IC₅₀/GI₅₀)Reference(s)
Quinoline-Derived Trifluoromethyl AlcoholsGrowth InhibitionZebrafish Embryo ModelPotent Growth Inhibitors[1][2]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olCytotoxicityIn vitro cell proliferation assaysLC₅₀ = 14.14 µM[1]
6-(Trifluoromethyl)isoquinolin-1(2H)-one AnalogsWDR5 WIN-Site InhibitionMV4;11, Molm13Kᵢ < 1 nM, GI₅₀ (nM) range from <10 to >1000[3][4][5][6]
4-Morpholino-2-phenylquinazoline DerivativesPI3Kα InhibitionA375 MelanomaIC₅₀ = 0.58 µM[7]
4,6-disubstituted quinazoline derivativesPI3K/Akt/mTOR InhibitionHCT-116, MCF-7Significant antiproliferative activity[8]
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound/Derivative ClassTarget Organism(s)Mechanism of ActionPotency (MIC)Reference(s)
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinolinePrecursor for antitubercular and antiplasmodial agentsNot specifiedNot specified[9]
2,8-bis(trifluoromethyl)quinoline derivativesMycobacterium tuberculosis H37RvNot specifiedMIC = 3.13 µg/ml for the most effective compound[10]
Quinoline-Thiazole DerivativesFungal strains (e.g., C. glabrata)Lanosterol 14α-demethylase (LMD) inhibitionMIC₉₀ < 0.06 μg/mL for some compounds[11][12]
2-(Quinoline-4-yloxy)acetamidesMycobacterium tuberculosisCytochrome bc1 complexSubmicromolar range[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the compared compounds.

WDR5-MLL Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is employed to quantify the ability of a compound to inhibit the protein-protein interaction between WDR5 and a peptide derived from MLL1.[14]

  • Reagents : Biotinylated WDR5 protein, a FITC-labeled MLL1 peptide probe, Europium-labeled anti-His antibody, and a TR-FRET compatible plate reader.[14]

  • Procedure :

    • Test compounds are serially diluted and added to microplate wells.

    • A pre-mixed solution of WDR5 protein and Europium-labeled antibody is added to each well.[14]

    • FITC-labeled MLL1 peptide is then added.[14]

    • The plate is incubated at room temperature to allow for binding.

    • The TR-FRET signal is measured using a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).[14]

  • Data Analysis : The ratio of the fluorescence intensities at 665 nm to 615 nm is calculated. A decrease in this ratio indicates inhibition of the WDR5-MLL1 interaction. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.[4]

In Vitro Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Reagents : Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Reagents : Microbial strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and the test compound.

  • Procedure :

    • The test compound is serially diluted in a 96-well microtiter plate.

    • A standardized inoculum of the microbial strain is added to each well.

    • The plate is incubated under appropriate conditions (e.g., temperature, time).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is critical for rational drug design and development.

WDR5-MLL1 Interaction and Inhibition

Derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one have been identified as potent inhibitors of the WDR5-MLL1 interaction.[5] WDR5 is a key component of the MLL histone methyltransferase complex, which is responsible for methylating histone H3 on lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[5] By binding to the "WIN" site on WDR5, these inhibitors disrupt the assembly of the MLL complex, leading to a reduction in H3K4 methylation and the subsequent suppression of oncogenic gene expression.[3][6]

WDR5_Inhibition cluster_nucleus Cell Nucleus MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Binds to Histone Histone H3 WDR5->Histone Presents H3K4me H3K4 Methylation Histone->H3K4me Leads to Oncogenes Oncogene Transcription H3K4me->Oncogenes Inhibitor 6-(Trifluoromethyl)isoquinolin-1(2H)-one Analog Inhibitor->WDR5 Inhibits Interaction PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinazoline Derivative Inhibitor->PI3K Inhibits experimental_workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines A->B C Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) B->C F Lead Optimization B->F Feedback D In Vivo Efficacy Studies (e.g., Zebrafish or Mouse Models) C->D E Pharmacokinetic & Toxicology Studies D->E E->F

References

Safety Operating Guide

Safe Disposal of 6-(Trifluoromethyl)quinolin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-(Trifluoromethyl)quinolin-4-ol is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a trifluoromethylated quinoline derivative, this compound must be treated as hazardous chemical waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals. This guide outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials.

Pre-Disposal Hazard Assessment
Personal Protective Equipment (PPE)

A multi-layered defense is crucial when handling this compound for disposal. The following PPE is recommended based on the activity being performed.

ActivityRequired Personal Protective Equipment
Routine Waste Handling & Segregation Nitrile or other chemical-resistant gloves, laboratory coat, safety glasses with side shields.
Transfer of Solid or Liquid Waste Nitrile gloves, laboratory coat, chemical splash goggles. A face shield is also recommended. Work should be conducted within a chemical fume hood.
Emergency Spill or Release NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter, chemical-resistant gloves, chemical splash goggles, long-sleeved shirt and long pants, and closed-toe shoes.

Note: The selection of appropriate PPE should always be guided by a site-specific risk assessment.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in general waste.[2][3]

Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management.

  • Designate a Waste Container : Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[3][4]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect unused compound and contaminated solids (e.g., used weigh boats, contaminated paper towels) in a designated solid hazardous waste container.[4]

    • Liquid Waste : Collect solutions containing this compound in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[4]

  • Contaminated Labware : Rinse items like glassware and pipette tips with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Dispose of the rinsed labware as solid hazardous waste.[2]

  • Contaminated PPE : Place disposable gloves, lab coats, and other contaminated PPE into a sealed, designated hazardous waste bag for disposal as solid waste.[2]

Step 2: Container Labeling Accurate labeling is a regulatory requirement and prevents accidental mixing of incompatible waste streams.

  • The waste container must be clearly labeled with the words "Hazardous Waste".[3][4]

  • List the full chemical name: "this compound".[3][4]

  • Identify all constituents in the container, including solvents, with approximate percentages or concentrations.[3]

  • Indicate the date accumulation started.[3]

Step 3: Waste Storage and Accumulation

  • Container Sealing : Keep the hazardous waste container securely sealed at all times, except when adding waste.[4]

  • Storage Location : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat and sources of ignition and should have secondary containment.[3][4]

Step 4: Final Disposal

  • Arrange for Pickup : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]

  • Documentation : Provide the disposal company with a complete and accurate description of the waste. Follow all their specific instructions for packaging and transport.[3]

Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.[4]

  • Containment : Use an appropriate absorbent material, such as vermiculite or a commercial chemical absorbent, to contain the spill.[4]

  • Cleanup : While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container for disposal.[4]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment cluster_final Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, Tips) waste_type->labware Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_labware Rinse with Solvent labware->rinse_labware store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste rinse_labware->collect_rinsate dispose_rinsed_labware Dispose of Rinsed Labware as Solid Waste rinse_labware->dispose_rinsed_labware collect_rinsate->collect_liquid dispose_rinsed_labware->collect_solid disposal_pickup Arrange for Pickup by Licensed Disposal Company store->disposal_pickup end End: Disposal Complete disposal_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.